4-Phenethylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPSTRUUZKFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402127 | |
| Record name | 4-phenethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-41-8 | |
| Record name | 4-phenethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 4-Phenethylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 4-phenethylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing high-affinity ligands for a variety of biological targets. Initially rising to prominence with the synthesis of the potent opioid analgesic fentanyl, the versatility of this scaffold has since been exploited to develop a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of the this compound motif, delving into its multifaceted biological activities beyond its well-established role in opioid receptor modulation. We will explore its critical interactions with sigma receptors for neuroprotection, its function as a cornerstone for CCR5 antagonists in anti-HIV therapy, and its potential as a modulator of neurokinin receptors. Furthermore, this guide will touch upon its emerging applications as acetylcholinesterase inhibitors and calcium channel blockers. By synthesizing structure-activity relationships, detailing experimental protocols, and presenting quantitative data, this document aims to serve as an authoritative resource for researchers and professionals engaged in the design and development of novel therapeutics centered around this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
The this compound nucleus, characterized by a piperidine ring substituted at the 1-position with a phenethyl group, is a cornerstone of modern medicinal chemistry. Its journey began with the pioneering work of Dr. Paul Janssen, leading to the synthesis of fentanyl in 1960.[1][2][3] This potent µ-opioid receptor agonist revolutionized anesthesia and pain management, showcasing the scaffold's ability to precisely orient functional groups for potent receptor interaction.[4][5][6] However, the true value of a privileged scaffold lies in its adaptability. The this compound core has proven to be far more than a one-target wonder, with subsequent research revealing its capacity to engage a diverse range of biological targets, leading to a renaissance in its application for non-opioid therapeutics. This guide will navigate the expansive biological landscape of this versatile scaffold, providing the technical insights necessary to harness its full potential.
The Opioid Landscape: The Genesis of the this compound Scaffold's Fame
The this compound scaffold is most famously associated with the 4-anilidopiperidine class of synthetic opioids, which includes fentanyl and its numerous potent analogues.[7][8]
Mechanism of Action in Opioid Receptors
Fentanyl and its derivatives primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[4][7] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a decrease in neuronal excitability and the perception of pain.
Structure-Activity Relationship (SAR) for Opioid Activity
Extensive SAR studies have elucidated the key structural features of the this compound scaffold required for potent MOR agonism.[7][8][9][10]
-
The Phenethyl Group: The 1-phenethyl substituent is crucial for high affinity and potency. Modifications to this group can significantly impact activity.
-
The 4-Anilido Group: The N-phenylpropanamide moiety at the 4-position of the piperidine ring is a critical pharmacophore. The orientation and electronic properties of the aniline ring and the nature of the acyl group are key determinants of potency. For instance, the cis-(+)-isomer of 3-methylfentanyl is significantly more potent than its cis-(-) counterpart, highlighting the importance of stereochemistry.[7]
-
Piperidine Ring Substitutions: Introduction of small alkyl groups, such as a methyl group at the 3-position of the piperidine ring, can dramatically increase potency, as seen in 3-methylfentanyl.[7][10]
Table 1: Comparative Analgesic Potency of Fentanyl and its Analogues
| Compound | Modification from Fentanyl | Analgesic Potency (ED50, mg/kg, mouse) | Potency Ratio (vs. Morphine) |
| Morphine | - | - | 1 |
| Fentanyl | - | 0.011 | ~100 |
| α-Methylfentanyl | Methyl group at α-position of phenethyl chain | 0.0085 | ~120 |
| 3-Methylfentanyl (cis-racemate) | Methyl group at 3-position of piperidine ring | 0.00058 | ~6700 |
| Acetylfentanyl | Acetyl group instead of propionyl group | - | - |
| p-Fluorofentanyl | Fluorine at para-position of aniline ring | - | - |
Data compiled from multiple sources.[7][10] Note that direct comparison of ED50 values across different studies should be done with caution due to variations in experimental conditions.
Beyond Analgesia: The Non-Opioid Frontier of the this compound Scaffold
The true versatility of the this compound scaffold is showcased in its ability to target a range of non-opioid receptors, opening up therapeutic avenues for a multitude of diseases.
Sigma Receptor Modulation: A Gateway to Neuroprotection
Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They play a crucial role in regulating cellular stress responses and calcium signaling.[11] The this compound scaffold has been identified as a key pharmacophore for developing potent and selective σ1 receptor ligands.[11][12]
Sigma-1 receptor agonists have demonstrated significant neuroprotective effects in preclinical models of stroke, neurodegenerative diseases, and nerve injury. Their mechanism of action is multifaceted and includes:
-
Modulation of Calcium Homeostasis: By interacting with IP3 receptors, σ1 receptor agonists can regulate calcium release from the endoplasmic reticulum, preventing excitotoxicity.
-
Attenuation of Oxidative Stress: Activation of σ1 receptors can enhance the expression of antioxidant enzymes.
-
Reduction of Neuroinflammation: Sigma-1 receptor agonists can suppress the production of pro-inflammatory cytokines.
Diagram 1: Simplified Signaling Pathway of Sigma-1 Receptor-Mediated Neuroprotection
Caption: Sigma-1 receptor activation by this compound derivatives.
The structural requirements for high σ1 affinity in this compound derivatives differ from those for opioid activity. Key SAR insights include:
-
The N-substituent: While the phenethyl group is common, other substituents on the piperidine nitrogen can also confer high affinity.
-
The 4-substituent: A variety of substituents at the 4-position are tolerated and can influence selectivity over the σ2 receptor subtype. Aromatic and heteroaromatic groups are often found in potent ligands.
Table 2: Binding Affinities of Representative this compound Derivatives at Sigma Receptors
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Haloperidol | (Reference) | 2.6 | - | - |
| Benzylfentanyl | - | 322.1 | - | - |
| p-Fluorofentanyl | - | <1000 | - | - |
Data is illustrative and compiled from available literature.[12]
CCR5 Antagonism: A Strategy Against HIV
The C-C chemokine receptor type 5 (CCR5) is a GPCR that serves as a co-receptor for the entry of the most common strains of HIV into host cells.[13] Blocking this receptor is a validated therapeutic strategy for preventing HIV infection. The this compound scaffold has been successfully incorporated into potent and selective CCR5 antagonists.
CCR5 antagonists are allosteric inhibitors that bind to a pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with the receptor. This effectively blocks the fusion of the viral and cellular membranes, halting the viral life cycle at a very early stage.
Diagram 2: Mechanism of Action of this compound-based CCR5 Antagonists
Caption: Allosteric inhibition of HIV entry by CCR5 antagonists.
The development of potent CCR5 antagonists has revealed specific SAR for the this compound scaffold in this context. Key features often include:
-
Piperidine Substituents: The 4-position of the piperidine ring is typically substituted with a larger, often complex moiety that occupies the allosteric binding pocket of the receptor.
-
Phenethyl Group Modifications: Modifications to the phenethyl group can fine-tune potency and pharmacokinetic properties.
Neurokinin-1 (NK1) Receptor Antagonism: Broad Therapeutic Potential
The neurokinin-1 (NK1) receptor is a GPCR that is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide range of physiological and pathological processes, including pain, inflammation, depression, and emesis. The this compound scaffold has been utilized in the design of NK1 receptor antagonists.
NK1 receptor antagonists have shown therapeutic promise in:
-
Chemotherapy-induced nausea and vomiting (CINV): The approved drug aprepitant is an NK1 receptor antagonist.
-
Depression and Anxiety: The NK1 system is involved in stress and mood regulation.
-
Pain and Inflammation: Substance P is a key mediator of neurogenic inflammation and pain signaling.
Diagram 3: Simplified Signaling of the Neurokinin-1 Receptor
Caption: Inhibition of Substance P signaling by NK1 receptor antagonists.
Emerging Activities: Acetylcholinesterase Inhibition and Calcium Channel Blockade
Recent research has begun to explore the this compound scaffold for other biological targets, highlighting its continued potential for novel drug discovery.
-
Acetylcholinesterase (AChE) Inhibition: Some this compound derivatives have shown potent inhibitory activity against AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14][15][16] This makes them potential candidates for the treatment of Alzheimer's disease, where cholinergic deficits are a key pathological feature. SAR studies suggest that the N-benzylpiperidine moiety can be a key element for potent AChE inhibition.[16]
-
Calcium Channel Blockade: The this compound scaffold has also been incorporated into compounds that exhibit calcium channel blocking activity.[17][18][19][20][21] These compounds have the potential to be developed as antihypertensive agents or for other cardiovascular conditions.
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.
In Vitro Radioligand Binding Assay for Receptor Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1 receptors).
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membrane preparation
-
Radioligand at a concentration near its Kd
-
Test compound at varying concentrations (for total binding, add buffer instead of test compound; for non-specific binding, add the non-specific binding control).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 4: Workflow for a Competitive Radioligand Binding Assay
Caption: Step-by-step workflow of a radioligand binding assay.
In Vivo Mouse Hot Plate Test for Analgesia
This protocol describes the hot plate test, a common method for assessing the central analgesic activity of compounds in mice.
Materials:
-
Hot plate apparatus with adjustable temperature control and a timer.
-
Male or female mice (e.g., Swiss Webster or C57BL/6).
-
Test compound (this compound derivative) dissolved in a suitable vehicle.
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and start the timer. Record the latency (in seconds) for the mouse to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound, positive control, or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Synthesis Strategies for this compound Scaffolds
The synthesis of this compound derivatives is a well-established area of organic chemistry. The classical Siegfried method for fentanyl synthesis provides a foundational approach.[2][3]
Scheme 1: The Siegfried Method for Fentanyl Synthesis
This method involves a two-step process starting from N-phenethyl-4-piperidone (NPP):
-
Reductive Amination: NPP is reacted with aniline in the presence of a reducing agent, such as sodium borohydride, to form 4-anilino-N-phenethylpiperidine (ANPP).[2][3]
-
Acylation: ANPP is then acylated with propionyl chloride to yield fentanyl.[2][3]
This general strategy can be adapted to create a wide variety of analogs by using different anilines, acylating agents, and by modifying the N-phenethyl group.
For creating diverse libraries of this compound scaffolds, multi-component reactions and modern synthetic methodologies are being increasingly employed to allow for the rapid generation of novel compounds with diverse functional groups.[22]
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged motif in drug discovery. Its journey from a key component of potent opioids to a versatile platform for targeting a wide range of non-opioid receptors is a testament to its remarkable chemical and biological plasticity. The continued exploration of this scaffold is likely to yield novel therapeutics for a host of challenging diseases. Future research will undoubtedly focus on:
-
Expanding the Target Space: Investigating the interaction of the this compound scaffold with other, less explored biological targets.
-
Developing Subtype-Selective Ligands: Fine-tuning the scaffold to achieve high selectivity for specific receptor subtypes, thereby minimizing off-target effects.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as oral bioavailability, metabolic stability, and brain penetration.
-
Multi-target Drug Design: Leveraging the scaffold's promiscuity to design single molecules that can modulate multiple targets simultaneously for the treatment of complex diseases.
The this compound scaffold, with its rich history and immense potential, will undoubtedly remain a focal point of innovation in medicinal chemistry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted a… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity of fentanyl and its derivatives for the σ1-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction [federalregister.gov]
- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thescipub.com [thescipub.com]
- 20. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The 4-Phenethylpiperidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 4-Phenethylpiperidine Core
The this compound scaffold is a cornerstone in medicinal chemistry, particularly in the development of potent analgesics. Its intrinsic ability to interact with the mu-opioid receptor (MOR) has led to the creation of some of the most powerful pain management agents known, most notably fentanyl and its extensive family of analogs.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a detailed analysis of how molecular modifications influence their pharmacological profile. We will delve into the causality behind experimental choices in analog design, present detailed methodologies for their evaluation, and visualize the complex interplay of structure, function, and signaling.
The core structure, N-phenyl-1-(2-phenylethyl)piperidin-4-amine, serves as a versatile template for chemical modification at several key positions, each offering a unique opportunity to modulate affinity, efficacy, and selectivity for opioid receptors.[2] Understanding these nuances is critical for the rational design of novel therapeutics with improved safety profiles, such as those that might mitigate the severe side effects associated with classical opioids, including respiratory depression and dependence.[1]
The Primary Target: Mu-Opioid Receptor Signaling
The pharmacological effects of this compound analogs are primarily mediated through their interaction with the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] Upon agonist binding, the MOR undergoes a conformational change that triggers intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] This ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, producing the desired analgesic effect.
However, MOR activation also initiates a second major signaling pathway involving β-arrestin. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling pathways that have been implicated in the adverse effects of opioids, such as respiratory depression and tolerance.[4] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of modern opioid research, with the goal of developing G-protein biased agonists that retain analgesic efficacy while minimizing β-arrestin-mediated side effects.
Caption: Mu-Opioid Receptor Signaling Pathways.
Dissecting the SAR of this compound Analogs
The pharmacological profile of this compound analogs can be systematically explored by considering modifications at four key regions of the molecule: the piperidine ring, the N-phenethyl group, the 4-anilino group, and the N-acyl substituent.
Modifications of the Piperidine Ring
Substitutions on the piperidine ring have a profound impact on the potency and duration of action of these analogs.
-
Position 3: The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl, can significantly increase potency. The stereochemistry at this position is crucial, with the cis-isomer generally being more potent than the trans-isomer. However, groups larger than a methyl group at this position tend to severely reduce analgesic potency, suggesting that steric hindrance plays a critical role.[5] The introduction of a polar group, such as a 3-carbomethoxy group, can decrease the duration of action, likely by altering the pharmacokinetic properties of the molecule.[5]
-
Position 4: Substitutions at the 4-position of the piperidine ring also significantly influence activity, primarily through steric effects.[5] The introduction of a carbomethoxy group at this position, as in carfentanil, results in a massive increase in potency.[6] Similarly, a methoxymethyl group, found in sufentanil, also enhances potency compared to fentanyl.[6]
The Role of the N-Phenethyl Group
The N-phenethyl group is a critical pharmacophoric element for high-affinity binding to the mu-opioid receptor.
-
Length and Aromaticity: Replacement of the N-phenethyl group with shorter alkyl chains or a benzyl group leads to a dramatic decrease in activity.[7] The aromatic ring of the phenethyl group is thought to engage in important hydrophobic interactions within a sub-pocket of the receptor.[6] However, replacement of the phenyl ring with other aromatic systems, such as a thiophene ring (as in thiofentanyl), can maintain or even enhance potency.[8]
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the phenethyl group can modulate activity, though the effects are generally less pronounced than changes to the core scaffold.
The 4-Anilino Group and N-Acyl Substituent
The 4-anilino group and its N-acyl substituent are crucial for the agonist activity of these compounds.
-
The Anilino Nitrogen: The nitrogen of the anilino group is a key hydrogen bond acceptor and its acylation is essential for potent agonist activity. The precursor, 4-anilino-N-phenethylpiperidine (4-ANPP), is not psychoactive.[9]
-
The N-Acyl Group: The nature of the N-acyl group is a major determinant of potency. The N-propanoyl group of fentanyl provides high potency. Shorter acyl chains, such as the N-acetyl group in acetylfentanyl, generally result in lower potency, while longer or bulkier acyl groups can also decrease activity.[3] This suggests an optimal size and shape for the acyl group to fit into its binding pocket on the receptor.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki) of a selection of this compound analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors, illustrating the impact of structural modifications on potency and selectivity.
| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (N-Acyl Group) | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | µ/δ Selectivity | µ/κ Selectivity | Reference |
| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 | >10,000 | >10,000 | >8130 | >8130 | [10] |
| Lofentanil | Phenethyl | cis-Methyl | Carbomethoxy | Propanoyl | 0.07 | 18.2 | 3.5 | 260 | 50 | [9] |
| R30490 | Phenethyl | H | Carbomethoxy | Propanoyl | 0.05 | 1000 | 1000 | 20,000 | 20,000 | [9] |
| Sufentanil | 2-(2-Thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.15 | 16.5 | 18.5 | 110 | 123 | [9] |
| Alfentanil | 1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] | H | Methoxymethyl | Propanoyl | 1.1 | 1300 | 1600 | 1182 | 1455 | [9] |
Experimental Protocols
Synthesis of Fentanyl from N-phenethyl-4-piperidinone (NPP)
The synthesis of fentanyl is a well-established process, often proceeding through the key intermediate 4-anilino-N-phenethylpiperidine (4-ANPP).[9][11]
Caption: General Synthetic Workflow for Fentanyl.
Step 1: Reductive Amination of NPP to form 4-ANPP
-
To a solution of N-phenethyl-4-piperidinone (NPP) in a suitable solvent (e.g., dichloroethane), add aniline.
-
Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-ANPP.
Step 2: Acylation of 4-ANPP to form Fentanyl
-
Dissolve 4-ANPP in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine.
-
Add propionyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude fentanyl by recrystallization or column chromatography.
Radioligand Displacement Binding Assay for Opioid Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound for opioid receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]diprenorphine, a non-selective antagonist)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone or DAMGO)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Brandel cell harvester (or similar filtration apparatus)
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes (typically 20-50 µg of protein per well), and the radiolabeled ligand at a concentration near its Kd.
-
Add the serially diluted test compounds to the appropriate wells.
-
For the determination of total binding, add only the assay buffer, membranes, and radioligand.
-
For the determination of non-specific binding, add the assay buffer, membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test agonist compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
Procedure:
-
Prepare serial dilutions of the test agonist compounds.
-
In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test agonist at various concentrations.
-
Pre-incubate the plate at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold remains a remarkably fertile ground for the discovery and development of novel opioid receptor modulators. A deep understanding of the structure-activity relationships governing the interaction of these analogs with opioid receptors is paramount for the design of safer and more effective analgesics. The principles outlined in this guide, from the nuanced effects of subtle molecular modifications to the practical application of key bioassays, provide a robust framework for researchers in this field.
Future research will undoubtedly continue to focus on the development of biased agonists that selectively activate G-protein signaling pathways while minimizing β-arrestin recruitment. This approach holds the promise of separating the desired analgesic effects from the life-threatening side effects that have fueled the ongoing opioid crisis. Furthermore, a more comprehensive exploration of the SAR at delta and kappa opioid receptors may unveil novel polypharmacological agents with unique therapeutic profiles. The continued application of rational drug design, guided by a thorough understanding of SAR, will be instrumental in shaping the future of pain management.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 11. Radioligand-binding studies [bio-protocol.org]
The 4-Phenethylpiperidine Core: A Privileged Scaffold in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenethylpiperidine scaffold is a cornerstone in the architecture of centrally acting therapeutics. Initially rising to prominence with the synthesis of fentanyl, its unique conformational flexibility and ideal physicochemical properties have established it as a "privileged scaffold," capable of interacting with a multitude of Central Nervous System (CNS) targets. This guide provides a comprehensive exploration of the this compound core, delving into its synthesis, multifaceted pharmacology at key CNS receptors, and the critical structure-activity relationships that govern its therapeutic potential. We will examine its pivotal role in the development of potent analgesics, its emerging utility in targeting neuropsychiatric disorders, and the experimental methodologies essential for its characterization.
The Architectural Significance of the this compound Core
The this compound moiety consists of a piperidine ring N-substituted with a phenethyl group. This structure confers a high degree of lipophilicity, facilitating passage across the blood-brain barrier—a critical prerequisite for any CNS-acting agent.[1] Its true power, however, lies in its conformational adaptability. The flexible phenethyl group and the piperidine ring can adopt various spatial orientations, allowing derivatives to bind with high affinity to topographically diverse receptor binding pockets.
This versatility has been most famously exploited in the 4-anilidopiperidine class of synthetic opioids, where fentanyl is the prototype.[1][2][3][4] However, the scaffold's utility extends far beyond opioid receptors, with derivatives showing significant activity at sigma, dopamine, and serotonin receptors, making it a highly valuable starting point for modern CNS drug discovery campaigns.
Medicinal Chemistry: Synthesis and Structural Refinements
Core Synthesis Strategies
The synthesis of the this compound core and its derivatives is a well-established process in medicinal chemistry. The most common and historically significant approach, often referred to as the Siegfried method, involves a two-step process starting from N-phenethyl-4-piperidone (NPP).[5][6]
Step 1: Reductive Amination to form 4-Anilino-N-phenethylpiperidine (4-ANPP) The foundational step is the reductive amination of NPP with aniline.[5][6] This reaction forms the crucial C4-N bond, introducing the aniline moiety that is critical for the activity of many derivatives.
-
Causality: The choice of a reducing agent is critical. Sodium borohydride or similar hydride donors are effective for converting the intermediate imine/enamine to the stable secondary amine, 4-ANPP.[6] The reaction conditions are typically mild, preserving the integrity of the core structure.
Step 2: Acylation to Yield Final Product (e.g., Fentanyl) The secondary amine of the 4-ANPP intermediate is then acylated.[5][6][7] For the synthesis of fentanyl, 4-ANPP is reacted with propionyl chloride or propanoic anhydride.[5][6]
-
Causality: This acylation step is pivotal for modulating the pharmacological profile. The nature of the acyl group directly influences receptor affinity and potency. The propanamide group in fentanyl, for instance, is optimal for µ-opioid receptor (MOR) binding.[2][3][4]
Below is a generalized workflow for the synthesis and initial screening of novel this compound analogs.
Caption: General workflow for synthesis and screening of this compound analogs.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives can be finely tuned by chemical modifications at several key positions.
-
Piperidine Ring (Position 3 & 4): Substitutions on the piperidine ring itself have a profound impact on potency and selectivity.
-
Position 3: Introducing groups larger than a methyl at the 3-position of the piperidine ring generally reduces analgesic potency.[2][3][4] This suggests that steric hindrance in this region interferes with optimal receptor binding, likely at the µ-opioid receptor.[2][3]
-
Position 4: The substituent at the 4-position is critical. In the fentanyl series, the anilido nitrogen and the propanamide side chain are essential for high-affinity MOR binding.[4]
-
-
N-Phenethyl Group: The phenethyl substituent is a key pharmacophoric element for interaction with multiple CNS receptors. Modifications to the phenyl ring can modulate affinity and selectivity.
-
4-Anilido Group: For opioid agonists, the N-phenylpropanamide group is a classic feature. Replacing the propionyl group with other functionalities (e.g., acetyl, furanyl) creates various fentanyl analogs with differing potencies.[7]
| Compound | Modification | Primary Target(s) | Potency (Relative to Morphine) |
| Fentanyl | N-propanoyl-N-phenyl amine at C4 | µ-Opioid Receptor (Agonist) | ~100x |
| Acetylfentanyl | N-acetyl-N-phenyl amine at C4 | µ-Opioid Receptor (Agonist) | ~15x |
| (±)-NFEPP | 3-fluoro on piperidine ring | pH-sensitive µ-Opioid Receptor (Agonist) | N/A (Targets acidified tissue)[8] |
| AC927 | Unsubstituted piperidine | Sigma-1 & Sigma-2 Receptors | N/A (Receptor Ligand)[9] |
| PPBP | 4-phenylbutyl on piperidine N | Sigma-1 Receptor (Ligand) | N/A (Neuroprotective)[10] |
Pharmacology: A Multi-Receptor Engagement Profile
The this compound core is a versatile key that can unlock several important CNS receptor locks.
Opioid Receptor Modulation
The most well-characterized activity of this scaffold is its interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[11] Fentanyl and its analogs are potent MOR agonists.[1][12]
-
Mechanism of Action: As agonists, they bind to and activate MORs, which are Gi/o-coupled G-protein coupled receptors (GPCRs).[11] This activation leads to:
-
Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).
-
Opening of inwardly rectifying potassium channels, causing hyperpolarization and reduced neuronal excitability.
-
Closing of voltage-gated calcium channels, inhibiting the release of neurotransmitters like substance P.
-
The net effect of these actions is a powerful analgesic and sedative response.[11][13]
Caption: Simplified signaling pathway of µ-opioid receptor activation by a fentanyl analog.
Sigma Receptor Engagement
The this compound scaffold is also prevalent in ligands for sigma receptors (σ1 and σ2).[9] These receptors are not classic GPCRs but are unique intracellular chaperone proteins, particularly enriched in the endoplasmic reticulum.[9][14]
-
Mechanism of Action: Sigma-1 receptor ligands can modulate a host of downstream signaling events, including intracellular calcium signaling and the activity of other receptors and ion channels.[9][14][15] This modulatory role makes them attractive targets for various CNS disorders.
-
Neuroprotection: Ligands like 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) have demonstrated neuroprotective effects in models of ischemia, though this appears to be independent of modulating dopamine accumulation.[10]
-
Substance Abuse: The selective sigma receptor ligand AC927 has been shown to attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine, suggesting a role for sigma receptors in the pharmacology of addiction.[9]
-
Dopamine and Serotonin Receptor Interactions
Certain structural classes incorporating the piperidine core show significant affinity for dopamine and serotonin receptors. While the classic 4-anilidopiperidines are primarily opioidergic, other derivatives have been designed as potent dopamine D2 and D4 receptor antagonists.[16][17][18]
-
Therapeutic Potential: This activity is highly relevant for treating neuropsychiatric disorders.
Therapeutic Applications and Future Directions
The versatility of the this compound core has led to its incorporation into drugs for a range of CNS conditions.
-
Analgesia: This remains the most significant application, with fentanyl and its analogs being mainstays in anesthesia and the management of severe pain.[1][20] The development of peripherally restricted or pH-sensitive agonists like NFEPP aims to provide pain relief without the typical CNS side effects.[8]
-
Neuropsychiatric Disorders: The ability to target dopamine, serotonin, and sigma receptors makes this scaffold a promising platform for developing novel antipsychotics, antidepressants, and anxiolytics.[19][21]
-
Neurodegenerative Diseases: The neuroprotective and neuromodulatory functions of sigma-1 receptor ligands suggest potential applications in conditions like Parkinson's disease, Alzheimer's disease, and ischemic stroke.[10][22]
The future of drug discovery with this core lies in designing ligands with greater receptor selectivity or with precisely tailored polypharmacology to address complex CNS diseases. The development of biased agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is a particularly exciting frontier for developing safer opioid analgesics.
Key Experimental Protocols
Characterizing novel this compound derivatives requires a standardized set of in vitro and in vivo assays.
Protocol: Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.
-
Preparation: Prepare cell membrane homogenates from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Reaction Mixture: In a 96-well plate, add:
-
50 µL of membrane homogenate.
-
25 µL of [³H]-DAMGO (a selective MOR radioligand) at a final concentration of ~1 nM.
-
25 µL of varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol: [³⁵S]GTPγS Functional Assay for Receptor Agonism
This assay measures the functional activation of a Gi/o-coupled receptor by a test compound.
-
Preparation: Use the same membrane preparation as in the binding assay.
-
Reaction Mixture: In a 96-well plate, add:
-
50 µL of membrane homogenate.
-
20 µL of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of ~0.1 nM.
-
10 µL of GDP (to ensure the G-protein is in its inactive state) at a final concentration of ~10 µM.
-
20 µL of varying concentrations of the test compound.
-
-
Incubation: Incubate at 30°C for 60 minutes. Receptor activation by an agonist will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Harvesting & Counting: Harvest and count using the same method as the radioligand binding assay.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
Conclusion
The this compound core is a testament to the power of a privileged scaffold in medicinal chemistry. Its simple yet elegant structure provides the ideal foundation for developing CNS-penetrant drugs with high affinity for a diverse range of targets. From the potent analgesia of the fentanyl class to the neuromodulatory potential of sigma receptor ligands, this core continues to be a source of significant clinical agents and promising research candidates. A deep understanding of its synthesis, SAR, and multi-receptor pharmacology is essential for any scientist working to develop the next generation of therapies for complex CNS disorders.
References
- 1. novapublishers.com [novapublishers.com]
- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-ANPP - Wikipedia [en.wikipedia.org]
- 6. ajrconline.org [ajrconline.org]
- 7. ussc.gov [ussc.gov]
- 8. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. opcw.org [opcw.org]
- 14. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. ricerca.uniba.it [ricerca.uniba.it]
A Guide to the Spectroscopic Characterization of 4-Phenethylpiperidine: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the chemical structure of 4-phenethylpiperidine. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectroscopic data for this compound. By examining the constituent structural fragments and analogous molecules, this guide offers a robust framework for the structural elucidation of this compound, serving as a valuable resource for researchers in synthetic chemistry and drug development.
Introduction to this compound
This compound is a chemical compound featuring a piperidine ring substituted at the 4-position with a phenethyl group. Its structure is of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the ethyl linker, and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the magnetic anisotropy of the phenyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (ortho, meta, para) | 7.15 - 7.30 | Multiplet | 5H |
| Piperidine (2-H, 6-H, axial & equatorial) | 2.50 - 3.10 | Multiplet | 4H |
| Phenethyl (-CH₂-Ph) | 2.55 - 2.65 | Triplet | 2H |
| Phenethyl (Pip-CH₂-) | 1.55 - 1.65 | Triplet | 2H |
| Piperidine (3-H, 5-H, axial & equatorial) | 1.60 - 1.80 | Multiplet | 4H |
| Piperidine (4-H) | 1.40 - 1.55 | Multiplet | 1H |
| Piperidine (N-H) | ~1.5 (variable) | Broad Singlet | 1H |
Causality of Predictions:
-
Phenyl Protons: These protons are expected in the aromatic region (7.15-7.30 ppm) as a complex multiplet due to small differences in their chemical environments.
-
Piperidine Protons (2-H, 6-H): These protons are adjacent to the nitrogen atom and are therefore deshielded, appearing at a lower field (2.50-3.10 ppm) compared to other piperidine protons.
-
Phenethyl Protons: The methylene group attached to the phenyl ring (-CH₂-Ph) will be slightly deshielded by the aromatic ring, while the methylene group attached to the piperidine ring (Pip-CH₂-) will be in a more aliphatic environment.
-
N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl (C, ipso) | ~143 |
| Phenyl (CH, ortho, meta, para) | 126 - 129 |
| Piperidine (C-2, C-6) | ~47 |
| Piperidine (C-3, C-5) | ~33 |
| Piperidine (C-4) | ~38 |
| Phenethyl (-CH₂-Ph) | ~34 |
| Phenethyl (Pip-CH₂-) | ~39 |
Causality of Predictions:
-
Aromatic Carbons: The aromatic carbons will appear in the typical downfield region (126-143 ppm).
-
Piperidine Carbons: The carbons of the piperidine ring will be in the aliphatic region, with C-2 and C-6 being the most downfield due to their proximity to the nitrogen.
-
Phenethyl Carbons: The two methylene carbons of the phenethyl group will have distinct chemical shifts.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the phenyl ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak (multiple bands) |
| C-H Bend (aromatic, out-of-plane) | 690 - 900 | Strong |
Causality of Predictions:
-
N-H Stretch: The presence of a secondary amine is indicated by a characteristic absorption in the 3300-3500 cm⁻¹ region.[1][2][3]
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[4]
-
Aromatic C=C Stretches: The phenyl group will exhibit several characteristic bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bends: Strong out-of-plane bending absorptions are expected in the fingerprint region, which can sometimes give clues about the substitution pattern of the aromatic ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (C₁₃H₁₉N), the nominal molecular weight is 189 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 189, and several characteristic fragment ions.
Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable cleavage for amines is the C-C bond adjacent to the nitrogen atom (alpha-cleavage). In the piperidine ring, this would lead to the loss of a hydrogen radical or the opening of the ring.
-
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is highly probable, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common fragmentation for compounds containing a phenethyl group.
-
Loss of the Phenethyl Group: Cleavage of the bond between the piperidine ring and the phenethyl group would result in a fragment at m/z 84 (piperidine ring fragment) and a fragment at m/z 105 (phenethyl radical, which is less likely to be observed as a cation).
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 189 | [M]⁺˙ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Visualization of Predicted Fragmentation:
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Comparison with spectral libraries can also be performed, though a match is unlikely if the spectrum is not in the database.
Integrated Spectroscopic Analysis for Structural Confirmation
The definitive structural elucidation of this compound would rely on the synergistic interpretation of all three spectroscopic techniques.
Caption: Workflow for the integrated spectroscopic confirmation of this compound.
The process would be as follows:
-
MS would confirm the molecular weight of 189 amu and suggest the presence of a phenethyl group through the prominent m/z 91 fragment.
-
IR would identify the key functional groups: a secondary amine (N-H stretch), aromatic C-H, and aliphatic C-H bonds.
-
¹³C NMR would show the correct number of carbon atoms and their general electronic environment (aromatic vs. aliphatic).
-
¹H NMR would provide the final, detailed picture, showing the connectivity of all the protons and confirming the 4-substituted piperidine ring and the phenethyl substituent.
By combining the information from these techniques, a researcher could confidently confirm the synthesis and purity of this compound.
References
initial screening of 4-phenethylpiperidine derivative libraries
An In-depth Technical Guide to the Initial Screening of 4-Phenethylpiperidine Derivative Libraries
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent bio-active agents, most notably the fentanyl class of opioid analgesics[1][2]. The inherent versatility of this scaffold allows for extensive chemical modification, leading to the generation of large derivative libraries with diverse pharmacological profiles[3][4]. The effective screening of these libraries is paramount for identifying novel therapeutic leads, understanding structure-activity relationships (SAR), and flagging potentially hazardous compounds. This guide provides a comprehensive, field-proven framework for the initial screening cascade, from primary high-throughput screening (HTS) to early Absorption, Distribution, Metabolism, and Excretion/Toxicology (ADME/Tox) profiling. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a self-validating system to ensure data integrity and accelerate drug discovery programs.
Strategic Framework: The Screening Cascade
A tiered or cascaded approach is the most resource-effective strategy for navigating a large chemical library. This methodology is designed to rapidly eliminate inactive compounds and systematically triage "hits" through progressively more complex and biologically relevant assays. The goal is not merely to find active compounds, but to identify those with the most promising therapeutic potential.
Library Design and Curation
The quality of the screening library is a primary determinant of the campaign's success. A this compound library should be curated based on several criteria:
-
Structural Diversity: Modifications should explore key regions of the scaffold, including the piperidine ring, the phenethyl group, the N-acyl group, and the N-phenyl group, to broadly cover the relevant chemical space[2].
-
Physicochemical Properties: Compounds should adhere to established "drug-likeness" filters (e.g., Lipinski's Rule of Five) to increase the probability of favorable downstream ADME properties[5]. Tools for predicting properties like solubility and lipophilicity should be used during the design phase[6].
-
Purity and Integrity: Each compound must have a high degree of purity (typically >95%) and its structure must be confirmed. Compound integrity and solubility in the carrier solvent (usually DMSO) must be verified before screening begins[5].
The Logic of the Cascade
The screening cascade is a funneling process. A large number of compounds are assessed in a cost-effective primary screen, with subsequent, more resource-intensive assays reserved for a dwindling number of validated hits.
Caption: A typical screening cascade for a focused chemical library.
Target Class Considerations: G-Protein Coupled Receptors (GPCRs)
The this compound scaffold is renowned for its interaction with GPCRs, particularly opioid receptors[1][7]. GPCRs are the most common target in drug discovery, representing the target for over 30% of FDA-approved drugs[8]. Upon activation by a ligand, they trigger complex intracellular signaling cascades, primarily through two major pathways: G-protein-dependent signaling and β-arrestin-dependent signaling[7][9]. Understanding this dual-pathway signaling is critical, as "biased agonists"—ligands that preferentially activate one pathway over the other—are a key area of research for developing safer therapeutics (e.g., opioid analgesics with reduced side effects)[10].
Caption: Simplified GPCR signaling pathways relevant to opioid receptors.
The Primary Screening Campaign: High-Throughput Hit Identification
The primary screen is designed for speed and scalability, testing every compound in the library at a single, high concentration (typically 10-20 µM) to identify any molecule with activity at the target.[5][11]
Assay Selection: Functional Cell-Based Assays
For GPCRs, functional cell-based assays are preferred over simple binding assays because they provide information on the compound's efficacy (i.e., whether it is an agonist, antagonist, or modulator).[8]
-
Calcium Mobilization Assays: Many opioid receptors couple through Gαq (or a promiscuous G-protein) to mobilize intracellular calcium upon agonist stimulation[12]. These assays are readily amenable to HTS using fluorescence plate readers (e.g., FLIPR) and calcium-sensitive dyes. They are robust, cost-effective, and provide a rapid readout of receptor activation.[13]
-
cAMP Assays: Opioid receptors primarily couple to Gαi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[10]. HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assays are highly sensitive and widely used, though they can be more expensive than calcium assays.[10]
-
Membrane Potential Assays: Activation of Gαi/o-coupled receptors like the μ-opioid receptor (MOPr) can lead to the opening of G-protein-gated inwardly rectifying K+ (GIRK) channels, causing membrane hyperpolarization[14][15]. This change can be measured using fluorescent membrane potential-sensitive dyes, offering a direct readout of a key physiological event.[14]
For our purposes, a calcium mobilization assay represents an ideal primary screen due to its high throughput, robust signal window, and cost-effectiveness.
Detailed Protocol: HTS Calcium Mobilization Assay
This protocol is designed for a 384-well plate format using a cell line stably expressing the target GPCR (e.g., human μ-opioid receptor).
Materials:
-
HEK293 or CHO cells stably expressing the target receptor (e.g., ChemiSCREEN™ from Millipore)[12].
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Compound plates: 384-well plates with library compounds diluted to 4x final concentration in Assay Buffer.
-
Fluorescence imaging plate reader (FLIPR, FlexStation, or similar).
Methodology:
-
Cell Plating: Seed cells into black-walled, clear-bottom 384-well assay plates at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the culture medium. Add 20 µL of the prepared calcium dye solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂, protected from light, to allow for dye uptake.
-
Compound Addition & Reading:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex: 485 nm, Em: 525 nm) every second for 120 seconds.
-
After establishing a stable baseline reading for ~15-20 seconds, the instrument will automatically add 10 µL of compound from the compound plate to the cell plate.
-
Continue reading fluorescence for the remainder of the time to capture the kinetic response of calcium mobilization.
-
-
Data Analysis: The primary response is measured as the maximum fluorescence signal minus the baseline signal. This response is then normalized to controls on each plate (e.g., 0% activation for vehicle control, 100% activation for a known potent agonist).
Hit Identification
A "hit" is a compound that elicits a response greater than a pre-defined threshold. This is typically calculated using the mean and standard deviation (SD) of the vehicle control wells. A common hit threshold is Mean(vehicle) + 3*SD(vehicle) . Compounds meeting this criterion are selected for the next phase.
Secondary Screening and Hit Validation
The goal of this phase is to confirm the activity of primary hits, eliminate false positives, and accurately determine their potency.[11]
Orthogonal Assays and Potency Determination
It is crucial to use an orthogonal assay—one that relies on a different technology or measures a different biological endpoint—to confirm activity.[16] This ensures the observed effect is not an artifact of the primary assay format (e.g., compound auto-fluorescence). If the primary screen was a calcium assay, a cAMP inhibition assay is an excellent orthogonal choice as it measures a more proximal Gαi/o signaling event.[10]
In this step, hits are tested across a range of concentrations (typically an 8- to 10-point half-log dilution series) to generate a dose-response curve and determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists).
Detailed Protocol: HTRF cAMP Inhibition Assay
Materials:
-
HEK293 or CHO cells stably expressing the target receptor.
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
Forskolin (an adenylyl cyclase activator).
-
Validated hit compounds in a dose-response format.
Methodology:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.
-
Compound Plating: Add 5 µL of each compound dilution to the wells of a 384-well low-volume white plate.
-
Cell Addition: Add 5 µL of the cell suspension to each well containing the compound. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Stimulation: Add 5 µL of forskolin solution (at a concentration that gives ~80% of the maximal cAMP response, e.g., EC₈₀) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Detection:
-
Add 5 µL of the HTRF detection reagent mix (containing cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm. The ratio of these signals is used to determine the cAMP concentration.
-
Data Analysis: Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).
Data Presentation: Hit Progression Summary
Validated hits should be summarized in a table for clear comparison and prioritization.
| Compound ID | Primary Screen (% Activation @ 10 µM) | Secondary Screen (cAMP IC₅₀, nM) | Chemical Scaffold |
| PPD-001 | 98.5 | 25.3 | 4-Anilinopiperidine |
| PPD-002 | 85.2 | 150.1 | 4-Anilinopiperidine |
| PPD-003 | 15.1 (Inactive) | >10,000 | 4-Anilinopiperidine |
| PPD-004 | 92.3 | 8.7 | N-Acyl Variant |
| PPD-005 | 95.6 | 11.2 | Phenethyl Ring Variant |
Early Stage ADME/Tox Profiling
Assessing the ADME and toxicology properties of validated hits early is critical to reduce the risk of late-stage attrition.[17][18] This phase provides a preliminary "drug-likeness" profile, guiding which chemical series to prioritize for lead optimization.[19][20]
Key In Vitro Assays
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (cytochrome P450s). This is typically done using liver microsomes or hepatocytes. Low stability can indicate poor in vivo exposure.[6]
-
Cytotoxicity: Measures the general toxicity of a compound to cells. High cytotoxicity is a red flag for non-specific effects.[20]
-
hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias, making it a mandatory safety screen.[19]
Detailed Protocol: In Vitro Microsomal Stability Assay
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compounds and positive control (e.g., Verapamil).
-
Acetonitrile with an internal standard for reaction quenching.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-warm to 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).
Data Presentation: Early ADME/Tox Summary
| Compound ID | cAMP IC₅₀ (nM) | Microsomal t₁/₂ (min) | Cytotoxicity (HepG2 CC₅₀, µM) | hERG IC₅₀ (µM) |
| PPD-001 | 25.3 | 45 | > 50 | 15.2 |
| PPD-004 | 8.7 | < 5 | > 50 | 2.1 |
| PPD-005 | 11.2 | > 60 | 35.5 | > 30 |
Interpretation:
-
PPD-001: Shows a good balance of potency and initial safety/stability.
-
PPD-004: Highly potent but has very poor metabolic stability and a potential hERG liability. This compound may be deprioritized or require significant chemical modification.
-
PPD-005: Shows the best overall profile with high potency, excellent stability, and a clean safety profile, making it a high-priority candidate for further development.
Conclusion
The initial screening of a this compound derivative library requires a multi-faceted, strategic approach that extends beyond simple activity testing. By implementing a logical screening cascade—beginning with a robust primary HTS, followed by confirmation with orthogonal secondary assays, and integrated with early ADME/Tox profiling—researchers can efficiently identify and prioritize lead candidates with the highest probability of success. This self-validating framework ensures that decisions are based on a holistic view of a compound's potency, efficacy, and drug-like properties, ultimately accelerating the journey from chemical library to clinical candidate.
References
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
- 7. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Ready-to-Assay™ Mu Opioid Receptor Frozen Cells | HTS101RTA [merckmillipore.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. clinicalpub.com [clinicalpub.com]
- 19. vectorb2b.com [vectorb2b.com]
- 20. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Phenethylpiperidine Scaffold: A Privileged Core for the Discovery of Novel CNS Ligands
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to the 4-Phenethylpiperidine Scaffold
The landscape of medicinal chemistry is populated with certain molecular frameworks that consistently appear in clinically successful drugs. These "privileged scaffolds" serve as versatile templates for the design of ligands that can interact with a wide array of biological targets. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such ubiquitous scaffold, prized for its favorable physicochemical properties and its ability to be readily functionalized.[1] This guide delves into a specific and highly significant iteration of this core: the this compound scaffold.
Significance in Medicinal Chemistry
The this compound core is a cornerstone in the development of centrally acting agents. Its defining feature is the N-phenethyl group, which often plays a crucial role in ligand-receptor interactions, contributing to both potency and selectivity. The piperidine ring itself is not merely a passive linker; its conformation and substitution patterns are critical determinants of a compound's biological activity and pharmacokinetic profile. The introduction of chirality to the piperidine scaffold can further enhance biological activity and selectivity, as well as improve pharmacokinetic properties and reduce toxicity.[2]
The versatility of the this compound scaffold lies in its modular nature. It can be conceptually divided into three key regions for chemical modification: the N-phenethyl moiety, the piperidine ring, and the substituent at the 4-position. This modularity allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compounds and fine-tune their properties for specific biological targets.
Historical Context and Evolution: From Opioid Analgesics to Novel CNS Targets
The story of the this compound scaffold is inextricably linked with the development of potent opioid analgesics. In the mid-20th century, this framework gave rise to fentanyl and its analogs, which revolutionized the management of severe pain.[3] Fentanyl's high affinity for the µ-opioid receptor and its potent analgesic effects are largely attributed to the key structural features of the this compound core.[4]
While the opioid field continues to be an area of active research, the inherent risks associated with µ-opioid receptor agonism, such as respiratory depression and abuse potential, have spurred the exploration of non-opioid targets for the treatment of pain and other CNS disorders.[5][6] This has led to a renaissance for the this compound scaffold, as researchers have begun to repurpose this privileged core to design ligands for a diverse range of biological targets, including sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
Scope of this Guide
This technical guide provides a comprehensive overview of the principles and practices involved in the discovery and development of novel this compound-based ligands. Moving beyond the well-trodden path of opioid analgesics, this guide focuses on the design, synthesis, characterization, and biological evaluation of ligands for novel CNS targets. It is intended to serve as a practical resource for researchers at the forefront of drug discovery, offering not only theoretical insights but also detailed, actionable protocols and workflows.
Part 2: Rational Design of Novel this compound-Based Ligands
The journey from a privileged scaffold to a promising clinical candidate is guided by the principles of rational drug design. This section will explore the key considerations in the design of novel this compound-based ligands, from target selection and SAR analysis to the application of cutting-edge computational tools.
Principles of Ligand Design
The this compound scaffold has shown remarkable adaptability in its ability to interact with a variety of receptors beyond the µ-opioid receptor. A particularly promising area of investigation is the modulation of sigma receptors . These unique proteins are involved in a wide range of cellular functions and have been implicated in conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The design of selective sigma-1 receptor agonists and antagonists based on the this compound framework has yielded compounds with significant neuroprotective and anti-allodynic effects in preclinical models.[7][8]
Beyond sigma receptors, the versatility of the scaffold allows for its application in the design of multi-target directed ligands (MTDLs) . This strategy aims to create single molecules that can modulate multiple biological targets involved in a disease process, potentially leading to enhanced efficacy and a more favorable side-effect profile.[9][10][11] The this compound core can serve as the foundation for incorporating pharmacophores that target other receptors, such as dopamine or serotonin receptors, in addition to sigma receptors.[4]
Understanding the SAR of the this compound scaffold is crucial for designing new ligands with desired properties. The following table summarizes key SAR insights for different biological targets:
| Structural Region | Modification | Impact on µ-Opioid Receptor Activity | Impact on Sigma-1 Receptor Activity | References |
| N-phenethyl Moiety | Substitution on the phenyl ring | Generally, substitutions decrease µ-opioid activity. | Can modulate affinity and selectivity. Electron-donating groups may be favored. | [4] |
| Replacement of the phenyl ring | Heterocyclic replacements can be tolerated or beneficial. | Can significantly alter affinity and selectivity. | [4] | |
| Piperidine Ring | 3-Methyl substitution | Can increase potency. | May influence selectivity over sigma-2 receptors. | [4] |
| 4-Carboxymethyl or 4-methoxymethyl substitution | Can enhance potency. | Not extensively studied. | [4] | |
| 4-Anilino Group | Substitution on the phenyl ring | Para-fluoro substitution is beneficial. | Can influence affinity and selectivity. Halogen substitutions often increase sigma-2 affinity. | [4][12] |
| N-Acyl Group | Replacement of the propionyl group | Alicyclic, branched alkyl, or aromatic fragments can be well-tolerated. | Can be replaced with other groups to tune activity. | [4] |
The design of MTDLs based on the this compound scaffold typically involves the hybridization of known pharmacophores. For example, a known sigma receptor pharmacophore can be appended to the this compound core, which is known to interact with the µ-opioid receptor. This can be achieved through various linking strategies, creating a single molecule capable of interacting with both targets. The choice of linker length and composition is critical for achieving the desired balance of activities at each target.
Computational Chemistry in Ligand Discovery
Computational tools are indispensable in modern drug discovery, enabling the rapid and cost-effective design and optimization of novel ligands.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that drive binding.[13][14] This information can be used to rationalize observed SAR and to guide the design of new analogs with improved affinity. Virtual screening, which involves docking large libraries of compounds into a target receptor, can be used to identify potential hit compounds for further investigation.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding and to assess the stability of the complex over time.[15] This can provide a more realistic picture of the binding process than static docking poses and can help to identify key residues involved in ligand recognition.
The following diagram illustrates a typical workflow for the computational design of novel this compound-based ligands:
Part 3: Synthesis of this compound-Based Ligands
The successful realization of novel ligand designs hinges on robust and efficient synthetic chemistry. This section details key synthetic strategies for accessing the this compound core and provides a detailed experimental protocol for the synthesis of a novel sigma receptor ligand.
Key Synthetic Routes
A widely utilized and effective method for the synthesis of the key intermediate, 4-anilino-N-phenethylpiperidine (4-ANPP), is the Siegfried synthesis.[3] This method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline. The initial formation of an imine intermediate is followed by reduction, typically with a hydride reducing agent such as sodium borohydride, to yield 4-ANPP.[16]
A common precursor for this synthesis is 4-piperidone, which is first N-alkylated with a phenethyl halide or tosylate to produce NPP.[16] Various modifications to this route exist, including different choices of solvents, bases, and reducing agents to optimize yield and purity.
Other synthetic approaches to the this compound scaffold have also been reported. For instance, the Dieckmann condensation can be employed to construct the piperidine ring, starting from acyclic precursors.[17] This method involves the intramolecular cyclization of a diester to form a β-ketoester, which can then be further elaborated to the desired 4-substituted piperidine.
Detailed Experimental Protocol: Synthesis of a Novel Sigma-1 Receptor Ligand
This protocol describes the synthesis of a hypothetical novel sigma-1 receptor ligand, building upon the principles of the Siegfried synthesis.
Objective: To synthesize N-(1-(2-(3,4-dimethoxyphenyl)ethyl)piperidin-4-yl)-N-phenylacetamide, a potential sigma-1 receptor ligand.
Materials:
-
4-Piperidone hydrochloride
-
3,4-Dimethoxyphenethyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Aniline
-
Sodium borohydride
-
Methanol
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step 1: Synthesis of 1-(2-(3,4-dimethoxyphenyl)ethyl)piperidin-4-one
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add 4-piperidone hydrochloride (1.0 eq).
-
Heat the mixture to 60 °C for 1 hour.
-
Add 3,4-dimethoxyphenethyl bromide (1.0 eq) dropwise.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired N-substituted piperidone.
Step 2: Synthesis of 1-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenylpiperidin-4-amine
-
Dissolve the product from Step 1 (1.0 eq) in aniline (5.0 eq).
-
Add molecular sieves (4Å) and stir the mixture at room temperature for 24 hours.
-
Filter off the molecular sieves and wash with methanol.
-
To the combined filtrate, slowly add sodium borohydride (1.5 eq) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired 4-anilino-N-phenethylpiperidine derivative.
Step 3: Synthesis of N-(1-(2-(3,4-dimethoxyphenyl)ethyl)piperidin-4-yl)-N-phenylacetamide
-
Dissolve the product from Step 2 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final compound.
Diagram of Synthetic Workflow
The following diagram illustrates the synthetic pathway described in the protocol:
Part 4: Analytical Characterization
Rigorous analytical characterization is a non-negotiable aspect of drug discovery, ensuring the identity, purity, and stability of newly synthesized compounds. This section outlines the core analytical techniques and provides a workflow for the comprehensive characterization of a novel this compound-based ligand.
Importance of Purity and Structural Verification
The biological activity of a compound is exquisitely sensitive to its chemical structure. Even minor impurities can lead to misleading biological data, confounding SAR studies and potentially masking the true activity of the target compound. Therefore, it is imperative to establish the purity and unequivocally confirm the structure of each new chemical entity before it proceeds to biological evaluation.
Core Analytical Techniques
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of novel compounds.
HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[2][18] A reversed-phase HPLC method is commonly used, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio.[18] This provides a crucial piece of evidence for confirming the identity of the synthesized molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further increasing confidence in the elemental composition of the compound.
NMR spectroscopy is the most powerful technique for elucidating the structure of an organic molecule.[19] ¹H NMR provides information about the number and types of protons in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, can be used to further probe the connectivity of the molecule.
Protocol for Analytical Characterization
Objective: To confirm the identity and determine the purity of the newly synthesized N-(1-(2-(3,4-dimethoxyphenyl)ethyl)piperidin-4-yl)-N-phenylacetamide.
Step 1: Purity Assessment by HPLC
-
Method Development: Develop a reversed-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Sample Preparation: Prepare a solution of the final compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Interpretation: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally required for in vitro biological testing.
Step 2: Molecular Weight Confirmation by MS
-
Sample Preparation: Prepare a dilute solution of the final compound in a suitable solvent, such as methanol or acetonitrile.
-
Analysis: Infuse the sample into a mass spectrometer using an electrospray ionization (ESI) source.
-
Data Interpretation: Observe the mass spectrum for the [M+H]⁺ ion corresponding to the calculated molecular weight of the compound.
Step 3: Structural Elucidation by NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the final compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to assign the protons to the corresponding positions in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton. If necessary, acquire 2D NMR spectra to resolve any structural ambiguities.
Diagram of Analytical Workflow
The following diagram illustrates the workflow for the analytical characterization of a newly synthesized compound:
Part 5: Biological Evaluation
The biological evaluation of novel this compound-based ligands is a critical step in the drug discovery process, providing essential data on their potency, selectivity, and functional activity. This section details the in vitro and in vivo methods used to characterize these compounds.
In Vitro Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[20] This protocol describes a competitive binding assay to determine the affinity of a novel ligand for the sigma-1 receptor.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
-
Materials:
-
Rat liver membranes (a rich source of sigma-1 receptors)
-
[³H]-(+)-Pentazocine (a selective sigma-1 receptor radioligand)
-
Haloperidol (a non-selective sigma ligand for determining non-specific binding)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, rat liver membranes, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the assay by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validating System:
-
Positive Control: A known sigma-1 receptor ligand should be run in parallel to ensure the assay is performing as expected.
-
Negative Control: A compound known to be inactive at the sigma-1 receptor should be tested to confirm the specificity of the assay.
-
Functional assays are necessary to determine whether a ligand acts as an agonist or an antagonist at its target receptor. For sigma-1 receptors, this can be challenging due to the lack of a universally accepted in vitro functional assay.[21] However, some methods, such as monitoring the ligand-induced disruption of the sigma-1 receptor-BiP complex, have been explored.[21]
For ligands designed as potential treatments for neurodegenerative diseases, in vitro neuroprotection assays are essential. The MTT assay is a colorimetric assay that measures cell viability and is commonly used to assess the protective effects of a compound against a neurotoxic insult.[4][22]
Protocol: MTT Assay for Neuroprotection
-
Objective: To assess the ability of a test compound to protect neuronal cells from glutamate-induced excitotoxicity.
-
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium
-
Glutamate
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding a high concentration of glutamate to the wells (excluding the control wells).
-
Incubate the plate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the cell viability as a function of the test compound concentration to determine the EC₅₀ for neuroprotection.
-
In Vivo Models
The choice of an appropriate animal model is critical for the successful translation of preclinical findings to the clinic.[23][24] For CNS disorders, rodent models are commonly used due to their genetic and physiological similarities to humans, as well as their relatively low cost and ease of handling.[23] The specific model chosen will depend on the disease being studied and the therapeutic hypothesis being tested.
To evaluate the in vivo neuroprotective effects of a novel ligand, animal models of acute neuronal injury are often employed. The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used model of ischemic stroke.[25] In this model, the middle cerebral artery is temporarily blocked, leading to a focal ischemic infarct in the brain. The efficacy of a neuroprotective agent can be assessed by measuring the reduction in infarct volume following treatment.
For compounds with potential analgesic activity, various animal models of pain are available. The formalin test and the tail-flick test are commonly used to assess nociceptive pain.[10] Models of neuropathic pain, such as the chronic constriction injury (CCI) model, are used to evaluate the efficacy of compounds in treating chronic pain states.
Diagram of Biological Evaluation Workflow
The following diagram illustrates the typical progression of biological evaluation, from initial in vitro screening to in vivo efficacy studies:
Part 6: Conclusion and Future Directions
Summary of Key Learnings
The this compound scaffold has proven to be a remarkably versatile and enduringly relevant core in the field of medicinal chemistry. While its origins are rooted in the development of potent opioid analgesics, its true potential is now being realized in the pursuit of novel ligands for a diverse array of CNS targets. This guide has provided a comprehensive framework for the discovery of such ligands, encompassing rational design principles, modern synthetic and analytical methodologies, and a tiered approach to biological evaluation. The synergistic application of computational chemistry, robust synthetic protocols, and well-designed in vitro and in vivo assays is essential for unlocking the full therapeutic potential of this privileged scaffold.
Future Perspectives
The future of drug discovery for complex CNS disorders will likely be dominated by strategies that move beyond the "one target, one drug" paradigm. The this compound scaffold is exceptionally well-positioned to contribute to this evolution. The development of MTDLs based on this core, which can simultaneously modulate multiple pathways involved in disease pathogenesis, holds immense promise for conditions such as Alzheimer's disease, Parkinson's disease, and major depressive disorder.
Furthermore, the continued exploration of novel, non-opioid targets for the this compound scaffold will be a key driver of innovation. As our understanding of the complex neurobiology of CNS disorders deepens, new targets will emerge, and the principles and protocols outlined in this guide will provide a solid foundation for the design and development of the next generation of this compound-based therapeutics.
Part 7: References
-
New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands - The Research Repository @ WVU - West Virginia University. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Fentanyl : synthesis - Opioids. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Retrieved January 5, 2026, from --INVALID-LINK--
-
(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008, October). Retrieved January 5, 2026, from --INVALID-LINK--
-
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives - Who we serve. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025, February 24). Retrieved January 5, 2026, from --INVALID-LINK--
-
4-ANPP - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthetic methodology and structure activity relati onship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides | Semantic Scholar. (2010). Retrieved January 5, 2026, from --INVALID-LINK--
-
Rational Design of Multitarget-Directed Ligands: Strategies and Emerging Paradigms. (2019, October 24). Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20). Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PubMed Central. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020, September 1). Retrieved January 5, 2026, from --INVALID-LINK--
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Capturing novel non-opioid pain targets - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PubMed Central. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Introducing the metacore concept for multi-target ligand design - PMC - PubMed Central. (2021, April 15). Retrieved January 5, 2026, from --INVALID-LINK--
-
Role of animal models in biomedical research: a review - PMC. (2022, July 1). Retrieved January 5, 2026, from --INVALID-LINK--
-
The (misleading) role of animal models in drug development - Frontiers. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
The Importance of Animal Models in Biomedical Research: Current Insights and Applications - MDPI. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
De novo design of multitarget ligands with an iterative fragment-growing strategy. (2014, April 28). Retrieved January 5, 2026, from --INVALID-LINK--
-
Ligand receptor binding assay | Sigma-Aldrich. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 5, 2026, from --INVALID-LINK--
-
A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Capturing Novel Non-opioid Pain Targets - PubMed - NIH. (2020, January 1). Retrieved January 5, 2026, from --INVALID-LINK--
-
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Computational Simulations in Drug Discovery: Modeling Protein Folding and Drug Binding - STM Journals. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed. (2024, October 29). Retrieved January 5, 2026, from --INVALID-LINK--
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation. (2025, January 15). Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation [journalijar.com]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zendudest.substack.com [zendudest.substack.com]
- 8. Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer’s Disease | Neuroquantology [neuroquantology.com]
- 9. Rational Design of Multitarget-Directed Ligands: Strategies and Emerging Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing the metacore concept for multi-target ligand design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 13. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fentanyl : synthesis [opioids.wiki]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 22. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 23. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 24. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thieme-connect.com [thieme-connect.com]
Methodological & Application
Synthesis of 4-Phenethylpiperidine and Its Derivatives: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 4-phenethylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of biologically active molecules, most notably potent opioid analgesics. A comprehensive understanding of the synthetic routes to this core structure and its derivatives is therefore crucial for researchers engaged in drug discovery and development. This guide provides an in-depth exploration of the prevalent synthetic strategies, offering detailed protocols, mechanistic insights, and comparative data to inform experimental design and execution.
Introduction: The Significance of the this compound Moiety
The this compound unit is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its prominence is exemplified by its presence in the structure of fentanyl and its numerous analogs, which are powerful synthetic opioids used in clinical settings for anesthesia and analgesia.[1][2][3] The strategic combination of the piperidine ring and the phenethyl group imparts specific conformational and lipophilic properties that are critical for binding to opioid receptors.[4] Consequently, the development of efficient and versatile synthetic methodologies for this scaffold is of paramount importance for the exploration of new chemical space and the generation of novel therapeutic agents.
Strategic Approaches to Synthesis
The synthesis of this compound and its derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the piperidine ring and the aromatic moiety, and scalability considerations. The most common and effective methods are detailed below.
Strategy 1: Reductive Amination of N-Phenethyl-4-piperidone (NPP)
Reductive amination is a widely employed and highly efficient method for the synthesis of 4-amino-substituted phenethylpiperidine derivatives.[1][2][3] This one-pot reaction typically involves the condensation of N-phenethyl-4-piperidone (NPP) with a primary or secondary amine to form an iminium ion or enamine intermediate, which is then reduced in situ to the corresponding amine.
Diagram: Reductive Amination Workflow
Caption: General workflow for reductive amination.
A key advantage of this method is the ability to directly install a diverse range of substituents at the 4-position of the piperidine ring by varying the amine component. The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, often providing high yields.[1][5]
Protocol 1: Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP) via Reductive Amination
This protocol describes the synthesis of 4-ANPP, a crucial intermediate in the preparation of fentanyl, using N-phenethyl-4-piperidone and aniline.[3][6]
Materials:
-
N-Phenethyl-4-piperidone (NPP)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-phenethyl-4-piperidone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added aniline (1.1 eq) and a catalytic amount of glacial acetic acid.
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
The reaction is stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude 4-ANPP can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | >90 | [1] |
| Sodium borohydride | Methanol | Room Temperature | 50-80 | [7][8] |
| Catalytic Hydrogenation (Raney Ni) | Ethanol | 50-100 °C, 0.1-1 MPa H₂ | High | [9] |
Strategy 2: N-Alkylation of 4-Substituted Piperidines
An alternative and straightforward approach to phenethylpiperidine derivatives involves the direct N-alkylation of a pre-functionalized piperidine ring with a phenethyl electrophile, such as phenethyl bromide or tosylate.[1][7] This method is particularly useful when the desired 4-substituted piperidine is commercially available or readily accessible.
Diagram: N-Alkylation Workflow
Caption: General workflow for N-alkylation.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can significantly impact the reaction rate and yield.
Protocol 2: Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP) via N-Alkylation
This protocol describes the synthesis of 4-ANPP from 4-anilinopiperidine and phenethyl bromide.[10]
Materials:
-
4-Anilinopiperidine (4-AP)
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of 4-anilinopiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile is added phenethyl bromide (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Strategy 3: Synthesis from Pyridine Precursors
For certain derivatives, a synthetic route commencing from a substituted pyridine can be advantageous. This strategy involves the reduction of the pyridine ring to a piperidine, a transformation that can be achieved through catalytic hydrogenation.
A notable example is the synthesis of 4-anilinopiperidine derivatives where 4-anilinopyridine is a key intermediate. This intermediate can be N-alkylated with a phenethyl halide to form a pyridinium salt, which is subsequently hydrogenated to yield the desired 4-anilinophenethylpiperidine.[2]
Protocol 3: Synthesis of 4-Anilino-N-phenethylpiperidine from 4-Anilinopyridine (Conceptual Outline)
-
N-Alkylation: 4-Anilinopyridine is reacted with phenethyl bromide to form N-phenethyl-4-anilinopyridinium bromide.
-
Catalytic Hydrogenation: The resulting pyridinium salt is subjected to catalytic hydrogenation, typically using a platinum-based catalyst (e.g., PtO₂) under a hydrogen atmosphere. This step concurrently reduces the pyridine ring to a piperidine.[2]
Synthesis of the Key Precursor: N-Phenethyl-4-piperidone (NPP)
The availability of N-phenethyl-4-piperidone (NPP) is a prerequisite for the widely used reductive amination strategy. NPP is most commonly synthesized via the N-alkylation of 4-piperidone.[6]
Protocol 4: Synthesis of N-Phenethyl-4-piperidone (NPP)
This protocol outlines the synthesis of NPP from 4-piperidone hydrochloride and phenethyl bromide.[8]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Phenethyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Sodium iodide (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
A suspension of finely powdered sodium carbonate and a catalytic amount of sodium iodide in acetonitrile is heated to 60 °C.
-
4-Piperidone hydrochloride is added in small portions to control the evolution of CO₂.
-
Phenethyl bromide is then added dropwise, and the reaction mixture is refluxed for 24 hours.[8]
-
After cooling, the precipitate is filtered off.
-
The filtrate is concentrated under reduced pressure to yield NPP, which can be further purified by recrystallization.
Characterization and Purification
The successful synthesis of this compound and its derivatives requires rigorous characterization and purification. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chromatography (TLC, LC-MS, HPLC): To monitor reaction progress and assess the purity of the final product.
Purification is typically achieved through:
-
Column Chromatography: Using silica gel or alumina to separate the desired product from impurities.
-
Recrystallization: To obtain highly pure crystalline material.
Conclusion
The synthesis of this compound and its derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The choice of synthetic strategy should be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide serve as a valuable resource for researchers in their efforts to synthesize and explore the therapeutic potential of this important class of compounds.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 6. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 7. Fentanyl : synthesis [opioids.wiki]
- 8. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 9. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 10. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 4-Phenethylpiperidine
Introduction and Scope
4-Phenethylpiperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a phenethyl group. While not as widely documented as its analogue 4-anilino-N-phenethylpiperidine (4-ANPP), a known fentanyl precursor, the unambiguous characterization of this compound is critical for forensic, pharmaceutical, and synthetic chemistry applications.[1][2] Its structural similarity to other piperidine-based compounds necessitates the use of robust and orthogonal analytical techniques to ensure accurate identification, purity assessment, and quantification.[3]
This guide provides a comprehensive overview and detailed protocols for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals. We will explore a multi-platform strategy employing mass spectrometry and spectroscopic techniques to generate a complete and verifiable analytical profile of the molecule. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 4-(2-Phenylethyl)piperidine |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Structure |
(Note: An image of the chemical structure would be placed here in a formal document.)
Overall Analytical Workflow
A robust characterization workflow relies on the integration of multiple analytical techniques. Each method provides a different piece of the puzzle—structural information, molecular weight, purity, and quantity. The relationship between these techniques forms a self-validating system for confident characterization.
Caption: Integrated workflow for this compound characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a cornerstone technique for the analysis of semi-volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from matrix components, and the mass spectrometer provides mass-to-charge ratio (m/z) data, yielding a characteristic fragmentation pattern that serves as a molecular fingerprint.
Trustworthiness: The protocol's reliability is ensured by using a well-characterized capillary column (e.g., DB-5ms) and temperature programming to ensure sharp, symmetrical peaks. An internal standard should be used for quantitative applications to correct for injection volume variability.
Protocol 3.1: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard and test sample in methanol or chloroform.[4]
-
Create a working solution by diluting the stock to approximately 10-100 µg/mL in the same solvent.
-
Rationale: Chloroform and methanol are suitable volatile solvents that are compatible with standard GC injection techniques. Dilution prevents column and detector overload.
-
-
Instrumentation and Conditions:
-
GC System: Agilent GC or equivalent with a mass selective detector (MSD).
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector: Split/splitless, operated in split mode (e.g., 20:1 ratio) to handle the concentration.[4]
-
Temperatures:
-
Inlet: 280 °C
-
Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Rationale: The temperature program is designed to elute the analyte efficiently while separating it from potential impurities. High inlet and transfer line temperatures prevent sample condensation.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-500.
-
Rationale: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.[3]
-
Expected Data Summary
| Parameter | Expected Result | Rationale for Identification |
| Molecular Ion (M⁺) | m/z 189 | Corresponds to the molecular weight of C₁₃H₁₉N. |
| Base Peak | m/z 98 | Likely from α-cleavage at the piperidine ring, a common pathway for such structures.[3] |
| Key Fragments | m/z 91 (Tropylium ion) | Indicates the presence of the phenethyl group. |
| m/z 84 | Related to the piperidine ring structure. |
(Note: The fragmentation pattern is predicted based on common fragmentation pathways of piperidine derivatives. Actual results should be confirmed with a reference standard.)[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS, making it ideal for trace-level detection or analysis in complex matrices. It separates compounds based on their polarity and detects them using mass spectrometry. The use of tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification by monitoring a specific precursor-to-product ion transition.[5]
Trustworthiness: The method's validity is established by using a reversed-phase C18 column, which is excellent for retaining and separating moderately polar compounds. The mobile phase, containing a small amount of acid (formic acid), ensures the analyte is protonated, leading to robust ionization in positive ESI mode.[6]
Protocol 4.1: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and test samples within the desired concentration range (e.g., 1-1000 ng/mL).[5]
-
Scientist's Note: This "dilute and shoot" method is efficient for high-throughput analysis and minimizes sample manipulation errors.[5]
-
-
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 2.5 min.
-
-
-
MS/MS Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The basic nitrogen in the piperidine ring is readily protonated, making positive ESI the ideal ionization mode.[3]
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
MRM Transitions:
-
First, determine the precursor ion by performing a full scan analysis. The expected precursor is the protonated molecule [M+H]⁺ at m/z 190.3.
-
Next, perform a product ion scan on m/z 190.3 to identify stable, high-intensity product ions for MRM.
-
-
Expected Data Summary
| Parameter | Expected m/z | Rationale for Selection |
| Precursor Ion [M+H]⁺ | 190.3 | Protonated parent molecule. |
| Product Ion 1 (Quantifier) | To be determined | Should be the most intense and stable fragment. |
| Product Ion 2 (Qualifier) | To be determined | A second, distinct fragment to confirm identity. |
(Note: Product ions must be determined empirically by infusing a standard solution of this compound into the mass spectrometer.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. 2D NMR techniques (like COSY and HSQC) can be used to confirm connectivity.
Trustworthiness: The protocol is validated by using a deuterated solvent with a known chemical shift for reference (e.g., CDCl₃) and a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution.
Protocol 5.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Rationale: CDCl₃ is a common solvent that dissolves many organic compounds and has a well-defined residual solvent peak for referencing.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H, 1D ¹³C, and optionally 2D COSY and HSQC spectra.
-
Expected Spectral Data
The expected chemical shifts are estimated based on the analysis of similar structures like 4-phenylpiperidine and general principles of NMR spectroscopy.[7][8]
Table 5.1: Predicted ¹H NMR Chemical Shifts
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Phenyl | 7.15 - 7.30 | m | 5H | Aromatic protons |
| -CH₂-Ph | ~2.65 | t | 2H | Benzylic protons |
| Piperidine H2, H6 (axial/eq) | ~3.1 & ~2.6 | m | 4H | Protons adjacent to N |
| -CH₂-CH₂-Ph | ~1.60 | q | 2H | Ethyl bridge protons |
| Piperidine H3, H5 (axial/eq) | ~1.7 & ~1.4 | m | 4H | Piperidine ring protons |
| Piperidine H4 | ~1.5 | m | 1H | Proton at substitution point |
| Piperidine NH | ~1.5-2.0 | br s | 1H | Amine proton |
Table 5.2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approx. δ (ppm) | Assignment |
|---|---|---|
| Phenyl C (quaternary) | ~142 | C attached to ethyl group |
| Phenyl CH | ~128.5 (x2), ~128.3 (x2), ~125.8 | Aromatic carbons |
| Piperidine C2, C6 | ~46 | Carbons adjacent to N |
| Piperidine C3, C5 | ~33 | Piperidine ring carbons |
| Piperidine C4 | ~38 | Carbon at substitution point |
| -CH₂-Ph | ~34 | Benzylic carbon |
| -CH₂-CH₂-Ph | ~33 | Ethyl bridge carbon |
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Protocol 6.1: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical Parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
Expected Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H stretch | Secondary amine (piperidine) |
| 3000-3100 | C-H stretch (sp²) | Aromatic C-H |
| 2800-3000 | C-H stretch (sp³) | Aliphatic C-H (piperidine & ethyl) |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |
| ~1100 | C-N stretch | Aliphatic amine |
| ~750, ~700 | C-H out-of-plane bend | Monosubstituted benzene ring |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. GC-MS provides initial identification through fragmentation patterns, while LC-MS/MS offers high-sensitivity detection and quantification. FTIR confirms the presence of key functional groups, and NMR spectroscopy delivers definitive structural elucidation. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity, purity, and concentration of this compound, ensuring data integrity for forensic, research, and quality control applications.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. swgdrug.org [swgdrug.org]
- 5. benchchem.com [benchchem.com]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
The Versatility of 4-Phenethylpiperidine: A Synthetic Building Block for Drug Discovery and Beyond
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern synthetic chemistry, the piperidine moiety stands as a cornerstone, embedded within the molecular architecture of numerous pharmaceuticals and biologically active compounds.[1] Among the vast family of piperidine-containing building blocks, 4-phenethylpiperidine offers a unique combination of a rigid alicyclic core and a flexible lipophilic side chain, rendering it a valuable synthon for the construction of complex molecular entities. While its derivatives have gained significant attention as key intermediates in the synthesis of potent opioid analgesics, a broader exploration of this compound's synthetic utility reveals its potential to unlock novel chemical space across diverse therapeutic areas and material science applications.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights and practical protocols for leveraging this compound as a versatile synthetic building block. Moving beyond its well-documented role in opioid chemistry, we will delve into the fundamental reactivity of the this compound core and explore its application in the design and synthesis of a wider range of molecules with diverse biological activities. Through a blend of mechanistic understanding, field-proven protocols, and illustrative applications, this document aims to empower chemists to harness the full synthetic potential of this valuable scaffold.
Core Reactivity: The Synthetic Chemist's Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around the reactivity of its secondary amine nitrogen. This nucleophilic center provides a readily accessible handle for a variety of chemical transformations, most notably N-alkylation and N-acylation reactions. The phenethyl group, while generally robust, can also be a site for modification in more advanced synthetic strategies.
N-Alkylation: Expanding the Molecular Framework
The introduction of substituents onto the piperidine nitrogen via N-alkylation is a fundamental strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. This transformation allows for the exploration of a vast chemical space, enabling the fine-tuning of properties such as basicity, lipophilicity, and receptor-binding interactions.
A common and efficient method for the N-alkylation of secondary amines like this compound is through nucleophilic substitution with alkyl halides. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as the formation of quaternary ammonium salts.
Protocol 1: General Procedure for N-Alkylation of this compound with Alkyl Halides
This protocol outlines a general method for the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN or DMF, add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound derivative.
-
-
Causality and Optimization: The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA can depend on the solubility of the reagents and the desired reaction temperature. Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction, effectively solvating the reactants. Careful control of the stoichiometry of the alkylating agent is important to minimize the formation of the quaternary ammonium salt byproduct.
N-Acylation: Introducing Amide Functionality
N-acylation is another powerful tool for derivatizing this compound, leading to the formation of stable amide linkages. This transformation is widely employed in medicinal chemistry to introduce functionalities that can participate in hydrogen bonding and other key interactions with biological targets. The resulting N-acyl derivatives often exhibit significantly different biological profiles compared to their parent amine.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol provides a general method for the N-acylation of this compound using an acyl chloride or acid anhydride.
-
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acyl-4-phenethylpiperidine.
-
-
Expert Insights: The use of a base is essential to scavenge the acid byproduct (HCl or carboxylic acid). Triethylamine is a common choice due to its volatility, which simplifies workup. The reaction is often performed at low temperatures to control the exothermicity, especially with reactive acyl chlorides. The aqueous workup is designed to remove unreacted starting materials, the base, and its salt.
Applications in Drug Discovery: Beyond the Fentanyl Scaffold
While the this compound scaffold is a well-established precursor to the potent opioid analgesic fentanyl and its analogs, its utility extends far beyond this single application.[2][3] By applying the fundamental reactions of N-alkylation and N-acylation with a diverse range of reagents, medicinal chemists can access novel molecular architectures with potential activities at various biological targets.
Exploring Non-Opioid CNS Targets
The lipophilic nature of the phenethyl group combined with the basic nitrogen of the piperidine ring makes the this compound scaffold an attractive starting point for the development of central nervous system (CNS) active agents targeting non-opioid receptors. For instance, modifications of the N-substituent can lead to compounds with affinity for dopamine, serotonin, or sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[4]
Cardiovascular Agents
The piperidine ring is a common feature in a number of cardiovascular drugs. By strategically functionalizing the this compound core, it is possible to design and synthesize novel compounds with potential applications as antihypertensive agents, antiarrhythmics, or calcium channel blockers. The phenethyl moiety can be tailored to enhance binding to specific cardiovascular targets.
A Note on Fenspiride Synthesis
N-phenethyl-4-piperidinone (NPP), a direct derivative of this compound, also serves as a precursor to the non-opioid drug Fenspiride.[5] Fenspiride has been used as a non-steroidal anti-inflammatory drug with bronchodilator properties. Its synthesis typically involves the reaction of NPP with 2-amino-5-chloropyridine followed by reduction. This highlights the potential of NPP as a versatile intermediate for compounds outside the opioid class.
Data Presentation
| Compound Class | Synthetic Transformation | Key Reagents | Potential Applications |
| N-Alkyl-4-phenethylpiperidines | N-Alkylation | Alkyl halides, Base (K₂CO₃, DIPEA) | CNS agents (non-opioid), Cardiovascular drugs |
| N-Acyl-4-phenethylpiperidines | N-Acylation | Acyl chlorides, Acid anhydrides, Base (NEt₃) | Enzyme inhibitors, Receptor modulators |
| Fenspiride Analogs | Reductive Amination | 2-amino-5-substituted pyridines, Reducing agent | Anti-inflammatory, Bronchodilator |
Experimental Workflows and Diagrams
To visually represent the synthetic utility of this compound, the following diagrams illustrate the key transformations discussed.
Caption: N-Alkylation of this compound.
Caption: N-Acylation of this compound.
Caption: Synthetic pathways from this compound.
Conclusion and Future Directions
This compound is a powerful and versatile building block with significant untapped potential in synthetic and medicinal chemistry. While its role in the synthesis of fentanyl and related opioids is well-established, a broader perspective reveals opportunities to create a diverse array of novel molecules with a wide range of potential applications. The straightforward reactivity of the secondary amine allows for facile N-alkylation and N-acylation, providing a gateway to new chemical entities.
Future research in this area should focus on expanding the repertoire of reactions performed on the this compound scaffold, including catalytic C-H functionalization and cycloaddition reactions, to further diversify the accessible molecular architectures.[6][7] The exploration of these novel derivatives in high-throughput screening campaigns against a wide range of biological targets is likely to uncover new lead compounds for the treatment of various diseases. By looking beyond its traditional applications, the scientific community can continue to unlock the full potential of this compound as a valuable tool in the quest for new medicines and materials.
References
- 1. Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. Non-nociceptive roles of opioids in the CNS: opioids’ effects on neurogenesis, learning, memory and affect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A-Z Guide to In Vitro Evaluation of 4-Phenethylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, technically detailed guide for the in vitro pharmacological characterization of 4-phenethylpiperidine and its analogues. The protocols and rationale described herein are designed to establish a compound's primary biological targets, determine its mechanism of action, and build a robust selectivity profile.
Introduction: The this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous centrally active therapeutic agents. Its structural motifs are prominently featured in potent analgesics, antipsychotics, and research tools targeting a variety of receptors and transporters within the central nervous system (CNS). Notably, this scaffold is a key component of high-affinity ligands for opioid receptors and sigma receptors. For instance, it is a precursor in the synthesis of fentanyl and its analogues[1][2][3]. Given this chemical pedigree, a systematic and multi-tiered in vitro evaluation is paramount to elucidating the specific biological activity of any novel this compound derivative.
This guide moves beyond a simple listing of methods. It explains the causality behind experimental choices, enabling researchers to build a logical, self-validating data package that defines a compound's pharmacological identity.
Section 1: A Strategic Framework for In Vitro Profiling
A tiered approach is essential for efficiently characterizing a novel compound. We begin with broad screening to identify primary targets and progressively move to more complex functional assays to determine the precise mechanism of action (e.g., agonist, antagonist, allosteric modulator).
The Screening Cascade
A logical workflow ensures that resources are deployed effectively, starting with binding affinity to establish potential targets and moving toward functional assays to understand the biological consequence of that binding.
Figure 1. A tiered experimental workflow for characterizing novel this compound analogues.
Section 2: Determining Binding Affinity at Primary Targets
The first crucial step is to determine if the compound binds with appreciable affinity to its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor.
Target Rationale: Sigma and Opioid Receptors
-
Sigma Receptors (σ1R, σ2R): The σ1R is a unique intracellular chaperone protein involved in cellular stress responses and calcium signaling[4]. Many piperidine-containing compounds exhibit high affinity for sigma receptors, making this a primary target for investigation[5][6].
-
Opioid Receptors (μ, δ, κ): The this compound scaffold is the core of the fentanyl class of μ-opioid receptor (MOR) agonists[7]. Therefore, assessing affinity for all three major opioid receptor subtypes is mandatory to determine potency and selectivity.
Protocol 2.1: Sigma-1 Receptor (σ1R) Competitive Radioligand Binding Assay
This protocol determines the affinity of a test compound for the σ1R by measuring its ability to compete with a known high-affinity radioligand.
-
Principle: This assay quantifies the displacement of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) from the σ1R by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to an affinity constant (Ki).[5]
-
Materials:
-
Membrane Source: Guinea pig liver membranes are a rich source of σ1R[5]. Alternatively, membranes from CHO or HEK293 cells stably expressing human σ1R can be used.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).
-
Test Compound: this compound analogue, serially diluted.
-
Filtration: Brandel Cell Harvester, GF/B filter mats pre-soaked in 0.5% polyethyleneimine (PEI).
-
Detection: Scintillation counter and scintillation fluid.
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add in order:
-
50 µL Assay Buffer (for Total Binding) OR 50 µL Haloperidol (for NSB) OR 50 µL of test compound dilution.
-
50 µL of --INVALID-LINK---pentazocine diluted in assay buffer (to a final concentration of ~1-2 nM).
-
100 µL of membrane preparation (50-100 µg protein/well).
-
-
Incubate at 25°C for 120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration over the GF/B filter mat using the cell harvester.
-
Wash the filters 3 times with 3 mL of ice-cold assay buffer.
-
Punch the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Quantify radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis & Interpretation:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Table 1: Example Binding Affinity Data
| Target Receptor | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
|---|---|---|---|---|
| Human σ1R | --INVALID-LINK---Pentazocine | 15.2 | Haloperidol | 3.1 |
| Human μ-Opioid | [³H]DAMGO | 897.4 | Morphine | 5.6 |
| Human κ-Opioid | [³H]U-69,593 | >10,000 | U-69,593 | 1.8[8] |
| Human δ-Opioid | [³H]DPDPE | >10,000 | DPDPE | 2.5 |
Section 3: Functional Assays for Mechanism of Action
Once binding affinity is established, functional assays are required to determine what the compound does at the receptor. Is it an agonist that activates the receptor, or an antagonist that blocks the action of an agonist?
GPCR Activation: The [³⁵S]GTPγS Binding Assay
For G-protein coupled receptors (GPCRs) like the opioid receptors, the [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, an early event in the signaling cascade.[9][10][11]
-
Principle: In the inactive state, a GPCR is coupled to a G-protein heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Agonist binding causes a conformational change, promoting the release of GDP and the binding of GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified.[10][11][12] This method is particularly effective for Gi/o-coupled receptors like the opioid receptors.[11][12]
Figure 2. GPCR activation measured by [³⁵S]GTPγS binding.
-
Protocol Outline:
-
Incubation: Cell membranes expressing the receptor of interest (e.g., CHO-hMOR) are incubated in an assay buffer containing GDP (to ensure G-proteins are in the inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Stimulation: The reaction is initiated and allowed to proceed for 60-90 minutes at 30°C.
-
Termination & Filtration: The reaction is stopped by rapid filtration through GF/B filters to separate membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Detection: Radioactivity trapped on the filters is measured by scintillation counting.
-
-
Data Analysis:
-
Agonists: Will produce a concentration-dependent increase in [³⁵S]GTPγS binding. Data are plotted to determine Emax (efficacy relative to a standard agonist) and EC50 (potency).
-
Antagonists: Will produce no stimulation on their own. Their potency (Kb) is determined by their ability to shift the concentration-response curve of a known agonist to the right.
-
Downstream Signaling: cAMP Modulation Assays
Many GPCRs, including opioid receptors (Gi-coupled), signal by modulating the levels of the second messenger cyclic AMP (cAMP).[13][14][15]
-
Principle: Gi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, the cells are first stimulated with an agent like forskolin to raise basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then quantified.[15][16][17] Conversely, Gs-coupled receptors activate adenylyl cyclase and increase cAMP. Modern assays often use homogenous, fluorescence-based methods like HTRF or AlphaScreen for high-throughput capability.[16][18]
Table 2: Example Functional Assay Data
| Assay Type | Target Receptor | Compound Activity | Potency (EC50/IC50) | Efficacy (% of Standard) |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | Human μ-Opioid | Antagonist | IC50 = 750 nM (vs DAMGO) | N/A |
| cAMP Inhibition | Human μ-Opioid | Antagonist | IC50 = 950 nM (vs DAMGO) | N/A |
| Dopamine Uptake | Human DAT | Inhibitor | IC50 = 45 nM | 98% (vs Cocaine) |
Section 4: Neurotransmitter Transporter Assays
The this compound scaffold is also present in compounds that inhibit monoamine transporters. Therefore, assessing activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a critical part of profiling.
-
Principle: These assays measure the ability of a test compound to block the reuptake of a radiolabeled or fluorescent neurotransmitter substrate into cells or synaptosomes expressing the transporter of interest.[19][20][21]
Protocol 4.1: Fluorescence-Based Dopamine Transporter (DAT) Uptake Assay
This protocol provides a non-radioactive, high-throughput method for measuring DAT inhibition.
-
Methodology: This assay utilizes a fluorescent substrate that acts as a mimic for dopamine.[19][20][21]
-
Cell Plating: Plate HEK293 cells stably expressing human DAT in 96- or 384-well black, clear-bottom plates and grow overnight.[22]
-
Compound Incubation: Remove growth media and add assay buffer containing various concentrations of the test compound. Incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium, ensuring only the intracellular signal is detected.[20][23]
-
Detection: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Read the fluorescence intensity kinetically over 20-30 minutes or as a single endpoint.
-
Data Analysis: Uptake inhibition is measured as a decrease in the fluorescent signal. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion and Forward Look
This guide outlines a robust, integrated strategy for the in vitro characterization of novel this compound analogues. By systematically determining binding affinity (Ki), functional activity (EC50, Emax), and transporter inhibition (IC50), researchers can build a comprehensive pharmacological profile. The data generated from these assays are foundational for establishing structure-activity relationships (SAR), guiding lead optimization, and nominating candidates for further preclinical development.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. mdpi.com [mdpi.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. moleculardevices.com [moleculardevices.com]
- 23. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Notes and Protocols for Cell-Based Functional Assays of 4-Phenethylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenethylpiperidine scaffold is a core structural component of a significant class of synthetic opioids, most notably fentanyl and its numerous analogs.[1][2] These compounds primarily exert their potent analgesic and, conversely, their hazardous effects through interaction with the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] A comprehensive understanding of how these compounds modulate MOR function is paramount for the development of safer analgesics with reduced side-effect profiles, such as respiratory depression and dependence.
This guide provides an in-depth overview and detailed protocols for key cell-based functional assays essential for characterizing the pharmacological activity of this compound-based compounds at the mu-opioid receptor. The assays described herein are designed to dissect the complex signaling pathways initiated upon receptor activation, moving from the initial G-protein coupling to downstream second messenger modulation and regulatory events like β-arrestin recruitment and receptor internalization.
Core Principles of Mu-Opioid Receptor Signaling
Upon agonist binding, the mu-opioid receptor, a canonical Gi/o-coupled GPCR, initiates a cascade of intracellular events. The heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The Gβγ subunits can modulate other effectors, such as ion channels.[5]
Furthermore, agonist-activated MORs are phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[5] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and it can also initiate G-protein-independent signaling pathways.[6][7] The differential ability of ligands to activate G-protein-dependent versus β-arrestin-dependent pathways is termed "biased agonism" and is a critical area of investigation in the quest for safer opioids.[7][8]
I. G-Protein Dependent Signaling Assays
A. [³⁵S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation
The [³⁵S]GTPγS binding assay is a classic functional method that directly quantifies the activation of G-proteins by an agonist-bound GPCR.[8][9] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor-mediated guanine nucleotide exchange.[10] This assay is a direct measure of the efficacy of a compound in promoting this primary signaling event.[9]
Scientific Rationale: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR catalyzes the exchange of GDP for GTP, leading to G-protein activation. The use of the non-hydrolyzable [³⁵S]GTPγS allows for the accumulation and measurement of this activated state.
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human mu-opioid receptor to confluence.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Performance:
-
In a 96-well plate, combine cell membranes (5-10 µg of protein) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, 30 µM GDP).[11]
-
Add varying concentrations of the this compound test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05 nM).
-
Incubate for 60 minutes at 30°C.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS (total binding minus non-specific binding) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
| Parameter | Description |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Eₘₐₓ | The maximum response achievable by an agonist. |
B. cAMP Inhibition Assay: Quantifying Downstream Second Messenger Modulation
A hallmark of Gi/o-coupled receptor activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][12] This assay is a robust and widely used method to determine the functional potency and efficacy of MOR agonists.[13]
Scientific Rationale: Forskolin (FSK) is a direct activator of adenylyl cyclase. In this assay, cells are stimulated with forskolin to produce a measurable level of cAMP. The ability of a MOR agonist to inhibit this forskolin-stimulated cAMP production is then quantified.[14]
Experimental Protocol (HTRF-based):
-
Cell Preparation:
-
Seed HEK293 or CHO cells stably expressing the MOR in a 384-well plate and culture overnight.[15]
-
-
Assay Performance:
-
Wash the cells with serum-free media containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.[13]
-
Add varying concentrations of the this compound test compound and incubate for 15 minutes.[13]
-
Add forskolin (a final concentration that stimulates a submaximal cAMP response, typically 5-10 µM) and incubate for another 15 minutes.[13]
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).[16]
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of cAMP produced.[16]
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency of inhibition) and the maximum percentage of inhibition (efficacy).
| Parameter | Description |
| IC₅₀ | The molar concentration of an inhibitor that produces 50% of the maximal possible inhibition. |
| % Inhibition | The degree to which the agonist reduces the forskolin-stimulated cAMP level. |
II. β-Arrestin Recruitment Assays: Probing for Biased Agonism
β-arrestin recruitment assays are crucial for understanding receptor desensitization, internalization, and G-protein-independent signaling.[6] They are particularly important for identifying biased agonists, which preferentially activate one signaling pathway over another.[7] Several commercial technologies are available, such as DiscoverX's PathHunter (based on enzyme fragment complementation) and Promega's NanoBiT® (based on bioluminescence resonance energy transfer).[6][17]
Scientific Rationale: These assays typically involve a GPCR fused to a donor molecule (e.g., a fragment of β-galactosidase or a luciferase subunit) and β-arrestin fused to an acceptor molecule. Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, generating a measurable signal.[6]
Experimental Protocol (General, based on Enzyme Fragment Complementation):
-
Cell Line:
-
Use a cell line engineered to co-express the mu-opioid receptor tagged with a pro-link (PK) fragment and β-arrestin tagged with an enzyme acceptor (EA) fragment.[6]
-
-
Assay Performance:
-
Plate the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Add varying concentrations of the this compound test compound.
-
Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
The bias factor can be calculated by comparing the relative potency and efficacy for G-protein activation versus β-arrestin recruitment.[8]
| Parameter | Description |
| EC₅₀ (β-arrestin) | The molar concentration of an agonist that produces 50% of the maximal β-arrestin recruitment. |
| Eₘₐₓ (β-arrestin) | The maximum β-arrestin recruitment response. |
| Bias Factor | A quantitative measure of the preference of a ligand for one signaling pathway over another. |
III. Receptor Internalization Assays: Visualizing Receptor Trafficking
Agonist-induced receptor internalization is a key regulatory mechanism that controls the duration and intensity of signaling.[18] Confocal microscopy is a powerful tool to visualize and quantify this process.[19][20]
Scientific Rationale: This method typically utilizes a fluorescently tagged receptor or a fluorescently labeled ligand to track the movement of the receptor from the cell surface to intracellular compartments upon agonist stimulation.[19]
Experimental Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293) expressing a fluorescently tagged MOR (e.g., MOR-GFP) on glass coverslips.[19]
-
-
Agonist Treatment:
-
Treat the cells with the this compound compound at a specific concentration (e.g., 10x EC₅₀) for various time points (e.g., 0, 15, 30, 60 minutes).[19]
-
-
Cell Fixation and Staining:
-
Wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde.[19]
-
(Optional) Permeabilize the cells and stain for intracellular markers (e.g., early endosomes).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope. Z-stack images are recommended for a three-dimensional view of receptor localization.
-
Data Analysis:
-
Qualitatively assess the redistribution of the fluorescent signal from the plasma membrane to intracellular puncta over time.
-
Quantify internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence using image analysis software.
| Time Point | Expected Observation |
| 0 min | Fluorescence predominantly at the plasma membrane. |
| 15-60 min | Progressive appearance of fluorescent puncta within the cytoplasm, indicating receptor internalization into endosomes. |
Visualizations
Signaling Pathway of a this compound MOR Agonist
Caption: MOR signaling cascade upon agonist binding.
General Workflow for a Cell-Based Functional Assay
Caption: A typical workflow for cell-based GPCR assays.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. ussc.gov [ussc.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 18. neb.com [neb.com]
- 19. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Phenethylpiperidine in the Synthesis of Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of VMAT2 Inhibition and the Role of the 4-Phenethylpiperidine Scaffold
The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system, responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from the cytoplasm into synaptic vesicles.[1] This process is essential for proper neuronal signaling. Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the nerve terminal, a mechanism that has proven therapeutically valuable for treating hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[1]
Tetrabenazine was the first VMAT2 inhibitor to receive FDA approval for Huntington's chorea, and its success has spurred the development of second-generation drugs like valbenazine and deutetrabenazine with improved pharmacokinetic and side-effect profiles.[1] Mechanistically, tetrabenazine acts as a non-competitive inhibitor, binding to a site distinct from the substrate binding site and locking the transporter in an occluded conformation, thereby halting the transport cycle.[2][3][4]
In the quest for novel VMAT2 inhibitors with distinct pharmacological properties, the this compound scaffold has emerged as a promising structural motif. This guide provides a detailed overview of the application of this compound in the synthesis of a new class of potent and selective VMAT2 inhibitors, focusing on the 1,4-diphenethylpiperidine and 1,4-diphenethylpiperazine analogs. These compounds, inspired by the structure of the natural product lobelane, have demonstrated high affinity for VMAT2 and offer a versatile platform for further drug development.[5][6]
The this compound Scaffold: A Versatile Building Block
The 1,4-diphenethylpiperidine scaffold represents a strategic shift of the phenethyl groups of lobelane from the 2- and 6-positions to the 1- and 4-positions of the piperidine ring.[5] This structural modification has led to the discovery of compounds with nanomolar potency for VMAT2 inhibition.[5][7] The this compound core serves as a key intermediate in the synthesis of these analogs, allowing for systematic modifications to probe the structure-activity relationship (SAR) and optimize pharmacological properties.
Logical Flow of Synthesis
The general synthetic strategy for 1,4-diphenethylpiperidine-based VMAT2 inhibitors involves a multi-step process that leverages the reactivity of the piperidine nitrogen for N-alkylation. The following diagram illustrates the typical synthetic workflow.
Figure 1: General synthetic workflow for 1,4-diphenethylpiperidine VMAT2 inhibitors.
Detailed Application Notes and Protocols
The following protocols provide a detailed guide for the synthesis of key intermediates and final 1,4-diphenethylpiperidine analogs. These protocols are based on established literature procedures and are designed to be self-validating through in-process controls and final product characterization.[5][8]
Part 1: Synthesis of the this compound Intermediate
This part describes the synthesis of the core this compound scaffold, which serves as the foundation for subsequent derivatization.
Protocol 1: Synthesis of (E)-4-(2-(Substituted-phenyl)vinyl)pyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a substituted benzaldehyde (1.0 eq) and 4-picoline (1.2 eq) in acetic anhydride (5.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired (E)-4-styrylpyridine derivative.
Protocol 2: Synthesis of 4-(2-(Substituted-phenyl)ethyl)piperidine
-
Reaction Setup: In a hydrogenation vessel, dissolve the (E)-4-styrylpyridine derivative (1.0 eq) in glacial acetic acid. Add Adam's catalyst (platinum(IV) oxide, 10% w/w).
-
Reaction: Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with 2N NaOH and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the this compound intermediate.
Part 2: Synthesis of 1,4-Diphenethylpiperidine VMAT2 Inhibitors
This section details the N-alkylation of the this compound intermediate to generate the final VMAT2 inhibitor analogs.
Protocol 3: N-Alkylation to Synthesize 1,4-Diphenethylpiperidine Analogs
-
Reaction Setup: In a round-bottom flask, combine the this compound intermediate (1.0 eq), a substituted phenethyl bromide (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 8 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 1,4-diphenethylpiperidine analog.
-
Salt Formation (Optional): For improved handling and solubility, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a 2M solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of 1,4-diphenethylpiperidine-based VMAT2 inhibitors has been guided by extensive SAR studies.[5][7] These studies have revealed key structural features that govern the potency and selectivity of these compounds.
Figure 2: Key structure-activity relationships for 1,4-diphenethylpiperidine VMAT2 inhibitors.
Key findings from SAR studies include:
-
Substitution on the Phenyl Rings: Methoxy and fluoro substitutions on either of the phenyl rings can lead to a significant increase in affinity for VMAT2, in some cases up to 5-fold higher than the parent compound, lobelane.[5][7]
-
Position of Substitution: The position of the substituent on the phenyl ring is crucial. For instance, compounds with a 4-(2-methoxyphenethyl) moiety have demonstrated the most potent inhibition of VMAT2.[5][7]
-
Nature of the Heterocyclic Core: Replacing the piperidine ring with a piperazine moiety has been shown to enhance water solubility, a desirable property for drug development, while maintaining high affinity for VMAT2.[6][9]
-
Length of the Alkyl Linker: The length of the linker between the piperidine ring and the phenyl group is important. Replacing the 4-phenethyl group with a 4-phenmethyl group has been shown to markedly decrease affinity for VMAT2.[5][7]
These SAR insights provide a rational basis for the design of new VMAT2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation: Potency of Representative 1,4-Diphenethylpiperidine Analogs
The following table summarizes the inhibitory potency (Ki values) of selected 1,4-diphenethylpiperidine analogs against VMAT2, highlighting the impact of substitutions on the phenyl rings.
| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | VMAT2 Ki (nM) for [3H]DA uptake | Reference |
| 8h | 2-Methoxyphenethyl | 2-Methoxyphenethyl | 9.3 | [5] |
| 8j | 4-Fluorophenethyl | 2-Methoxyphenethyl | 13 | [5] |
| 8m | 3-Methoxyphenethyl | 2-Methoxyphenethyl | 13 | [5] |
| Lobelane | - | - | 45 | [6] |
Experimental Protocols: Characterization and Validation
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
Protocol 4: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration values should be consistent with the expected structure.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to confirm the molecular weight and elemental composition of the final products.
-
Purity Assessment: Determine the purity of the final compounds using High-Performance Liquid Chromatography (HPLC). The purity should typically be ≥95% for use in biological assays.
Protocol 5: In Vitro VMAT2 Inhibition Assay
The functional activity of the synthesized compounds as VMAT2 inhibitors is typically assessed using a [³H]dopamine uptake assay in isolated synaptic vesicles.
-
Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) using standard differential centrifugation and sucrose gradient methods.
-
[³H]Dopamine Uptake Assay: Incubate the isolated vesicles with varying concentrations of the test compound and a fixed concentration of [³H]dopamine.
-
Measurement: After a defined incubation period, terminate the uptake reaction by rapid filtration. Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of inhibitor that reduces [³H]dopamine uptake by 50%) by non-linear regression analysis of the concentration-response data. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of a new class of potent and selective VMAT2 inhibitors. The synthetic routes are well-established, and the structure-activity relationships are becoming increasingly well-understood. Future research in this area will likely focus on further optimization of the pharmacokinetic properties of these compounds, including their metabolic stability and brain penetration, to identify candidates for clinical development. The insights gained from these studies will continue to advance our understanding of VMAT2 pharmacology and contribute to the development of new therapies for debilitating neurological and psychiatric disorders.
References
- 1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. droracle.ai [droracle.ai]
- 4. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The 4-Phenethylpiperidine Scaffold - A Privileged Structure in Opioid Neuropharmacology
An Application Guide to the 4-Phenethylpiperidine Scaffold in Neuropharmacology Research
The this compound core structure, in itself, is not a direct pharmacological tool. Instead, its profound importance in neuropharmacology research arises from its function as a "privileged scaffold." This chemical motif is the foundational structure for the 4-anilidopiperidine class of synthetic opioids, the most prominent of which is fentanyl.[1] The N-phenethyl group is a critical pharmacophore that confers high affinity and potency at the μ-opioid receptor (MOR), the primary molecular target for most clinically used opioid analgesics.[2]
This guide provides an in-depth exploration of the practical applications of this scaffold, not by studying the parent compound, but by leveraging its pharmacologically active derivatives, primarily fentanyl, as archetypal research tools. We will detail the experimental logic and protocols used to characterize the neuropharmacological profile of compounds built upon this framework, from molecular interactions to in vivo behavioral outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in opioid research, pain therapeutics, and addiction studies.
Section 1: The this compound Scaffold: Synthesis and Structure-Activity Relationship (SAR)
Application Note 1.1: Chemical Genesis and Structural Significance
The utility of the this compound scaffold is rooted in its synthetic accessibility and its structure-activity relationship. The synthesis of fentanyl, for instance, typically involves the alkylation of a 4-piperidone precursor with a phenethyl group, followed by reductive amination and acylation.[3][4] This process firmly establishes the this compound core.
The SAR for this class of compounds is well-defined:
-
N-Phenethyl Group (Region B in Figure 2): This group is crucial for potent agonist activity. Its interaction with a hydrophobic pocket in the MOR is a key determinant of high affinity.[2]
-
Piperidine Ring (Region A): This central ring acts as a rigid scaffold, correctly orienting the other pharmacophoric elements. Modifications to this ring, such as adding small alkyl groups at the 3-position, can dramatically alter potency and duration of action.[5]
-
4-Anilido Group (Regions C & D): The N-phenylpropionamide moiety at the 4-position is essential for the analgesic effects. The size and nature of the acyl group (propionyl in fentanyl) influence the compound's efficacy and potency.[5][6]
Understanding these SAR principles allows researchers to rationally design novel analogs to probe receptor function or to develop agents with modified pharmacological profiles, such as biased agonists or antagonists.[7][8]
Figure 1: Simplified synthetic pathway for Fentanyl (Siegfried Method), highlighting the key intermediates NPP and ANPP.[4][9]
Section 2: In Vitro Neuropharmacological Characterization
To understand how a compound based on the this compound scaffold functions, researchers must first characterize its interaction with the primary molecular target, the μ-opioid receptor (MOR).
Application Note 2.1: Quantifying Receptor Affinity
A molecule's affinity for its receptor is a measure of how tightly it binds. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Competitive radioligand binding assays are the gold standard for determining this parameter. The principle is to measure the ability of an unlabeled test compound (e.g., a fentanyl analog) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO).
Protocol 2.1: Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)
Objective: To determine the binding affinity (Ki) of a test compound for the MOR.
Materials:
-
Cell membranes prepared from cells expressing human MOR (e.g., CHO-hMOR cells).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound (e.g., Fentanyl analog) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per tube.
-
Assay Setup: In triplicate, set up assay tubes (1.5 mL microcentrifuge tubes) as follows:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]DAMGO (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.[10]
-
Non-Specific Binding (NSB): 50 µL Naloxone (10 µM final), 50 µL [³H]DAMGO, and 100 µL membrane suspension.
-
Competitive Binding: 50 µL of test compound (at varying concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]DAMGO, and 100 µL membrane suspension.
-
-
Incubation: Vortex tubes gently and incubate at room temperature for 120 minutes to reach binding equilibrium.[10]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Application Note 2.2: Assessing Functional Activity (G-Protein Activation)
Binding to a receptor does not guarantee activation. A functional assay is required to determine if the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. The MOR is a G-protein coupled receptor (GPCR) that primarily signals through inhibitory G-proteins (Gi/o).[11][12] The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and is a cornerstone for characterizing the efficacy of opioid ligands.[13][14]
Protocol 2.2: [³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in activating MOR-coupled G-proteins.
Materials:
-
Cell membranes from cells expressing hMOR.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
Test compound at various concentrations.
-
Reference full agonist: DAMGO.
-
Glass fiber filters and scintillation counter.
Procedure:
-
Membrane Pre-incubation: Pre-incubate membranes with GDP for at least 15 minutes on ice. This ensures G-proteins are in their inactive, GDP-bound state.
-
Assay Setup: In triplicate, add the following to assay tubes on ice:
-
Assay Buffer.
-
Test compound (or DAMGO for reference curve) at desired concentrations.
-
Membrane suspension (20-40 µg protein).
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Vortex tubes and incubate in a water bath at 30°C for 60 minutes.
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Dry the filters and count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response).
-
Efficacy is often expressed as a percentage of the Emax produced by a standard full agonist like DAMGO.[15]
-
Section 3: In Vivo Assessment in Preclinical Models
Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their physiological and behavioral effects in whole organisms, typically rodents.
Application Note 3.1: Measuring Antinociceptive (Analgesic) Effects
The primary therapeutic goal of opioids is analgesia, or the reduction of pain perception (nociception). The hot plate test is a classic assay for centrally acting analgesics. It measures the reaction time of an animal to a thermal pain stimulus, a response that involves supraspinal processing and is therefore more complex than a simple spinal reflex.[16][17] An increase in the latency to respond (e.g., paw licking or jumping) indicates an antinociceptive effect.
Protocol 3.1: Hot Plate Test for Thermal Nociception in Rodents
Objective: To evaluate the antinociceptive efficacy of a test compound.
Materials:
-
Hot plate apparatus with adjustable, stable temperature control.
-
Transparent acrylic cylinder to confine the animal on the plate.
-
Test animals (mice or rats).
-
Test compound and vehicle control.
-
Stopwatch.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[18][19]
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[17][20]
-
Baseline Measurement: Place each animal individually on the hot plate within the cylinder and immediately start the stopwatch. Record the latency (in seconds) to the first nocifensive response (typically hind paw licking, flicking, or jumping).
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by this time, it should be removed immediately and assigned the cut-off latency.[18]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test to determine the post-drug latency.
-
Data Analysis:
-
Data are often converted to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
This normalizes the data and allows for comparison across different animals and studies.
-
Application Note 3.2: Evaluating Adverse Effects - Respiratory Depression
The most dangerous side effect of MOR agonists is respiratory depression, which is the primary cause of fatality in opioid overdose.[21] Therefore, any new compound with analgesic potential must be evaluated for its effect on respiration. Whole-body plethysmography is a non-invasive method to monitor respiratory parameters (frequency, tidal volume, minute volume) in conscious, unrestrained animals.[21][22]
Protocol 3.2: Whole-Body Plethysmography for Respiratory Monitoring
Objective: To quantify the respiratory depressant effects of a test compound.
Materials:
-
Whole-body plethysmography (WBP) system for rodents.
-
Test animals (mice or rats).
-
Test compound and vehicle control.
Procedure:
-
Acclimation: Acclimate the animals to the plethysmography chambers for 1-2 days prior to the experiment to reduce stress-induced artifacts.
-
Baseline Recording: Place the animal in the chamber and allow it to stabilize for 20-30 minutes. Record baseline respiratory parameters, including respiratory frequency (breaths/min), tidal volume (mL/breath), and minute volume (frequency x tidal volume).
-
Hypercapnia Challenge (Optional but Recommended): To increase sensitivity and avoid "floor effects" where baseline breathing is too low to detect a further decrease, a hypercapnic challenge (e.g., 5-8% CO₂) can be introduced into the chamber air.[21][22][23] This stimulates breathing, providing a more robust signal against which to measure depression.
-
Drug Administration: Remove the animal, administer the test compound or vehicle, and immediately return it to the chamber.
-
Post-treatment Monitoring: Continuously record respiratory parameters for a set period (e.g., 60-120 minutes) post-administration.
-
Data Analysis:
-
Calculate the percentage change from baseline for frequency, tidal volume, and minute volume at various time points.
-
Compare the dose-response curves for analgesia (%MPE) and respiratory depression (% change from baseline) to determine the therapeutic window of the compound.
-
Section 4: Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison. This allows for the direct assessment of a compound's potency, efficacy, and therapeutic index relative to known standards like morphine and fentanyl.
Table 1: Example Pharmacological Data for MOR Agonists
| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC₅₀, nM) | In Vivo Analgesic Potency (ED₅₀, mg/kg) |
|---|---|---|---|
| Morphine | 1.17[24] | 430[25] | ~5-10 (s.c.) |
| Fentanyl | 1.35[24] | 1.7 - 32[25] | ~0.02-0.04 (s.c.) |
| Test Compound | Value ± SEM | Value ± SEM | Value ± SEM |
Note: Values are illustrative and can vary significantly based on assay conditions and animal models.
Interpretation:
-
A low Ki and low EC₅₀ indicate a potent, high-affinity agonist.
-
Comparing the in vivo analgesic potency (ED₅₀ from the hot plate test) to the dose that causes significant respiratory depression provides a therapeutic index. A larger index suggests a safer compound.
-
By examining a series of analogs built on the this compound scaffold, researchers can build a comprehensive SAR profile to guide future drug design.[7]
Section 5: Visualization of Molecular Mechanisms and Workflows
Visual diagrams are essential for conceptualizing the complex biological and experimental processes involved in neuropharmacology research.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 5. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. researchgate.net [researchgate.net]
- 21. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Phenethylpiperidine Synthesis
Welcome to the technical support center for the synthesis of 4-phenethylpiperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this critical scaffold, providing in-depth, field-proven insights to optimize your reaction conditions and troubleshoot potential issues.
Introduction to Synthetic Strategies
The synthesis of 4-phenethylpiperidines, particularly N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP), a key intermediate for various pharmaceutical compounds, is typically approached via two primary routes: Reductive Amination and Direct Alkylation.[1][2][3] The choice of strategy often depends on the availability of starting materials, desired scale, and specific functional groups on the target molecule. This guide will delve into the nuances of the most prevalent methods to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reductive Amination Route
Reductive amination is a highly efficient and widely used method, typically involving the reaction of N-phenethyl-4-piperidone (NPP) with an amine (e.g., aniline) to form an imine intermediate, which is then reduced in situ to the desired product.[1][4]
Question 1: My reductive amination yield is low. What are the most common causes and how can I improve it?
Answer: Low yields in the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline are often traced back to three critical areas: imine formation, imine stability, and the choice of reducing agent.
-
Inefficient Imine Formation: The initial condensation between the ketone (NPP) and the amine (aniline) to form the imine is a reversible, equilibrium-driven reaction. To drive it forward, water, the reaction byproduct, must be removed.
-
Troubleshooting:
-
Acid Catalysis: Use a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid to facilitate imine formation.[1][5]
-
Dehydration: For stubborn reactions, employ a Dean-Stark trap when using solvents like toluene to azeotropically remove water.[5] Alternatively, adding molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester water, especially in solvents like dichloromethane (DCM) or dichloroethane (DCE).[2]
-
-
-
Imine Instability: The imine intermediate can be unstable and susceptible to hydrolysis back to the starting materials if water is present. This instability has traditionally necessitated a two-step process with careful monitoring.[6]
-
Troubleshooting: The most effective solution is to use a one-pot reductive amination protocol where the imine is reduced as soon as it is formed. This is achieved by selecting an appropriate reducing agent.
-
-
Suboptimal Reducing Agent: The choice of reducing agent is arguably the most critical parameter for optimization.
-
Sodium Borohydride (NaBH₄): While effective, NaBH₄ can be too reactive, potentially reducing the starting ketone before imine formation is complete. It is typically used in a two-step process where the imine is formed first, followed by the addition of the reducing agent.[2][5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[1][3][6] It is a milder and more selective reducing agent that preferentially reduces the protonated imine over the ketone. This allows for the entire reaction to proceed in a single vessel, significantly improving efficiency and yield by minimizing the handling of the unstable imine.[6] Studies have shown this method can lead to yields exceeding 90%.[1]
-
Question 2: Should I use Sodium Borohydride or Sodium Triacetoxyborohydride for my reductive amination?
Answer: For the synthesis of this compound derivatives via reductive amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for a one-pot reaction.
The key difference lies in their reactivity and selectivity. NaBH(OAc)₃ is less basic and sterically hindered, making it significantly slower to reduce ketones and aldehydes compared to imines. This selectivity is crucial for a one-pot process, as it allows the ketone and amine to exist in equilibrium with the imine, which is then selectively and rapidly reduced.[3][6]
Using NaBH₄ often requires a two-step approach: first, form the imine, and then add the borohydride. A one-pot reaction with NaBH₄ can lead to significant formation of the corresponding alcohol byproduct from the reduction of the starting ketone.
| Reagent | Typical Protocol | Advantages | Disadvantages |
| NaBH(OAc)₃ | One-Pot | High selectivity for imines, mild conditions, high yields (>90%), simplifies process.[1][6] | More expensive than NaBH₄. |
| NaBH₄ | Two-Step | Inexpensive, readily available. | Requires separate imine formation step, risk of ketone reduction, handling of unstable imine intermediate.[5][6] |
Workflow: One-Pot Reductive Amination
Caption: One-pot reductive amination workflow.
Category 2: N-Alkylation Route & Precursor Synthesis
This route involves first synthesizing the piperidine core and then introducing the phenethyl group via alkylation. A common precursor is N-phenethyl-4-piperidone (NPP), which is then used in the reductive amination described above.
Question 3: I am having trouble with the N-alkylation of 4-piperidone to synthesize the NPP intermediate. How can I optimize this step?
Answer: The N-alkylation of 4-piperidone with a phenethyl halide (like phenethyl bromide) is a standard Sₙ2 reaction that can be optimized by careful selection of the base, solvent, and potentially a catalyst.[2][5]
-
Choice of Base: A base is required to deprotonate the piperidine nitrogen, making it nucleophilic, and to neutralize the hydrogen halide byproduct.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][7] Cs₂CO₃ is a stronger base and has been reported to provide high yields.[1] Using finely powdered base increases the surface area and reaction rate.
-
Handling Piperidone Salts: If you are starting with 4-piperidone hydrochloride, the base will also neutralize the HCl salt. Ensure you use a sufficient molar excess of the base.[2][5]
-
-
Solvent Selection: A polar aprotic solvent is ideal for Sₙ2 reactions.
-
Phase-Transfer Catalysis (PTC): If you are experiencing solubility issues between your organic reactants and inorganic base, a phase-transfer catalyst can significantly improve the reaction rate.
-
Catalysts: Tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can be used to shuttle the base into the organic phase.[2]
-
-
Addition of an Iodide Source: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction. The iodide ion displaces the bromide on the phenethyl halide (via the Finkelstein reaction) to form the more reactive phenethyl iodide in situ.[5]
Workflow: Optimized N-Alkylation of 4-Piperidone
Caption: Key parameters for optimizing Sₙ2 N-alkylation.
Category 3: Side Reactions and Purification
Question 4: I've observed an unexpected, higher molecular weight impurity in my final product. What could it be?
Answer: A common byproduct, especially in routes where phenethyl halide is used in the presence of the final product or its precursors, is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) .[3][7][8] This impurity arises from the N-alkylation of the aniline nitrogen in the 4-ANPP product.
Formation Mechanism: This side reaction is more likely to occur under harsh alkylating conditions, such as high temperatures or a large excess of the phenethyl halide, especially if the aniline nitrogen is not sufficiently sterically hindered or electronically deactivated.[9][10]
Prevention and Troubleshooting:
-
Stoichiometry Control: Use a controlled amount of the phenethylating agent (e.g., 1.0-1.1 equivalents) during the synthesis of the NPP intermediate to avoid having excess alkylating agent present in subsequent steps.
-
Route Selection: The appearance of this impurity has been linked to specific synthetic routes, such as the "Gupta-patent route," and may indicate a shift away from more traditional methods like the Siegfried route.[7] If this impurity is persistent, re-evaluating the overall synthetic strategy may be necessary.
-
Purification: This byproduct has a higher molecular weight and different polarity than the desired 4-ANPP. It can typically be removed using column chromatography or recrystallization. Monitoring the reaction by TLC or LC-MS can help track its formation and guide purification efforts.
Question 5: What is the best method for purifying the final this compound product?
Answer: The optimal purification method depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is a highly effective first step to remove neutral organic impurities. The basic piperidine nitrogen allows the product to be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase.
-
Protocol: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or toluene). Extract with aqueous acid (e.g., 10% HCl) to protonate the product and pull it into the aqueous layer. Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities. Finally, make the aqueous layer strongly basic (e.g., with 50% NaOH) and extract the purified free-base product back into an organic solvent.[5]
-
-
Recrystallization: If the product is a solid and of sufficient purity after extraction, recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: For removing impurities with similar polarity or for obtaining exceptionally high purity material, silica gel column chromatography is the standard choice. A gradient of ethyl acetate in hexanes or a solvent system containing a small amount of triethylamine to prevent the basic product from streaking on the silica gel is typically effective.
Detailed Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP) via Reductive Amination
This protocol is adapted from methodologies emphasizing the use of sodium triacetoxyborohydride for improved efficiency and yield.[1][6][11]
Materials:
-
N-phenethyl-4-piperidone (NPP) (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-phenethyl-4-piperidone and dissolve in dichloromethane.
-
Add aniline and acetic acid to the solution and stir at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS.[11]
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from petroleum ether or via silica gel chromatography as needed.[10]
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. Fentanyl : synthesis [opioids.wiki]
- 3. researchgate.net [researchgate.net]
- 4. 4-ANPP - Wikipedia [en.wikipedia.org]
- 5. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 6. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenethyl-4-ANPP : a marginally active byproduct suggesting a switch in illicit fentanyl synthesis routes [biblio.ugent.be]
- 9. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 10. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 4-Anilino-N-phenethylpiperidine (4-ANPP)
A Guide to Improving Synthetic Yield and Product Purity
Disclaimer: 4-Anilino-N-phenethylpiperidine (4-ANPP) is a precursor to fentanyl and is a regulated substance in many jurisdictions, including as a Schedule II controlled substance in the United States.[1][2] All activities involving this compound must be conducted in strict compliance with all applicable national and international laws and regulations by licensed and authorized personnel in appropriate facilities. This guide is intended for legitimate research and development purposes only.
Introduction
Welcome to the technical support center for 4-anilino-N-phenethylpiperidine (4-ANPP). As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis and purification of this critical intermediate. 4-ANPP, also known as despropionyl fentanyl, is the direct precursor for the synthesis of fentanyl and its analogs.[1][3] Therefore, achieving high yield and exceptional purity is paramount for the efficiency of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide is structured as a series of troubleshooting questions and FAQs, addressing specific issues you may encounter. We will explore the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower you to optimize your processes effectively.
Section 1: Synthesis Troubleshooting
The most common and established route to 4-ANPP is the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline.[1][4] This section addresses frequent challenges encountered during this reaction.
Q1: My reaction yield for 4-ANPP is consistently low. What are the primary factors affecting the yield and how can I mitigate them?
Low yield is a multifaceted problem often stemming from incomplete reaction, side-product formation, or suboptimal reaction conditions. Let's break down the key causal factors:
-
Inefficient Imine Formation: The first step of the reductive amination is the formation of a Schiff base (imine) between NPP and aniline. This is a reversible equilibrium reaction where water is produced as a byproduct.[4] According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the reactants, thus preventing complete imine formation and leading to a lower overall yield.
-
Solution: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene to continuously remove water as it is formed. This drives the equilibrium towards the imine product.[4] Ensure your reagents and solvent are anhydrous to begin with.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) is commonly used, but its reactivity and effectiveness can be influenced by the solvent and pH.[4] A more controlled and often higher-yielding alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations and is less sensitive to protic solvents.[5]
-
Solution: Consider switching from NaBH₄ to NaBH(OAc)₃. If using NaBH₄, ensure it is added portion-wise to a cooled solution of the pre-formed imine to control the reaction rate and prevent overheating, which can lead to side reactions.[4]
-
-
Reaction Temperature and Duration: Both imine formation and reduction are temperature-dependent. Refluxing is often necessary for complete imine formation, but the subsequent reduction step is typically performed at a lower temperature (e.g., room temperature) to maintain selectivity.[4] Insufficient reaction time at either stage will result in unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for both the imine formation and reduction steps. A typical reflux for imine formation can be 22-24 hours, followed by 3 hours of stirring post-reductant addition.[4]
-
Q2: I'm observing a significant amount of an unknown, higher molecular weight impurity in my crude product. What is this likely to be and how can I prevent its formation?
This is a common and important issue. The high molecular weight byproduct is often phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) .[6][7] This impurity arises from a side reaction where the desired product, 4-ANPP, is further alkylated by the phenethyl group from another molecule, a phenomenon that can occur under certain reaction conditions.[7][8]
-
Causality: This side reaction is more prevalent in synthesis routes that might involve "one-pot" procedures where reactants are not carefully staged or where reaction conditions (like high heat and prolonged reaction times in the presence of alkylating agents) are not well-controlled.[8]
-
Prevention Strategy 1 (Staged Addition): Ensure the complete consumption or removal of the initial alkylating agent (e.g., phenethyl bromide used to synthesize NPP from 4-piperidone) before proceeding with the reductive amination step. If synthesizing from 4-anilinopiperidine and phenethyl bromide, use a stoichiometric amount of the bromide and monitor for its consumption to prevent it from reacting with the 4-ANPP product.[9]
-
Prevention Strategy 2 (Temperature Control): Avoid excessive temperatures during the N-alkylation step if you are using a route that involves this reaction. For instance, a patent describes heating to 120°C, but careful optimization may allow for lower temperatures to minimize side reactions.[10]
-
Workflow for Diagnosing and Improving Low Yield
Below is a logical workflow to systematically troubleshoot low-yield issues.
Caption: Troubleshooting workflow for low 4-ANPP yield.
Section 2: Purification Clinic
Purifying 4-ANPP to the high degree required for subsequent pharmaceutical synthesis is a critical step. The crude product is often an oil or a discolored solid.[4]
Q3: My crude 4-ANPP product is a persistent yellow-orange oil that refuses to crystallize. What steps can I take to induce crystallization?
Oiling out is a common problem in crystallization, indicating that the melting point of your compound is lower than the temperature of the solution or that impurities are depressing the melting point and interfering with lattice formation.
-
Causality: The presence of residual solvents or low-melting impurities can act as a "eutectic" mixture, preventing your product from solidifying. The inherent melting point of pure 4-ANPP is approximately 96-100°C.[4][9][11]
-
Solution 1 (High Vacuum): First, ensure all reaction solvents (e.g., toluene, dichloromethane) are thoroughly removed. Place the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 40-50°C), to strip away any volatile residues.
-
Solution 2 (Scratching): Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 3 (Seed Crystals): If you have a small amount of solid 4-ANPP from a previous batch, add a tiny crystal to the oil to act as a template for crystallization.
-
Solution 4 (Trituration): Add a non-solvent in which your product is insoluble but the oily impurities are soluble (e.g., cold hexanes or petroleum ether). Stir or sonicate the mixture. This can wash away impurities and often induces the product to solidify.
-
Q4: I'm losing a significant portion of my product during recrystallization. How can I select the right solvent and optimize the process for maximum recovery?
Recrystallization is a trade-off between purity and recovery. The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Solvent Selection: Several solvents have been reported for the recrystallization of 4-ANPP. A mixed solvent system can often provide better results than a single solvent.
-
Reported Solvents: Petroleum ether (60-80°C), cyclohexane, methanol, and a chloroform-petroleum ether mixture have been cited in various procedures.[5][9][11][12] Isopropanol has also been identified as an effective single solvent for recrystallization, providing high recovery (up to 87.6% yield from the recrystallization step).[5]
-
-
Optimization Protocol:
-
Use Minimal Solvent: Dissolve the crude solid in the minimum amount of the chosen hot solvent required for complete dissolution. Adding excess solvent is the most common cause of low recovery.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Do not place the flask directly into an ice bath from a hot state, as this will cause the product to "crash out," trapping impurities.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to an hour to maximize precipitation.
-
Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving the product.
-
| Solvent System | Typical Use Case | Reported Recovery/Purity | Reference |
| Isopropanol | Single solvent recrystallization | High recovery (~88%) | [5] |
| Petroleum Ether (60-80°C) | Final purification after workup | Yields colorless crystals | [9][12] |
| Chloroform-Petroleum Ether | Mixed solvent for crude product | Good for removing polar impurities | [11] |
| Cyclohexane / Methanol | Alternative single solvents | Yields of 66-73% reported | [5] |
Section 3: Purity Analysis FAQs
Verifying the purity of your final product is essential.
Q5: What are the most effective analytical methods for assessing the purity of my synthesized 4-ANPP, and what should I look for?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum provides a molecular fingerprint for confirmation. The NIST WebBook provides a reference mass spectrum for 4-ANPP.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile impurities and for reaction monitoring. Impurity profiling using LC-HRMS (High-Resolution Mass Spectrometry) is a powerful tool for identifying trace byproducts.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.
-
Sample Prep: Dissolve ~5 mg in a deuterated solvent like DMSO-d₆ or CDCl₃.[14]
-
What to look for: The integrated peak areas in the ¹H NMR spectrum should correspond to the number of protons in the structure. The absence of extraneous peaks indicates high purity.
-
Section 4: Key Experimental Protocols
These protocols are synthesized from established literature procedures to provide a robust starting point for your experiments.[4][5]
Protocol 1: Synthesis of 4-ANPP via Reductive Amination
This protocol is based on the well-documented Siegfried method.[4]
Caption: Step-by-step workflow for the synthesis of 4-ANPP.
Protocol 2: Optimized Recrystallization of 4-ANPP
This protocol utilizes isopropanol, a solvent shown to give high recovery.[5]
-
Dissolution: Transfer the crude 4-ANPP solid or oil into an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling until the solid is just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven at ~60°C until a constant weight is achieved.
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of 4-anilino-N-phenethylpiperidine, ensuring a high-quality starting material for further research and development.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethyl-4-ANPP : a marginally active byproduct suggesting a switch in illicit fentanyl synthesis routes [biblio.ugent.be]
- 9. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 10. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 11. WO2009116084A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 12. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 13. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]
- 14. swgdrug.org [swgdrug.org]
- 15. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 4-Phenethylpiperidine Derivatives
Welcome to the Technical Support Center for the stereoselective synthesis of 4-phenethylpiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these challenging syntheses. The this compound scaffold is a key structural motif in a multitude of biologically active molecules and pharmaceuticals, making its stereocontrolled synthesis a critical endeavor in medicinal chemistry.[1][2] This guide offers practical, experience-driven advice to overcome common experimental hurdles and optimize your synthetic strategies.
I. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in the Reduction of N-Acylpyridinium Salts
Question: My reduction of a 1-acyl-4-phenethylpyridinium salt is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
Answer: This is a common challenge where the facial selectivity of the hydride attack on the pyridinium ring is not well-controlled. Several factors can influence the stereochemical outcome.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Steric Hindrance of the Acyl Group | 1. Screen Bulky Acyl Groups: Replace less bulky acyl groups (e.g., acetyl) with sterically demanding ones (e.g., pivaloyl, 2,4,6-trimethylbenzoyl). | A bulkier acyl group can create a significant steric bias, favoring the approach of the reducing agent from the less hindered face of the piperidine ring precursor. |
| Reducing Agent | 1. Vary the Hydride Source: Experiment with different reducing agents such as NaBH₄, LiBH₄, or bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®). | The size and coordination properties of the hydride source can influence the trajectory of the hydride attack, thereby affecting diastereoselectivity. |
| Reaction Temperature | 1. Lower the Temperature: Conduct the reduction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[3] | Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the transition state that leads to the thermodynamically more stable product.[3] |
| Solvent Effects | 1. Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., MeOH, EtOH, THF, CH₂Cl₂).[3] | The solvent can influence the conformation of the N-acylpyridinium salt and the solvation of the reducing agent, impacting the stereochemical outcome.[3] |
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Hydrogenation
Question: I am attempting an asymmetric hydrogenation of a tetrahydropyridine precursor to a this compound derivative, but the enantiomeric excess (ee) is consistently low. What can I do to improve this?
Answer: Achieving high enantioselectivity in catalytic asymmetric hydrogenation is highly dependent on the interplay between the substrate, catalyst, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sub-optimal Catalyst/Ligand Combination | 1. Ligand Screening: Test a variety of chiral phosphine or N-heterocyclic carbene (NHC) ligands with your chosen metal precursor (e.g., Rh, Ru, Ir).[4][5] | The chiral ligand is the primary source of stereochemical induction. Its electronic and steric properties create a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation. |
| Catalyst Poisoning | 1. Purify Starting Materials: Ensure the substrate and solvent are free of impurities, particularly sulfur-containing compounds or coordinating species.[6] | Impurities can bind to the catalyst's active site, inhibiting its activity and reducing enantioselectivity.[6] |
| Incorrect Solvent Choice | 1. Solvent Optimization: Screen a range of solvents, as the solvent can influence the catalyst's conformation and the substrate's binding. | The solvent can play a crucial role in the catalytic cycle, affecting both the rate and the enantioselectivity of the reaction. |
| Hydrogen Pressure and Temperature | 1. Vary Reaction Parameters: Optimize the hydrogen pressure and reaction temperature. | These parameters can influence the kinetics of the reaction and the equilibrium between different catalytic intermediates, thereby affecting the enantioselectivity. |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the stereoselective synthesis of this compound derivatives.
Q1: What are the main strategic approaches for establishing the stereochemistry at the C4 position of the piperidine ring?
A1: There are three primary strategies for controlling the stereochemistry in the synthesis of substituted piperidines:[7][8]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, where the stereocenter is already present.[7]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[7][9][10] The auxiliary is then removed to yield the desired enantiomerically enriched product.[9][10]
-
Catalytic Asymmetric Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to generate a chiral product from a prochiral starting material.[7][11][12] This is often the most efficient and atom-economical approach.[13]
Q2: How do I choose between a chiral auxiliary-based approach and a catalytic asymmetric method?
A2: The choice depends on several factors:
-
Scalability: Catalytic methods are generally more scalable due to the low catalyst loading.[13]
-
Development Time: Chiral auxiliary methods can sometimes be developed more quickly as they often rely on well-established procedures.[10]
-
Substrate Scope: The substrate scope of catalytic methods can sometimes be narrower, requiring more optimization for new substrates.
-
Cost: The cost of the chiral auxiliary versus the chiral catalyst and ligand can be a deciding factor.
Q3: My reaction involves the formation of a six-membered ring. What are some key considerations for controlling the stereochemistry during cyclization?
A3: For intramolecular cyclization reactions forming the piperidine ring, controlling the stereochemistry of the newly formed stereocenters is paramount.[4] Key considerations include:
-
Transition State Geometry: The reaction will proceed through a chair-like, boat-like, or twist-boat-like transition state. Understanding the factors that favor one over the others is crucial.
-
Substituent Effects: The steric and electronic properties of the substituents on the acyclic precursor will influence their preferred orientation (axial vs. equatorial) in the transition state, thereby dictating the stereochemical outcome.
-
Catalyst Control: In catalyzed reactions, the chiral catalyst can create a defined chiral pocket that forces the substrate to adopt a specific conformation during the cyclization event.
III. Detailed Experimental Protocol: Asymmetric Reduction using a Chiral Auxiliary
This protocol outlines a general procedure for the diastereoselective reduction of an N-acyl-4-phenethylpyridinium salt, a common intermediate in the synthesis of this compound derivatives.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of 4-phenethylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a chiral acyl chloride (e.g., (1S)-(-)-camphanic chloride) (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-acyl-4-phenethylpyridinium salt.
Rationale: The chiral auxiliary introduces a stereocenter that will direct the subsequent reduction step.[9][10]
Step 2: Diastereoselective Reduction
-
Dissolve the crude pyridinium salt in methanol and cool the solution to -78 °C.
-
Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Rationale: The chiral auxiliary sterically blocks one face of the pyridinium ring, leading to the preferential attack of the hydride from the less hindered face, resulting in a high diastereomeric excess.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the desired diastereomer in a suitable solvent (e.g., methanol/water).
-
Add a base (e.g., LiOH or K₂CO₃) and stir the mixture at room temperature or with gentle heating until the cleavage is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the desired this compound derivative.
-
Purify by column chromatography or crystallization.
Rationale: The removal of the chiral auxiliary yields the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused.[9][14]
IV. Visualizing Synthetic Strategies
Workflow for Troubleshooting Low Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity.
General Strategies for Asymmetric Synthesis
Caption: Comparison of chiral auxiliary and catalytic asymmetric approaches.
V. References
-
A Comparative Guide to Chiral Synthons in Piperidine Synthesis. Benchchem. Available from: --INVALID-LINK--
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem. Available from: --INVALID-LINK--
-
Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Benchchem. Available from: --INVALID-LINK--
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available from: --INVALID-LINK--
-
Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem. Available from: --INVALID-LINK--
-
Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines. Benchchem. Available from: --INVALID-LINK--
-
Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing). Available from: --INVALID-LINK--
-
Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. Available from: --INVALID-LINK--
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: --INVALID-LINK--
-
A new asymmetric synthetic route to substituted piperidines | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: --INVALID-LINK--
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available from: --INVALID-LINK--
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. Available from: --INVALID-LINK--
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. Available from: --INVALID-LINK--
-
Chiral auxiliary. Wikipedia. Available from: --INVALID-LINK--
-
Technical Support Center: Stereoselective Piperidine Synthesis. Benchchem. Available from: --INVALID-LINK--
-
Regio‐ and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical‐Catalyzed (4+2) Cycloaddition | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
Application Notes and Protocols: Stereoselective Synthesis of Piperidine Derivatives. Benchchem. Available from: --INVALID-LINK--
-
(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available from: --INVALID-LINK--
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. American Chemical Society. Available from: --INVALID-LINK--
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available from: --INVALID-LINK--
-
Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. Available from: --INVALID-LINK--
-
(PDF) Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. ResearchGate. Available from: --INVALID-LINK--
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters. ACS Publications. Available from: --INVALID-LINK--
-
Catalytic Asymmetric Intramolecular [4+2] Cycloaddition of in situ Generated ortho-Quinone Methides. MPG.PuRe. Available from: --INVALID-LINK--
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available from: --INVALID-LINK--
-
CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP). CymitQuimica. Available from: --INVALID-LINK--
-
4-ANPP. Wikipedia. Available from: --INVALID-LINK--
-
Technical Support Center: Stereoselective Synthesis of Piperidine-Morpholine Compounds. Benchchem. Available from: --INVALID-LINK--
-
Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. PubMed. Available from: --INVALID-LINK--
-
RU2495871C2 - Method of producing fentanyl. Google Patents. Available from: --INVALID-LINK--
-
Stereodivergent Synthesis of Piperidine Alkaloids by Ring-Rearrangement Metathesis/Reductive Lactam Alkylation of Nitroso Diels-Alder Cycloadducts | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
4-ANPP (CRM) (CAS 21409-26-7). Cayman Chemical. Available from: --INVALID-LINK--
-
Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Asymmetric Synthesis of Piperidene Derivatives - Sarah Reisman [grantome.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in 4-Phenethylpiperidine Reactions
Welcome to the technical support center for troubleshooting byproduct formation in reactions involving 4-phenethylpiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common synthetic challenges. Here, we delve into the causality behind experimental outcomes, offering field-proven insights and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives that are prone to byproduct formation?
A1: Two primary synthetic routes are widely employed, each with a distinct profile of potential impurities:
-
Direct N-Alkylation: This involves the reaction of a piperidine derivative with a phenethyl halide (e.g., phenethyl bromide). It is a straightforward SN2 reaction but is often complicated by overalkylation.
-
Reductive Amination: This method typically involves the reaction of a piperidone (like N-phenethyl-4-piperidone) with an amine (such as aniline), followed by reduction of the resulting imine. Byproducts can arise from incomplete reactions or side-reactions of the starting materials and reducing agents.
Troubleshooting Guide: Byproduct Formation in Direct N-Alkylation
The direct N-alkylation of a piperidine with a phenethyl halide is a common method for introducing the phenethyl group. However, the nucleophilicity of the resulting secondary or tertiary amine can lead to further reaction with the alkylating agent, resulting in undesired byproducts.
Issue 1: Formation of an Overalkylation Byproduct (e.g., Phenethyl-4-anilino-N-phenethylpiperidine)
Q: I am synthesizing 4-anilino-N-phenethylpiperidine (4-ANPP) by reacting 4-anilinopiperidine with phenethyl bromide, but I am observing a significant amount of a higher molecular weight impurity, identified as phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP). What is causing this, and how can I prevent it?
A: The formation of phenethyl-4-ANPP is a classic example of overalkylation, where the desired product, 4-ANPP, reacts further with the phenethyl bromide.[1][2] This is particularly problematic as the secondary amine product is often as reactive, or even more so, than the starting primary amine.
The lone pair of electrons on the nitrogen of the newly formed 4-ANPP attacks another molecule of phenethyl bromide in a subsequent SN2 reaction. This results in the formation of a quaternary ammonium salt, which in the context of certain fentanyl synthesis routes, has been identified as phenethyl-4-ANPP.[1]
References
Technical Support Center: Purification of 4-Phenethylpiperidine Intermediates and Final Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the purification of 4-phenethylpiperidine and its derivatives. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for common challenges encountered during the synthesis and purification of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that govern their success.
This compound is a key structural motif in a variety of pharmacologically active molecules. Its synthesis often involves multiple steps, each with the potential to introduce impurities that can be challenging to remove. This guide will address the purification of key intermediates, such as 4-anilinopiperidine (4-AP) and N-phenethyl-4-piperidone (NPP), as well as the final this compound product and its derivatives like 4-anilino-N-phenethylpiperidine (4-ANPP).
Common Synthetic Routes and Associated Impurities
A thorough understanding of the synthetic pathway is the first step in developing an effective purification strategy. Different routes can introduce distinct sets of impurities.
Caption: Common synthetic routes to 4-anilino-N-phenethylpiperidine (4-ANPP).
The choice of synthetic route significantly impacts the impurity profile. For instance, the Gupta route may result in residual 4-anilinopiperidine (4-AP) and phenethyl halide. The Siegfried and Janssen routes have their own characteristic byproducts.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound intermediates and final products.
Topic: Crystallization and Recrystallization
Question 1: My 4-anilino-N-phenethylpiperidine (4-ANPP) crude product is an oil and won't crystallize. What should I do?
Answer: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Selection is Key: The choice of solvent is critical for successful crystallization. For 4-ANPP, petroleum ether is a commonly used solvent for recrystallization.[1][2] If petroleum ether alone is not effective, consider a co-solvent system. A mixture of chloroform and petroleum ether has been reported to yield colorless crystals of 4-ANPP.[1] The ideal solvent system should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
-
Purity Assessment: A high impurity load can inhibit crystallization. Analyze your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. If the purity is low, a preliminary purification step like column chromatography might be necessary before attempting crystallization.
-
Seeding: If you have a small amount of pure, crystalline 4-ANPP, you can use it as a seed crystal. Add a tiny crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Temperature Gradient: Slow cooling is crucial for forming well-defined crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals or precipitation of an oil.
Question 2: After recrystallization of my this compound derivative, the product is still colored (e.g., yellow or brown). How can I decolorize it?
Answer: Discoloration often indicates the presence of minor, highly colored impurities, which can sometimes be oxidation products.[3]
-
Activated Carbon (Charcoal) Treatment: Activated carbon is effective at adsorbing colored impurities.
-
Protocol:
-
Dissolve the colored product in the minimum amount of a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Heat the mixture gently for a few minutes.
-
Perform a hot filtration to remove the charcoal. This is a critical step and must be done quickly to prevent the desired product from crystallizing prematurely in the filter funnel.
-
Allow the clear filtrate to cool slowly to induce crystallization.
-
-
-
Solvent Choice: Ensure the solvent used for recrystallization does not react with your compound to form colored byproducts.
Topic: Column Chromatography
Question 3: I'm trying to purify a basic piperidine derivative by column chromatography, but I'm getting significant peak tailing. What's causing this and how can I fix it?
Answer: Peak tailing in the chromatography of basic compounds like piperidines is a common issue caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica gel stationary phase.[4]
Here's how to mitigate this:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), to the mobile phase is highly effective.[3][4] These amines are more basic than the piperidine derivative and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.
-
Use a Buffer: For reversed-phase HPLC, using a buffer to control the pH of the mobile phase can improve peak shape.[5]
-
-
Choice of Stationary Phase:
-
Base-Deactivated Columns: For HPLC, use columns that are specifically designed for the analysis of basic compounds. These are often labeled as "base-deactivated" and have a lower concentration of accessible silanol groups.[4]
-
Alumina: For flash chromatography, consider using neutral or basic alumina instead of silica gel for highly basic compounds.
-
Caption: Troubleshooting peak tailing in piperidine chromatography.
Question 4: My polar this compound intermediate is not retaining on a C18 reversed-phase HPLC column. What are my options?
Answer: Poor retention of polar compounds on nonpolar stationary phases is a frequent challenge.[5] Here are several strategies to increase retention:
-
Use a 100% Aqueous Mobile Phase: Some modern reversed-phase columns (often designated as "AQ" or having a polar-embedded phase) are designed to be stable in 100% aqueous conditions. This can enhance the retention of very polar analytes.[5]
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent, such as an alkyl sulfonic acid (e.g., heptanesulfonic acid), into the mobile phase.[5] This reagent will form a neutral ion pair with your protonated basic piperidine, making it more hydrophobic and increasing its retention on the C18 column.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent content.
Topic: Distillation
Question 5: I am trying to purify liquid this compound by distillation, but I suspect it is decomposing at its boiling point. What should I do?
Answer: Thermal decomposition during distillation is a concern for many organic compounds, especially those with higher boiling points or functional groups that are sensitive to heat.
-
Vacuum Distillation: The most effective way to address this is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you lower the boiling point of the liquid, often significantly, which can prevent thermal decomposition.
-
Inert Atmosphere: Ensure the distillation is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated at high temperatures.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP)?
A1: The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 4-anilinopiperidine (4-AP) or N-phenethyl-4-piperidone (NPP).[6][7]
-
Byproducts: For example, phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) has been identified as a byproduct in some fentanyl synthesis routes.[8][9]
-
Reagent-Related Impurities: Byproducts from the reagents used, which may have similar polarities to the desired product.[3]
Q2: How can I effectively remove water from my final this compound product?
A2: Water can be a significant impurity, especially after an aqueous workup.[3]
-
Drying Agents: After extraction into an organic solvent, dry the solution over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or solid potassium hydroxide (KOH) for basic compounds.[3]
-
Azeotropic Distillation: For larger scales, water can be removed by azeotropic distillation with a solvent like toluene.
Q3: What is a good starting point for developing a TLC method for monitoring a reaction involving this compound derivatives?
A3: A good starting point for TLC method development is to use a solvent system of moderate polarity.
-
For moderately polar compounds: A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common choice. A typical starting ratio would be 7:3 or 8:2 hexanes:ethyl acetate.
-
For more polar or basic compounds: A system containing dichloromethane and methanol is often effective.[3] Adding a small amount of triethylamine (e.g., 1%) can improve the spot shape for basic compounds.[3]
Experimental Protocols
Protocol 1: Recrystallization of 4-Anilino-N-phenethylpiperidine (4-ANPP)
This protocol is based on methods described in the literature for the purification of 4-ANPP.[1][2]
-
Dissolution: In a fume hood, place the crude 4-ANPP in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., petroleum ether or a chloroform/petroleum ether mixture) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Summary Table
| Compound | Recrystallization Solvent | Melting Point (°C) |
| 4-Anilino-N-phenethylpiperidine | Petroleum ether (60-80°C) | 98-100 |
| Fentanyl | Petroleum ether (60-80°C) | 82-83 |
Data sourced from multiple patents.[1][2]
References
- 1. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 2. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-ANPP - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes | Office of Justice Programs [ojp.gov]
Technical Support Center: Enhancing the Water Solubility of 4-Phenethylpiperidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the water solubility of 4-phenethylpiperidine-based compounds. The inherent lipophilicity of the phenethyl and piperidine moieties often presents significant challenges in achieving aqueous solubility, a critical factor for bioavailability and formulation development.[1][2] This resource offers a structured approach to overcoming these hurdles, grounded in established scientific principles and field-proven methodologies.
Section 1: Understanding the Solubility Challenge
The this compound scaffold is a common feature in a variety of pharmacologically active agents. However, the combination of the non-polar phenethyl group and the piperidine ring often results in poor water solubility. This can hinder preclinical development, complicate formulation, and lead to variable absorption in vivo.
Core Problem: The low aqueous solubility of these compounds often stems from their high lipophilicity and crystalline nature, which makes it energetically unfavorable for them to dissolve in water.
Section 2: Troubleshooting Common Solubility Issues - Q&A Format
This section directly addresses specific problems you might encounter during your experiments.
Question 1: My this compound derivative has extremely low aqueous solubility (<0.1 mg/mL). Where do I start?
Answer:
Initial efforts should focus on fundamental and often highly effective strategies before moving to more complex techniques.
-
pH Adjustment: this compound derivatives are typically basic due to the piperidine nitrogen.[3] Therefore, their solubility is highly pH-dependent.[4][5][6] By lowering the pH of the aqueous medium, you can protonate the piperidine nitrogen, forming a more soluble cationic species.
-
Causality: The protonated amine group can form stronger ion-dipole interactions with water molecules compared to the hydrogen bonding of the neutral amine, leading to increased solubility.[4]
-
-
Salt Formation: This is one of the most common and effective methods for increasing the solubility of basic drugs.[7][8][9] Creating a salt of your compound with a suitable acid can dramatically improve its dissolution rate and equilibrium solubility.
-
Experimental Insight: A preliminary salt screening with common pharmaceutical acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric) is a logical first step. The goal is to find a salt form that provides a good balance of solubility, stability, and manufacturability.
-
Question 2: I've tried adjusting the pH, but my compound precipitates out of solution when I approach physiological pH (7.4). What's happening and how can I fix it?
Answer:
This is a classic "pH-solubility cliff" phenomenon. The protonated, soluble form of your compound is converting back to the less soluble free base as the pH increases.
-
Probable Cause: The pKa of the piperidine nitrogen is likely in a range where it is significantly deprotonated at pH 7.4.
-
Solutions:
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of the free base form.[10][11][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][13]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[11]
-
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate your poorly soluble compound, increasing its apparent solubility.[14]
-
Practical Tip: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are generally preferred for their lower toxicity.[14]
-
-
Question 3: Salt formation improved solubility, but the resulting salt is hygroscopic and difficult to handle. What are my alternatives?
Answer:
Hygroscopicity is a common challenge with highly soluble salts. If a suitable non-hygroscopic salt cannot be identified, more advanced formulation strategies are necessary.
-
Alternative Strategies:
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[15] For tertiary amines like those in many this compound derivatives, a common strategy is the formation of N-phosphonooxymethyl prodrugs, which can significantly increase water solubility.[16][17]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] They can encapsulate poorly water-soluble molecules, like your this compound derivative, forming an "inclusion complex" that has enhanced aqueous solubility.[18][21][22]
-
Question 4: I'm considering a prodrug approach. What are the key considerations?
Answer:
The prodrug strategy is powerful but requires careful design and evaluation.
-
Key Considerations:
-
Bioreversion: The prodrug must efficiently and predictably convert back to the active parent drug in vivo. In vitro studies using plasma or liver microsomes are essential to confirm this.[16][24]
-
Stability: The prodrug itself should be stable in the formulation and during storage.[24]
-
Toxicity: The promoiety that is cleaved off should be non-toxic.
-
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers covering a pH range relevant to your intended application (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess amount of your this compound compound to a known volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The "shake-flask" method is a standard approach.[25][26]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Screening for Optimal Co-solvent Systems
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a range of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Measurement: Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Evaluation: Create a table comparing the solubility enhancement at different co-solvent concentrations.
| Co-solvent | Concentration (v/v) | Solubility (mg/mL) | Fold Increase |
| None (Water) | 0% | 0.05 | 1 |
| Ethanol | 20% | 0.5 | 10 |
| Propylene Glycol | 20% | 0.8 | 16 |
| PEG 400 | 20% | 1.2 | 24 |
This table is for illustrative purposes only. Your results will vary.
Section 4: Visualizing the Strategies
The following diagrams illustrate the conceptual workflows for enhancing solubility.
References
- 1. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Khan Academy [khanacademy.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijpbr.in [ijpbr.in]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Enhancing Oral Bioavailability of 4-Phenethylpiperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenethylpiperidine derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the common challenge of poor oral bioavailability with this important chemical scaffold. The this compound core is prevalent in numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3][4] However, its physicochemical properties often lead to formulation and pharmacokinetic challenges.
This resource will delve into the underlying scientific principles and provide actionable strategies to enhance the oral delivery of your compounds.
Understanding the Core Challenges
The poor oral bioavailability of this compound derivatives typically stems from a combination of three key factors: low aqueous solubility, extensive first-pass metabolism, and efflux by membrane transporters. Successfully overcoming these hurdles requires a systematic and informed approach to formulation and compound design.
Frequently Asked Questions (FAQs)
Solubility-Related Issues
Q1: My this compound derivative shows very low aqueous solubility. What are my primary options to improve this?
A1: Low aqueous solubility is a frequent starting point for poor oral absorption. You have several avenues to explore, which can be broadly categorized into physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[5] For instance, developing a nanocrystalline formulation through wet media milling has been shown to significantly improve the dissolution of poorly soluble compounds.[5]
-
-
Chemical Modifications:
-
Salt Formation: this compound derivatives are typically basic and can be converted into various salt forms.[6] Salt formation can significantly improve aqueous solubility and dissolution rate.[7][8] However, it's crucial to screen a variety of counterions, as the choice of salt can also impact stability and hygroscopicity.[7][8]
-
Co-crystals: Forming co-crystals with a benign co-former can alter the crystal lattice energy and improve solubility and dissolution.
-
Q2: We've tried forming a hydrochloride salt of our compound, but the bioavailability is still poor. What could be the issue?
A2: While salt formation is a common strategy, it's not a guaranteed solution. Several factors could be at play:
-
In Vivo Precipitation: The salt may dissolve in the acidic environment of the stomach but then precipitate out as the free base when it reaches the higher pH of the small intestine, where most drug absorption occurs.
-
Common Ion Effect: If the salt is a hydrochloride, the high concentration of chloride ions in the stomach can suppress its dissolution.[8]
-
Underlying Permeability Issues: Even if the compound is in solution, it may have inherently poor permeability across the intestinal epithelium.
It is advisable to perform in vitro dissolution studies in media that simulate the pH of both the stomach and the small intestine (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid) to assess the potential for precipitation.
Metabolism-Related Issues
Q3: Our in vitro data from human liver microsomes show that our lead this compound candidate is rapidly metabolized. What are the likely metabolic pathways and how can we mitigate this?
A3: this compound derivatives are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver, which is a primary contributor to first-pass metabolism.[9][10][11]
-
Key Metabolic Pathways: The most common metabolic pathways include:
-
N-dealkylation: Cleavage of the phenethyl group from the piperidine nitrogen.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the piperidine ring.
-
-
Major CYP Isoforms Involved: Studies on similar piperidine-containing drugs indicate that CYP3A4 and CYP2D6 are often the primary enzymes responsible for their metabolism.[12][13] The relative contribution of each can vary significantly between individuals due to genetic polymorphisms.[12]
To mitigate extensive metabolism, consider the following strategies:
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active form in the body.[14] By masking the metabolically labile sites, a prodrug can bypass first-pass metabolism. For example, an oxymethylene-spaced prodrug of perzinfotel, a piperidine-containing NMDA receptor antagonist, demonstrated a 2.5-fold increase in systemic exposure compared to the parent drug after oral administration.[15]
-
Structural Modification: Medicinal chemistry efforts can be directed at modifying the structure to block the sites of metabolism. For instance, deuteration at metabolically active sites has been shown to increase the half-life of some piperidine derivatives in liver microsomes.[14]
Troubleshooting Guides
Guide 1: Low Permeability in Caco-2 Assays
Problem: Your this compound derivative exhibits low apparent permeability (Papp) in the apical-to-basolateral direction in a Caco-2 cell monolayer assay, suggesting poor intestinal absorption.[9][11][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Steps & Explanations:
-
Assess the Efflux Ratio: The first step is to determine if active efflux is the cause of low permeability. A basal-to-apical (B→A) permeability assay should be run. An efflux ratio greater than 2 strongly suggests that the compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp) for this class of compounds.[17]
-
Mitigating P-gp Efflux:
-
Prodrug Approach: Design a prodrug that masks the structural features recognized by P-gp. A study on quinidine, a known P-gp substrate, showed that an L-valine ester prodrug could circumvent P-gp-mediated efflux.[18]
-
Formulation with P-gp Inhibitors: While not a preferred long-term strategy due to potential drug-drug interactions, formulating with excipients that have P-gp inhibitory effects (e.g., certain surfactants like Tween 80) can be used in preclinical studies to confirm P-gp involvement.[6][17] Piperine, a piperidine alkaloid, is a known inhibitor of P-gp and has been used to enhance the bioavailability of other drugs.[19] Co-administration of the P-gp inhibitor quinidine has been shown to increase the oral plasma concentrations of fentanyl.[20]
-
-
Improving Poor Passive Permeability:
-
Lipid-Based Formulations: If efflux is not the issue, the compound may have intrinsically low passive permeability. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve permeability by presenting the drug in a solubilized state at the intestinal membrane and by interacting with the cell membrane.[7][21] A SEDDS formulation of piperine resulted in a 5.2-fold increase in the area under the curve (AUC) compared to a capsule formulation.[6]
-
Structural Modifications: Increasing the lipophilicity of the molecule can sometimes improve passive permeability, but this must be balanced against its effect on solubility.
-
Guide 2: High First-Pass Metabolism
Problem: Your compound shows good solubility and permeability, but in vivo studies in rodents reveal low oral bioavailability and a short half-life, with significant levels of metabolites detected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Detailed Steps & Explanations:
-
Metabolite Identification: The first step is to understand how your compound is being metabolized. An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard approach.[9][10][11] This will help identify the major metabolites and the "soft spots" on the molecule that are susceptible to metabolism.
-
Pinpoint the Responsible Enzymes: Use recombinant human CYP isoforms (especially CYP3A4 and CYP2D6) or specific chemical inhibitors in your HLM assay to determine which enzymes are primarily responsible for the metabolism.[12][13]
-
Strategies to Circumvent Metabolism:
-
Prodrug Approach: If N-dealkylation is the major pathway, a prodrug that temporarily modifies the piperidine nitrogen can be effective.
-
Structural Modifications: If aromatic hydroxylation is occurring, medicinal chemists can add electron-withdrawing groups to the aromatic ring to deactivate it towards oxidative metabolism.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general procedure to assess the metabolic stability of a this compound derivative.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm to 37°C.
-
Add the test compound to the reaction mixture at the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½).
-
Data Interpretation: The in vitro half-life provides a measure of the compound's metabolic stability. This data can be used to rank-order compounds and to predict in vivo hepatic clearance.[11]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is used to determine the intestinal permeability of a compound and to assess if it is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 for the basolateral side, pH 6.5 for the apical side)
-
Test compound solution in HBSS
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
At various time points, take samples from the apical chamber and replace with fresh HBSS.
-
-
At the end of the experiment, measure the concentration of Lucifer yellow that has passed through the monolayer to confirm its integrity was maintained.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Data Interpretation:
-
Papp (A→B): Indicates the rate of absorption across the intestinal epithelium.
-
Efflux Ratio (Papp (B→A) / Papp (A→B)): An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[17]
Data Summary Tables
Table 1: Common Issues and Recommended Strategies
| Issue | Primary Cause | Initial Diagnostic Test | Recommended Strategies |
| Low Dissolution | Poor aqueous solubility of the free base. | pH-solubility profile. | Salt formation, particle size reduction (nanosuspension), co-crystals. |
| High First-Pass Metabolism | Rapid metabolism by hepatic CYP enzymes (e.g., CYP3A4, CYP2D6). | In vitro metabolic stability assay with human liver microsomes. | Prodrug design, structural modification to block metabolic sites. |
| Low Permeability | Efflux by transporters (e.g., P-gp) or poor passive diffusion. | Caco-2 bidirectional permeability assay. | Prodrug design, lipid-based formulations (e.g., SEDDS). |
Table 2: Example of Bioavailability Enhancement for a Piperidine-Containing Compound
| Compound | Formulation | Route | Dose | Cmax | Tmax | AUC | Relative Bioavailability | Reference |
| Piperine | Self-prepared capsule | Oral | 10 mg/kg | 0.8 µg/mL | 1.0 h | 3.5 µg·h/mL | 100% | [6] |
| Piperine | SEDDS | Oral | 10 mg/kg | 3.0 µg/mL | 0.5 h | 18.2 µg·h/mL | 520% | [6] |
This technical guide provides a framework for addressing the oral bioavailability challenges associated with this compound derivatives. By systematically identifying the root cause of poor bioavailability and applying the appropriate formulation or medicinal chemistry strategies, researchers can significantly improve the developability of these promising therapeutic agents.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Current Developments in Pt(IV) Prodrugs Conjugated with Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. Scholars@Duke publication: Quinidine as a probe for the role of p-glycoprotein in the intestinal absorption and clinical effects of fentanyl. [scholars.duke.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Functionalization of the Piperidine Ring
Welcome to the technical support center for piperidine functionalization. The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in a vast number of FDA-approved pharmaceuticals.[1][2][3] However, its modification is not always straightforward. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and refine your methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses broad, foundational questions that often arise during the planning and execution of piperidine functionalization experiments.
Q1: How do I choose the most appropriate nitrogen-protecting group for my reaction sequence?
A1: The selection of a nitrogen-protecting group is critical and depends entirely on the planned downstream reaction conditions. The stability of the group must be orthogonal to the reagents you intend to use.
-
Boc (tert-butyloxycarbonyl): This is arguably the most common protecting group. It is stable to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenation, but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[4] It is widely employed in C-H functionalization strategies.[5]
-
Cbz (Carbobenzyloxy): Cbz is robust under both acidic and basic conditions. Its primary mode of removal is catalytic hydrogenation (e.g., H₂, Pd/C), making it an excellent choice when your synthesis involves acid-sensitive functional groups.[4]
-
Acyl Groups (e.g., Acetyl, Benzoyl): These groups are generally more stable and require more forcing conditions for removal, such as strong acid or base hydrolysis. They are electron-withdrawing, which can significantly decrease the nucleophilicity and basicity of the piperidine nitrogen.
-
Fmoc (9-fluorenylmethyloxycarbonyl): While common in peptide synthesis, Fmoc is less used for general piperidine chemistry. It is stable to acid but cleaved by bases, often by piperidine itself.[4][6]
Decision Workflow for N-Protecting Group Selection
Caption: Decision tree for selecting a suitable N-protecting group.
Q2: My starting piperidine, which is a liquid, has a yellow tint. Is it still usable?
A2: The yellow color is likely due to oxidation products forming over time. For robust reactions like N-acylation, it might be acceptable. However, for sensitive, catalyst-driven reactions such as C-H functionalization or cross-coupling, impurities can inhibit or poison the catalyst. It is highly recommended to purify the piperidine by distillation before use in such cases to ensure reproducibility and optimal yields.[4]
Q3: What are the best general strategies for purifying functionalized piperidines?
A3: Purification can be a significant challenge due to the basicity of the piperidine nitrogen, which often leads to peak tailing on silica gel.
-
Modified Column Chromatography: This is the most common method. To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine (Et₃N) or a 1% solution of ammonia in methanol is effective.[4]
-
Acid-Base Extraction: This is a powerful workup technique to separate your basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated piperidine derivative will move to the aqueous phase. The phases are then separated, the aqueous phase is re-basified (e.g., with NaOH or NaHCO₃), and the neutral product is re-extracted back into an organic solvent.[4]
-
Crystallization: If your final product is a solid, crystallization is an excellent method for achieving high purity.
Part 2: Troubleshooting Guides
This section provides solutions to specific, common problems encountered during piperidine functionalization experiments.
Guide 1: N-Functionalization Reactions
Q: I'm attempting an N-alkylation, but I'm getting a significant amount of the di-alkylated byproduct. How can I improve selectivity for mono-alkylation?
A: Over-alkylation is a classic problem stemming from the fact that the mono-alkylated piperidine product is often as, or even more, nucleophilic than the starting material. Here’s how to address it:
-
Causality: The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the alkyl halide. Once the first alkyl group is on, the nitrogen is still a potent nucleophile, ready to react again.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is more likely to encounter a molecule of the starting amine.[4]
-
Slow Addition of Alkylating Agent: This is a highly effective strategy. Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, statistically favoring reaction with the more abundant starting piperidine over the newly formed mono-alkylated product.[4]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). This will scavenge the acid byproduct without competing as a nucleophile. An inorganic base like potassium carbonate (K₂CO₃) can also be effective.[4]
-
Reaction without Base: In some cases, running the reaction without an added base can suppress di-alkylation. The reaction generates one equivalent of acid (e.g., HBr, HCl), which protonates the mono-alkylated product, rendering it non-nucleophilic and preventing a second alkylation. The downside is that the overall reaction rate will be significantly slower.[4]
-
Q: My N-acylation reaction with an acid anhydride is very sluggish and gives low yields. What can I do?
A: Inefficient N-acylation is typically due to either insufficient reactivity of the acylating agent or deactivation of the piperidine nucleophile.
-
Causality: The reaction requires the piperidine nitrogen to attack the electrophilic carbonyl of the acylating agent. If the piperidine is not sufficiently nucleophilic or the acylating agent is not sufficiently electrophilic, the reaction will be slow.
-
Troubleshooting Steps:
-
Increase Electrophilicity: Switch from an acid anhydride to a more reactive acid chloride. Acid chlorides are significantly more electrophilic and will react more readily with the piperidine.[4]
-
Add a Nucleophilic Catalyst: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the anhydride or acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the piperidine.[4]
-
Use a Base: The reaction produces one equivalent of acid as a byproduct. This acid will protonate the starting piperidine, rendering it unreactive. Add a stoichiometric amount of a non-nucleophilic base, like triethylamine (TEA) or DIPEA, to neutralize this acid and keep the piperidine in its active, free-base form.[4]
-
Ensure Anhydrous Conditions: Ensure your solvent (e.g., DCM, THF) is anhydrous. Water will hydrolyze the highly reactive acylating agent, reducing its effective concentration and lowering your yield.[4]
-
Guide 2: C-H Functionalization Reactions
Q: I am trying to functionalize the C-H bond at the α-position (C2/C6) of my N-protected piperidine, but I am getting a mixture of regioisomers or no reaction at all.
A: Regiocontrol in piperidine C-H functionalization is a nuanced challenge governed by a combination of electronic and steric effects. The C2 position is electronically activated by the adjacent nitrogen, but it is also sterically hindered.[5][7]
-
Causality: The α-protons (C2/C6) are electronically activated because the nitrogen can stabilize a partial positive charge buildup during the C-H insertion transition state.[5] However, remote positions like C4 are sterically more accessible. The outcome is a delicate balance controlled by the catalyst and the N-protecting group.
-
Troubleshooting Steps:
-
Optimize the N-Protecting Group: The size and electronic nature of the N-protecting group are paramount. For rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes, an N-Boc or N-arylsulfonyl group often directs functionalization to the C2 position.[5]
-
Screen Catalysts: The choice of catalyst is crucial for directing the regioselectivity. For example, in certain rhodium-catalyzed C-H functionalizations, catalysts like Rh₂(R-TCPTAD)₄ can favor C2 functionalization of N-Boc-piperidine.[5]
-
Consider a Directing Group Strategy: For arylations, employing a removable directing group, such as an aminoquinoline amide at a nearby position, can force the reaction to occur at a specific C-H bond through the formation of a stable palladacycle intermediate.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Reactions for 4-Phenethylpiperidine Derivatization
Welcome to the technical support center for the derivatization of 4-phenethylpiperidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of coupling reactions involving this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
The this compound core is a privileged scaffold in medicinal chemistry, notably as a precursor to potent analgesics.[1][2] Its derivatization through C-N and C-C bond formation is critical for developing new chemical entities with tailored pharmacological profiles. This guide addresses common challenges encountered during these transformations.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the selection and optimization of coupling strategies for this compound derivatives.
Q1: What are the most common strategies for derivatizing the this compound core?
A: Derivatization typically occurs at the 4-position of the piperidine ring or, if present, at a functional group on the phenethyl moiety. The two most prevalent and versatile strategies are:
-
Amide Bond Formation: This involves coupling a 4-amino or 4-carboxy-phenethylpiperidine derivative with a corresponding carboxylic acid or amine. This is a robust method for exploring structure-activity relationships (SAR).
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is ideal for forming C-C bonds, typically by coupling a halogenated (e.g., 4-bromo-phenyl) phenethylpiperidine derivative with a boronic acid or ester.[3] It is exceptionally useful for synthesizing biaryl structures.
Q2: How does the basicity of the piperidine nitrogen impact coupling reactions?
A: The secondary amine of the piperidine ring is nucleophilic and basic. This can present a challenge, particularly in amide couplings, where it can compete with the desired amine reactant for the activated carboxylic acid.[4] Its basicity may also require the use of additional equivalents of a non-nucleophilic base to neutralize generated acids and drive the reaction to completion without interfering with the primary coupling partners.[4]
Q3: When should I choose an amide coupling versus a Suzuki coupling?
A: The choice depends entirely on the desired final structure.
-
Use amide coupling when you want to introduce an amide linkage (-C(O)NH-). This is common for mimicking peptide bonds or introducing hydrogen bond donors/acceptors.
-
Use Suzuki coupling when you aim to create a carbon-carbon bond, such as connecting an aryl or heteroaryl group to the phenethyl moiety. This is a powerful tool for building molecular complexity and exploring new chemical space.[3][5]
Q4: What are the critical starting parameters to consider for a Suzuki coupling optimization?
A: A successful Suzuki coupling hinges on the interplay of several factors.[3] A robust starting point involves careful selection of:
-
Palladium Catalyst/Pre-catalyst: Pd(PPh₃)₄ is a classic choice, but modern pre-catalysts like those based on Buchwald ligands (e.g., XPhos, SPhos) often offer superior activity at lower loadings for challenging substrates.[6]
-
Base: The base is crucial for the transmetalation step.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common. The choice can significantly impact yield, with milder bases sometimes preventing unwanted side reactions like boronic acid decomposition.[6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. The solvent choice affects the solubility of reactants and the efficacy of the base.[3][5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem Area 1: Amide Coupling Reactions
Issue: Low or no product yield in the amide coupling reaction.
-
Potential Cause 1: Inadequate Carboxylic Acid Activation. The formation of a highly reactive intermediate from the carboxylic acid is the first critical step.[7]
-
Solution:
-
Verify Reagent Quality: Ensure your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and have been stored under anhydrous conditions.
-
Switch to a Stronger Reagent: If using a carbodiimide like EDC alone, the addition of HOBt or HOAt can reduce side reactions and improve efficiency.[7] For sterically hindered or electron-deficient amines, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are generally more powerful.[7][8]
-
Consider Acyl Chloride Formation: For difficult couplings, converting the carboxylic acid to an acyl chloride in situ with oxalyl chloride or thionyl chloride can be effective, but this method is less tolerant of sensitive functional groups.[7][9]
-
-
-
Potential Cause 2: Poor Nucleophilicity of the Amine. Electron-withdrawing groups on or near the amine can significantly reduce its reactivity.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-70 °C) can often overcome activation energy barriers. A higher boiling point solvent like THF, 1,2-dichloroethane (DCE), or DMF may be necessary.[9][10]
-
Add a Nucleophilic Catalyst: In some cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although it can also increase the risk of racemization with chiral carboxylic acids.
-
-
-
Potential Cause 3: Incorrect Stoichiometry or Base.
-
Solution:
-
Optimize Base Equivalents: When coupling a carboxylic acid with an amine salt (e.g., a hydrochloride), at least two equivalents of base are needed: one to neutralize the salt and one for the coupling reaction itself. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Use Excess of a Cheaper Reagent: If one of the coupling partners is significantly less expensive, using it in excess (e.g., 1.2-1.5 equivalents) can drive the reaction to completion.[8]
-
-
Workflow: Selecting an Amide Coupling Reagent
The following diagram illustrates a decision-making process for choosing the right coupling conditions based on substrate properties.
Caption: Decision tree for amide coupling reagent selection.
Problem Area 2: Suzuki-Miyaura Cross-Coupling
Issue: Low yield or incomplete conversion.
-
Potential Cause 1: Inefficient Catalytic Cycle. The problem could lie in any of the three main steps: oxidative addition, transmetalation, or reductive elimination.[3]
-
Solution: Systematic Optimization (DoE). Design of Experiments (DoE) is a powerful approach to efficiently optimize multiple interacting parameters.[5] A typical screening process involves varying the catalyst, ligand, base, and solvent.
-
Catalyst/Ligand: If a standard catalyst like Pd(PPh₃)₄ fails, screen a panel of modern palladium pre-catalysts and ligands (e.g., Buchwald or Herrmann catalysts), which are often more active and stable.[6]
-
Base Selection: Transmetalation is often the rate-limiting step and is highly dependent on the base. Screen a range of bases from mild (e.g., NaHCO₃) to strong (e.g., K₃PO₄, Cs₂CO₃). Strong bases can sometimes degrade boronic acids, so a balance must be found.[6]
-
Solvent: The solvent system affects solubility and reaction rate. Common options include Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O.[5]
-
-
Potential Cause 2: Decomposition of Boronic Acid (Protodeboronation). This is a major side reaction where the boronic acid is replaced by a hydrogen atom, halting the catalytic cycle.
-
Solution:
-
Use Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can resist decomposition.[3]
-
Degas Rigorously: Oxygen can promote the decomposition of both the catalyst and the boronic acid. Ensure the reaction mixture is thoroughly degassed (e.g., by three pump-freeze-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes).
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as it reaches completion to minimize exposure to harsh conditions.
-
-
-
Potential Cause 3: Catalyst Deactivation. The active Pd(0) species can be sensitive and deactivate over the course of the reaction.
-
Solution:
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome deactivation issues on a lab scale.
-
Use Robust Ligands: Electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) can stabilize the palladium center and promote the reductive elimination step, increasing catalyst turnover and longevity.
-
-
Table: Suzuki Coupling Parameter Optimization
This table summarizes key variables to screen for optimizing a Suzuki coupling reaction.[5][11][12]
| Parameter | Common Options | Key Considerations |
| Pd Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts | Pre-catalysts offer better air stability and form the active Pd(0) species more reliably. |
| Ligand | PPh₃, dppf, XPhos, SPhos, RuPhos | Bulky, electron-rich ligands often improve yields for hindered or challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Base strength influences the rate of transmetalation and potential side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Choice affects solubility of reactants and reaction temperature range. |
| Temperature | 50 - 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions.[5] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Understanding this cycle is key to troubleshooting. For example, a failure in the transmetalation step might suggest a problem with the base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A color change is often observed.
-
Coupling: Add the this compound amine derivative (1.05 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: To a round-bottom flask, add the aryl halide (e.g., a 4-bromo-phenethylpiperidine derivative, 1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. mdpi.com [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 4-Phenethylpiperidine Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenethylpiperidine and its derivatives. This guide is designed to provide you with in-depth technical assistance to address the stability challenges you may encounter when handling these compounds in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common stability issues, ensuring the integrity and reproducibility of your experimental results.
Introduction to the Stability of this compound Compounds
The this compound scaffold is a key structural motif in a wide range of biologically active molecules, most notably as a core component of potent analgesics like fentanyl and its analogs. The stability of these compounds in solution is paramount for accurate pharmacological studies, analytical quantification, and the development of stable pharmaceutical formulations.
Degradation of this compound derivatives can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary sites of chemical instability are typically the tertiary amine within the piperidine ring and any susceptible functional groups attached to it. Understanding these degradation pathways is crucial for designing robust experimental protocols and storage conditions.
This guide will walk you through common stability-related questions and provide systematic troubleshooting workflows to address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound compounds in solution.
Q1: My this compound compound appears to be degrading in my aqueous buffer. What are the likely causes?
A1: Degradation in aqueous solutions is often multifactorial. The most common culprits are:
-
pH: The piperidine nitrogen is basic. Extremes in pH can catalyze hydrolysis of other functional groups on the molecule or promote other degradation pathways. For many fentanyl analogs, which share the N-phenethylpiperidine core, instability is observed in strongly alkaline environments, while they are generally more stable at a pH of 6 or lower[1].
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide[2][3][4]. This can be triggered by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature or higher for extended periods can lead to significant compound loss.
-
Light: Although specific photostability data for this compound is not extensively documented, many organic molecules are sensitive to UV and visible light, which can initiate photodegradation.
Q2: I've observed a new, unexpected peak in my HPLC/LC-MS analysis of a stored solution. What could it be?
A2: A new peak is a strong indicator of degradation. Based on studies of structurally related compounds like fentanyl, potential degradation products could include[1][2][3]:
-
N-oxide: Oxidation of the piperidine nitrogen is a common degradation pathway.
-
N-dealkylation products: Cleavage of the N-phenethyl group can occur, resulting in the corresponding piperidine derivative.
-
Hydrolysis products: If your specific derivative has a labile functional group (e.g., an amide or ester), hydrolysis may occur, especially at non-neutral pH. For example, under acidic conditions, fentanyl can degrade to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (a 4-ANPP derivative)[2][3].
To identify the new peak, high-resolution mass spectrometry (HRMS) is an invaluable tool for determining the elemental composition of the degradant.
Q3: My solution of a this compound derivative has turned a yellowish color upon storage. What does this indicate?
A3: A color change often suggests the formation of chromophoric degradation products. This can result from oxidative degradation pathways that may lead to the formation of conjugated systems or other colored species. It is a clear visual indicator that the integrity of your compound in solution has been compromised. You should re-analyze the solution by a suitable analytical method like HPLC-UV/Vis or LC-MS to assess the purity.
Q4: What are the recommended storage conditions for solutions of this compound compounds?
A4: While optimal storage conditions can be compound-specific, here are some general best practices based on data from related compounds like 4-ANPP[2]:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended over room temperature.
-
Solvent: If possible, prepare stock solutions in aprotic organic solvents like anhydrous DMSO or ethanol, which are generally less reactive than aqueous solutions. For 4-ANPP, a solution in methanol is reported to be stable for at least 3 years at -20°C[2].
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and resolve common stability issues encountered with this compound compounds in solution.
Issue 1: Rapid Loss of Parent Compound in Solution
If you observe a rapid decrease in the concentration of your this compound compound, a systematic investigation is needed to identify the cause.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your this compound compound and identifying potential degradation products.
Objective: To investigate the degradation of a this compound compound under various stress conditions.
Materials:
-
Your this compound compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers of various pH (e.g., pH 2, 7, 10)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber (or a light source with controlled output)
-
Temperature-controlled incubator/oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions: For each condition, dilute the stock solution into the appropriate stress medium. Include a control sample stored at optimal conditions (e.g., -20°C in the dark).
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 50°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at 50°C.
-
Neutral Hydrolysis: Dilute the stock solution in purified water. Incubate at 50°C.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Prepare a solution in a stable buffer (determined from initial screens). Incubate at a higher temperature (e.g., 70°C).
-
Photodegradation: Expose a solution in a transparent vial to a light source (e.g., ICH-compliant photostability chamber). Wrap a control sample in foil and keep it alongside the exposed sample.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize acidic/basic samples).
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products.
-
Determine the primary degradation pathways for your compound.
-
Data Summary Tables
The following tables provide a summary of factors influencing the stability of this compound compounds, inferred from data on related structures.
Table 1: Influence of Environmental Factors on Stability
| Factor | Potential Impact on this compound Compounds | Mitigation Strategies |
| pH | High instability in strongly alkaline conditions. Generally more stable at slightly acidic to neutral pH (up to pH 6 for some analogs)[1]. | Buffer solutions to an optimal pH. Avoid pH extremes. |
| Temperature | Degradation rate increases with temperature. | Store solutions at low temperatures (-20°C or -80°C for long-term). |
| Light | Potential for photodegradation. | Use amber vials or protect from light. |
| Oxygen/Oxidants | Susceptible to oxidation at the piperidine nitrogen[2][3][4]. | Use degassed solvents. Store under an inert atmosphere. Consider adding antioxidants if compatible with the experimental system. |
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Recommended Storage Temperature | Notes |
| Methanol | -20°C | Good for long-term storage of stock solutions. 4-ANPP is stable for ≥ 3 years under these conditions[2]. |
| DMSO | -20°C | Common solvent for biological assays. Ensure it is anhydrous to prevent hydrolysis of sensitive compounds. |
| Acetonitrile | -20°C | A common solvent for analytical standards. |
| Aqueous Buffers | 2-8°C (short-term) or -80°C (long-term) | Stability is highly pH-dependent. Prepare fresh or store frozen in aliquots to avoid freeze-thaw cycles. |
Visualizing Degradation Pathways
The following diagram illustrates a plausible primary degradation pathway for a generic this compound compound based on the chemistry of the tertiary amine.
Conclusion
The stability of this compound compounds in solution is a critical parameter that requires careful consideration to ensure the validity of research findings. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can minimize compound loss and maintain the integrity of their experiments. This guide provides a foundational framework for addressing these stability challenges. For further, compound-specific inquiries, we recommend performing a forced degradation study as outlined above.
References
- 1. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of 4-Phenethylpiperidine and Benzylpiperidine Analogs in Drug Discovery
A deep dive into the structure-activity relationships, pharmacological profiles, and therapeutic potential of two pivotal piperidine scaffolds.
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutic agents, particularly those targeting the central nervous system (CNS). Among the numerous derivatives, 4-phenethylpiperidines and benzylpiperidines have emerged as privileged structures, forming the core of molecules with significant pharmacological activity. This guide provides a comprehensive comparative analysis of these two analog classes, delving into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies, with a focus on their interactions with opioid and other CNS receptors.
Structural Distinctions with Profound Implications
The fundamental difference between 4-phenethylpiperidine and benzylpiperidine analogs lies in the linker connecting the phenyl and piperidine rings. In 4-phenethylpiperidines, a two-carbon ethyl linker separates the two moieties, while in benzylpiperidines, a single methylene group forms the bridge. This seemingly subtle variation has profound consequences for the conformational flexibility and three-dimensional arrangement of the molecules, directly influencing their interaction with biological targets.
The phenethyl group, notably a key structural feature of the potent synthetic opioid fentanyl and its numerous analogs, underscores the significance of the this compound scaffold.[1][2] The synthesis of many fentanyl analogs begins with precursors like N-phenethyl-4-piperidinone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP), highlighting the importance of this chemical framework in the development of powerful analgesics.[3][4][5][6]
Conversely, the benzylpiperidine moiety is a recognized privileged scaffold in its own right, present in a multitude of biologically active compounds.[7] The basic nitrogen of the piperidine ring can engage in ionic interactions, while the benzyl group provides crucial hydrophobic and π-stacking interactions with receptor binding pockets.
Synthesis Strategies: Building the Core Scaffolds
The construction of these piperidine analogs can be achieved through various synthetic routes.
Synthesis of this compound Analogs
A common pathway to this compound derivatives, particularly in the context of fentanyl synthesis, involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline to yield 4-anilino-N-phenethylpiperidine (4-ANPP).[3][5] This intermediate is then typically acylated to produce the final active compound.[3] The synthesis of NPP itself can be accomplished by reacting 4-piperidinone with phenethyl bromide.[5]
Synthesis of Benzylpiperidine Analogs
For benzylpiperidine derivatives, a versatile method involves the catalytic hydrogenation of the corresponding pyridine precursors.[8][9] For instance, 4-benzylpiperidine can be synthesized by reacting 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by the reduction of the pyridine ring.[8] Solid-phase organic synthesis (SPOS) has also been effectively employed for the rapid generation of libraries of 2-benzylpiperidine derivatives, allowing for efficient exploration of SAR.[7] This technique involves attaching an amino acid precursor to a resin, constructing the piperidine ring on the solid support, followed by derivatization and cleavage to yield the target compounds.[7]
Pharmacological Profiles: A Tale of Two Scaffolds
The distinct structural features of this compound and benzylpiperidine analogs translate into different pharmacological profiles, particularly concerning their interactions with opioid and other neurotransmitter systems.
This compound Analogs: Potent Opioid Receptor Modulators
The this compound scaffold is synonymous with high-potency opioid receptor agonism, most notably at the mu-opioid receptor (MOR).[1][10] Fentanyl and its derivatives, which are structurally based on this framework, are significantly more potent than morphine.[1] The phenethyl group is crucial for this high affinity and efficacy. Structure-activity relationship studies have demonstrated that modifications to the phenethyl and acyl groups can dramatically alter the potency and duration of action of these compounds.[4][11]
Benzylpiperidine Analogs: A More Diverse Pharmacological Spectrum
Benzylpiperidine derivatives exhibit a broader range of pharmacological activities. While some have been investigated as opioid receptor ligands, they often display a more complex polypharmacology, interacting with multiple receptor systems.[12]
For instance, 2-benzylpiperidine has been identified as a stimulant and a monoamine reuptake inhibitor, though it is considerably less potent than methylphenidate.[13] In contrast, 4-benzylpiperidine acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[8]
Furthermore, benzylpiperidine derivatives have been explored as:
-
Dual MOR and sigma-1 receptor (σ1R) ligands: This dual-targeting approach aims to produce potent analgesics with a reduced side-effect profile compared to traditional opioids.[12]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors: These are being investigated for the treatment of Alzheimer's disease.[14][15][16][17][18][19][20]
-
Sigma receptor ligands: Certain derivatives show high affinity and selectivity for sigma-1 receptors.[21][22][23]
Comparative Receptor Binding and Functional Activity
To provide a clearer picture of the differences in their pharmacological profiles, the following table summarizes representative in vitro data for analogs from both classes.
| Compound Class | Analog Example | Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Key Findings |
| This compound | Fentanyl | MOR | ~1 | ~1 (agonist) | High potency and efficacy at the mu-opioid receptor.[1][10] |
| Benzylpiperidine | 2-Benzylpiperidine | DAT | 6,360 | 3,780 - 8,800 (inhibitor) | Significantly lower potency as a dopamine reuptake inhibitor compared to methylphenidate.[13] |
| Benzylpiperidine | 4-Benzylpiperidine | DAT, NET, SERT | - | 109 (DA), 41.4 (NE), 5,246 (5-HT) (releasing agent) | Preferential norepinephrine and dopamine releasing agent.[8] |
| Benzylpiperidine | Compound 52 (Dual MOR/σ1R ligand) | MOR, σ1R | 56.4 (MOR), 11.0 (σ1R) | - | Potent dual ligand with antinociceptive effects and reduced opioid-related side effects.[12] |
| Benzylpiperidine | Compound 19 (AChE inhibitor) | AChE | - | 1.2 (inhibitor) | Highly potent and selective acetylcholinesterase inhibitor.[16] |
| Benzylpiperidine | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1R, σ2R | 0.96 (σ1R), 91.8 (σ2R) | - | High affinity and selective sigma-1 receptor ligand.[21] |
Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols: A Glimpse into the Lab
The characterization of these compounds relies on a suite of standardized in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for Opioid Receptors [24]
-
Preparation: Cell membranes from cells stably expressing the human opioid receptor of interest (e.g., MOR, KOR, DOR) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the functional consequence of a ligand binding to its receptor, such as G-protein activation or β-arrestin recruitment.[25][26]
Protocol: [35S]GTPγS Binding Assay for G-Protein Activation [24]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Incubation Mixture: Prepare an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Reaction Initiation: Add the cell membranes to the incubation mixture to start the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: Stop the reaction and separate the bound [35S]GTPγS by rapid filtration.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound.
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Figure 1. High-level comparison of the primary pharmacological targets and effects of this compound and benzylpiperidine analogs.
Figure 2. Simplified workflow of a competitive radioligand binding assay.
Conclusion: Tailoring the Scaffold to the Target
The comparative analysis of this compound and benzylpiperidine analogs reveals a fascinating interplay between chemical structure and pharmacological function. The this compound scaffold, with its two-carbon linker, has proven to be an exceptional framework for developing highly potent and selective mu-opioid receptor agonists. In contrast, the benzylpiperidine core, with its more rigid single-carbon linker, offers greater versatility, providing a foundation for compounds with a wide range of activities across multiple CNS targets.
For researchers and drug development professionals, the choice between these two scaffolds is dictated by the therapeutic goal. When seeking potent opioid-mediated analgesia, the this compound class offers a well-trodden and fruitful path. However, for the development of drugs with more nuanced, polypharmacological profiles, such as dual-target analgesics or treatments for neurodegenerative diseases, the benzylpiperidine scaffold presents a wealth of opportunities for innovation. Understanding the fundamental SAR principles of each class is paramount to rationally designing the next generation of piperidine-based therapeutics.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. ussc.gov [ussc.gov]
- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 6. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 14. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 25. In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of 4-Phenethylpiperidine and 1,4-Diphenethylpiperazine in Neuropharmacological Research
In the landscape of neuropharmacological research, the piperidine and piperazine scaffolds are foundational elements in the design of novel therapeutics targeting the central nervous system (CNS). This guide provides a detailed comparative analysis of two such compounds: 4-phenethylpiperidine and 1,4-diphenethylpiperazine. While structurally related, their distinct chemical features suggest divergent pharmacological profiles and potential therapeutic applications. This document will delve into their known and inferred mechanisms of action, supported by available experimental data and structure-activity relationships (SAR), and provide detailed protocols for their direct comparative evaluation.
Introduction to the Compounds
This compound is a derivative of piperidine featuring a phenethyl group attached to the nitrogen atom. Its core structure is a key component of potent synthetic opioids, most notably fentanyl and its analogs. While it is primarily recognized as a precursor in the synthesis of these controlled substances, its intrinsic pharmacological activity is of significant interest to researchers exploring novel CNS-active agents.
1,4-Diphenethylpiperazine possesses a symmetrical piperazine core with phenethyl groups attached to both nitrogen atoms. The piperazine ring is a common pharmacophore in drugs targeting a variety of neurotransmitter systems, including dopamine, serotonin, and adrenergic receptors. The symmetrical nature of 1,4-diphenethylpiperazine distinguishes it from many clinically used piperazine-based drugs and suggests a unique interaction with its biological targets.
Comparative Analysis of Efficacy and Mechanism of Action
Direct comparative studies on the efficacy of this compound and 1,4-diphenethylpiperazine are not extensively reported in peer-reviewed literature. However, by examining data from structurally similar compounds and leveraging established SAR principles, we can infer their likely pharmacological activities.
1,4-Diphenethylpiperazine: A Focus on Vesicular Monoamine Transporter-2 (VMAT2)
Recent research has shed light on the potential mechanism of action for 1,4-diphenethylpiperazine analogs. A study focused on the synthesis and in vitro evaluation of water-soluble analogs of 1,4-diphenethylpiperazine identified them as novel inhibitors of the vesicular monoamine transporter-2 (VMAT2). VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of these neurotransmitters, a mechanism relevant to the treatment of hyperkinetic movement disorders and potentially substance use disorders.
The study identified several 1,4-diphenethylpiperazine analogs with significant VMAT2 inhibitory potency, comparable to the known VMAT2 inhibitor lobelane. This suggests that 1,4-diphenethylpiperazine likely exerts its primary effects through the modulation of monoaminergic storage and release.
This compound: An Inferential Profile Based on Structural Analogs
Direct pharmacological data for this compound is limited. However, its close structural relationship to fentanyl and other phenylpiperidine-based opioids provides a basis for inferring its potential activity. The N-phenethyl substituent is a critical feature for high-affinity binding to the mu-opioid receptor (MOR) in the fentanyl series.
Conversely, a study on phenethyl-4-ANPP, a compound structurally very similar to this compound, found it to have negligible in vitro opioid activity. This suggests that while the N-phenethyl group is important, other structural features of the fentanyl molecule are necessary for potent MOR agonism. Therefore, it is plausible that This compound itself possesses low affinity for opioid receptors.
Given the prevalence of the N-phenethylpiperidine scaffold in compounds targeting various CNS receptors, it is also conceivable that this compound may interact with dopamine or serotonin receptors. Phenylpiperidine derivatives have been shown to possess affinity for D2 dopamine receptors.
Quantitative Data Summary
The following table summarizes the available and inferred receptor/transporter interaction data for the two compounds. It is critical to note that the data for this compound is largely inferred and requires experimental validation.
| Compound | Target | Assay Type | Key Findings | Reference |
| 1,4-Diphenethylpiperazine Analogs | VMAT2 | [³H]dihydrotetrabenazine binding | Kᵢ values in the nanomolar range, comparable to lobelane. | |
| VMAT2 | [³H]dopamine uptake | Inhibition of dopamine uptake, confirming VMAT2 functional blockade. | ||
| This compound (inferred) | µ-Opioid Receptor | Based on phenethyl-4-ANPP data | Likely negligible affinity and activity. | |
| Dopamine D2 Receptor | Based on general phenylpiperidine SAR | Potential for low to moderate affinity. |
Experimental Protocols for Direct Efficacy Comparison
To provide a definitive comparison of the efficacy of this compound and 1,4-diphenethylpiperazine, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinities of this compound and 1,4-diphenethylpiperazine at key CNS receptors.
Protocol: Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., µ-opioid, dopamine D2, serotonin 5-HT1A, 5-HT2A) or from rodent brain tissue.
-
Assay Buffer: Utilize a buffer appropriate for the specific receptor being studied (e.g., Tris-HCl with co-factors).
-
Competition Binding: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]DAMGO for MOR, [³H]spiperone for D2) and increasing concentrations of the test compound (this compound or 1,4-diphenethylpiperazine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Objective: To assess the potential analgesic and locomotor effects of the compounds in a whole-animal model.
Protocol: Hot Plate Test for Analgesia
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing room and hot plate apparatus (maintained at 55 ± 0.5 °C).
-
Baseline Latency: Determine the baseline response latency (time to lick a hind paw or jump) for each mouse. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound, 1,4-diphenethylpiperazine, a positive control (e.g., morphine), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: Measure the response latency at various time points after injection (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point and compare the effects of the different treatment groups.
Protocol: Open Field Test for Locomotor Activity
-
Animal Acclimation: Acclimate mice to the testing room.
-
Compound Administration: Administer the test compounds or vehicle as described above.
-
Open Field Exploration: Place each mouse in the center of an open field arena and record its activity for a set duration (e.g., 30 minutes) using an automated tracking system.
-
Parameters Measured: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups.
Signaling Pathways and Workflow Diagrams
Inferred Signaling Pathway for 1,4-Diphenethylpiperazine
Caption: Inferred mechanism of 1,4-diphenethylpiperazine via VMAT2 inhibition.
Experimental Workflow for In Vitro and In Vivo Comparison
Caption: Workflow for the direct comparison of the two compounds.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential efficacy of this compound and 1,4-diphenethylpiperazine. Based on available data and established structure-activity relationships, 1,4-diphenethylpiperazine is hypothesized to act as a VMAT2 inhibitor, thereby modulating monoaminergic neurotransmission. In contrast, This compound is inferred to have low intrinsic activity at opioid receptors, with a potential for off-target effects at other CNS receptors such as the dopamine D2 receptor.
The divergent potential mechanisms of these two structurally related compounds underscore the subtle yet profound impact of chemical modifications on pharmacological activity. The provided experimental protocols offer a clear path forward for the direct, empirical comparison of their efficacy. Such studies are essential to validate these hypotheses and to fully elucidate the therapeutic potential of these and related piperidine and piperazine derivatives in the ongoing quest for novel CNS-active agents.
A Researcher's Guide to the In Vivo Validation of 4-Phenethylpiperidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of novel analgesic discovery, the 4-phenethylpiperidine class of synthetic opioids represents a double-edged sword. While offering immense potential for potent pain relief, the therapeutic window is often narrow, with a high risk of severe side effects such as respiratory depression and addiction. This guide provides an in-depth, comparative analysis of the essential in vivo animal models used to validate these compounds, offering field-proven insights and detailed experimental protocols to empower your research.
The Rationale for Rigorous In Vivo Validation
The this compound scaffold, the backbone of compounds like fentanyl and its analogues, confers high affinity and efficacy at the µ-opioid receptor (MOR).[1][2] This interaction is the primary driver of their potent analgesic effects. However, the very mechanism that provides pain relief also mediates the most life-threatening side effects. Therefore, a comprehensive in vivo validation strategy is not merely a procedural step but a critical scientific investigation into the therapeutic index of a novel derivative. The goal is to identify compounds with a clear separation between the dose required for analgesia and the doses that induce adverse effects.
Comparative Overview of Key In Vivo Assays
The selection of appropriate animal models is paramount for generating translatable data. Below is a comparative overview of the gold-standard assays for evaluating the efficacy and liability of this compound derivatives.
| Assay | Primary Endpoint | Measures | Key Considerations |
| Hot Plate Test | Supraspinal Analgesia | Latency to paw lick or jump on a heated surface. | Assesses centrally mediated analgesia.[3] Sensitive to µ-opioid agonists. |
| Tail-Flick Test | Spinal Analgesia | Latency to withdraw the tail from a radiant heat source. | Primarily measures spinal reflex inhibition.[3] Often used in conjunction with the hot plate test to differentiate spinal vs. supraspinal mechanisms. |
| Whole-Body Plethysmography | Respiratory Function | Respiratory rate, tidal volume, and minute volume. | Gold standard for quantifying respiratory depression, a key adverse effect of opioids.[4][5][6] |
| Conditioned Place Preference (CPP) | Rewarding/Addictive Properties | Time spent in a context previously associated with drug administration. | A robust model for assessing the abuse potential and addictive liability of a compound.[7][8][9] |
Signaling Pathways: The G-Protein vs. β-Arrestin Dichotomy
The current frontier in opioid research revolves around the concept of "biased agonism".[10] Classical opioids like morphine activate both the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance.[11][12] The hypothesis is that this compound derivatives that are "biased" towards G-protein activation and away from β-arrestin recruitment may offer a wider therapeutic window.[11][12]
Caption: Mu-opioid receptor signaling pathways.
Comparative In Vivo Performance of this compound Derivatives
The following table summarizes publicly available in vivo data for several this compound derivatives compared to the gold-standard opioid, morphine. This data highlights the vast differences in potency and therapeutic index within this chemical class.
| Compound | Antinociceptive Potency (ED50, mg/kg) | Test | Respiratory Depression Potency (vs. Morphine) | Reference |
| Morphine | ~5.0 - 10.0 | Hot Plate/Tail-Flick | Baseline | [1][13] |
| Fentanyl | ~0.01 - 0.02 | Hot Plate/Tail-Flick | ~70-100x more potent | [1][4][13] |
| Acetylfentanyl | ~0.021 | Hot Plate | Potent, similar to fentanyl | [14][15] |
| Carfentanil | ~0.0003 | Tail-Flick | ~10,000x more potent than morphine | [1] |
| Furanylfentanyl | > Fentanyl (in vitro) | N/A | Less potent than fentanyl | [16][17] |
| Ocfentanil | ~0.0077 | Hot Plate | More potent than fentanyl | [14] |
| Acrylfentanyl | Similar to Fentanyl | Tail Pinch | Similar to Fentanyl | [16][17] |
Note: ED50 values can vary depending on the specific animal strain, route of administration, and experimental conditions. The data presented here is for comparative purposes.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key in vivo assays.
Hot Plate Analgesia Test
This protocol is designed to assess the central analgesic properties of a test compound.
Caption: Hot Plate Test Experimental Workflow.
Step-by-Step Methodology:
-
Acclimatization: Allow the animal (typically a mouse or rat) to acclimate to the testing room for at least 30-60 minutes before the experiment.[18][19]
-
Apparatus Preparation: Clean the hot plate surface and the restraining cylinder with 70% ethanol between each animal. Pre-heat the hot plate to a constant temperature, typically between 52-55°C.[18][19]
-
Baseline Measurement: Gently place the animal on the hot plate within the restraining cylinder and start a timer. Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.[3][18] Record the latency to the first clear sign of a pain response. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, at which point the animal is removed regardless of its response.[18]
-
Compound Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, intravenous).
-
Post-Treatment Measurement: At a predetermined time point after compound administration (e.g., 15, 30, 60 minutes), repeat the hot plate test as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) * 100. Dose-response curves can be generated to determine the ED50 value.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive technique is crucial for assessing the primary dose-limiting side effect of opioids.
Caption: Respiratory Depression Assay Workflow.
Step-by-Step Methodology:
-
Habituation: Place the unrestrained animal into the plethysmography chamber and allow it to acclimate for a sufficient period (e.g., 30-60 minutes) until it is calm.[5][6]
-
Baseline Recording: Record baseline respiratory parameters, including respiratory frequency (breaths per minute), tidal volume (the volume of air per breath), and minute volume (total volume of air breathed per minute), for a stable period (e.g., 15-20 minutes).[5]
-
Compound Administration: Administer the test compound or vehicle. If the animal has an indwelling catheter, this can be done without removing it from the chamber.
-
Post-Treatment Recording: Continuously record respiratory parameters for a defined period post-administration (e.g., 60-120 minutes) to capture the onset, peak, and duration of any respiratory depression.[5]
-
Data Analysis: Express the post-treatment respiratory parameters as a percentage of the baseline values. Dose-response curves can be constructed to quantify the potency of the compound in inducing respiratory depression.[4]
Trustworthiness and Self-Validating Systems
To ensure the integrity of your findings, each experimental protocol should incorporate a self-validating system. This includes:
-
Positive Control: Always include a well-characterized this compound derivative (e.g., fentanyl) or a standard opioid (e.g., morphine) as a positive control. This confirms that the assay is sensitive to the expected pharmacological effect.
-
Vehicle Control: A vehicle control group is essential to account for any effects of the injection procedure or the vehicle itself.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment conditions to mitigate unconscious bias in behavioral scoring.
-
Dose-Response Relationship: Establishing a clear dose-response relationship for both efficacy and side effects is critical for validating the pharmacological activity of the compound.
Conclusion
The in vivo validation of this compound derivatives is a multifaceted process that demands a rigorous and systematic approach. By employing a combination of well-established animal models for analgesia, respiratory depression, and addiction liability, researchers can build a comprehensive profile of a novel compound's therapeutic potential. Understanding the underlying pharmacology, particularly the balance between G-protein and β-arrestin signaling, will be instrumental in guiding the development of safer and more effective analgesics. This guide serves as a foundational resource to aid in the design and execution of these critical in vivo studies.
References
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and opioid activity of new fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Biodistribution Comparison of Fentanyl and Morphine | MDPI [mdpi.com]
- 14. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 15. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. maze.conductscience.com [maze.conductscience.com]
A Senior Application Scientist's Guide to Cross-Receptor Activity Profiling of 4-Phenethylpiperidine Compounds
Introduction: The Imperative of Selectivity in 4-Phenethylpiperidine Scaffolds
The this compound scaffold is a privileged structure in modern pharmacology, forming the core of numerous potent analgesics, most notably fentanyl and its analogs.[1][2] These compounds primarily exert their effects through high-affinity agonism at the mu-opioid receptor (μOR), a G protein-coupled receptor (GPCR) critical for pain modulation.[2][3] However, the therapeutic utility of this chemical class is often marred by a narrow therapeutic window and significant adverse effects, including respiratory depression, sedation, and dependence.[4]
A growing body of evidence reveals that the in-vivo effects of these compounds are not solely dictated by their interaction with μOR. Many exhibit significant "off-target" activity, binding to a range of other receptors, which can contribute to both their adverse effect profile and, potentially, untapped therapeutic properties.[5] Prominent among these off-targets are the sigma receptors (σ1R and σ2R), which were initially misidentified as opioid receptor subtypes but are now known to be unique molecular chaperones.[5][6] Interaction with these and other receptors can profoundly modulate the primary opioid-driven pharmacology.
Therefore, comprehensive cross-receptor activity profiling is not merely an academic exercise but a critical step in the development of safer, more effective therapeutics. By systematically quantifying a compound's binding affinity and functional activity across a panel of relevant biological targets, we can build a "selectivity profile." This profile is instrumental for:
-
Rational Drug Design: Guiding medicinal chemistry efforts to enhance affinity for the desired target (e.g., μOR) while minimizing interactions with receptors linked to adverse effects.
-
Predictive Toxicology: Identifying potential safety liabilities early in the discovery pipeline.
-
Uncovering New Therapeutic Opportunities: Revealing unexpected activities that could be harnessed for novel indications.
This guide provides an in-depth framework for conducting a robust cross-receptor activity profiling campaign for novel this compound compounds. We will detail the core experimental methodologies, explain the rationale behind protocol choices, and provide a template for comparative data analysis, empowering research teams to make data-driven decisions in their drug discovery programs.
Part 1: Designing the Receptor Profiling Panel
The first critical step is to define a logical and informative panel of receptors for screening. For this compound compounds, this panel should be tiered, starting with the primary target and expanding to include the most likely and impactful off-targets.
Tier 1: Primary Opioid Targets
-
Mu-Opioid Receptor (μOR): The principal target for fentanyl-like analgesics.
-
Delta-Opioid Receptor (δOR): Implicated in analgesia and mood.
-
Kappa-Opioid Receptor (κOR): Associated with analgesia but also dysphoria and sedation.
Tier 2: High-Priority Off-Targets
-
Sigma 1 Receptor (σ1R): A molecular chaperone involved in cellular stress responses, ion channel modulation, and neurotransmission. Many opioids and other CNS-active drugs bind to σ1R.[5]
-
Sigma 2 Receptor (σ2R): Implicated in cell proliferation and signaling; its function is less understood than σ1R but it is a known binding site for many small molecules.[7]
Tier 3: Exploratory & Safety-Related Targets This tier can be expanded based on the specific compound's structure-activity relationship (SAR) or intended therapeutic area.
-
Dopamine Receptors (e.g., D2): Modulation of the dopaminergic system is a key factor in opioid reward and side effects.
-
Serotonin Receptors (e.g., 5-HT2A): Cross-talk with the serotonergic system can influence mood and side effect profiles.
-
hERG Channel: A critical cardiac ion channel; blockade is a major cause of drug-induced cardiac arrhythmia and a standard part of safety pharmacology screening.
This structured approach ensures that resources are focused on the most relevant targets while maintaining a broad view for unexpected activities.
Part 2: Core Experimental Methodologies
A comprehensive profile requires assessment of two distinct pharmacological properties:
-
Binding Affinity: Does the compound physically interact with the receptor? Measured by the inhibition constant (Ki).
-
Functional Activity: If it binds, what is the consequence? Does it activate (agonist), block (antagonist), or have no effect on receptor signaling? Measured by potency (EC50) and efficacy (% of a standard agonist).
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding is the gold-standard method for determining the affinity of a test compound for a receptor.[8] The principle is based on competition: the unlabeled test compound competes with a known, high-affinity radiolabeled ligand for binding to the receptor.[8]
References
- 1. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Binding Affinity of Substituted 4-Phenethylpiperidine Analogs
This guide provides an in-depth comparative analysis of the binding affinities of substituted 4-phenethylpiperidine analogs, a chemical scaffold of paramount importance in modern pharmacology, most notably as the foundation for potent synthetic opioids like fentanyl. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that govern the interaction of these compounds with opioid receptors. We will explore how subtle molecular modifications can dramatically alter binding affinity, offering insights into rational drug design and the prediction of pharmacological activity.
The this compound Scaffold: A Privileged Structure
The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. Its significance surged with the synthesis of fentanyl, a potent µ-opioid receptor (MOR) agonist.[1][2] The core structure consists of a piperidine ring, an N-linked phenethyl group, and a 4-position anilido group, which itself is N-acylated.[2] Each of these regions presents an opportunity for chemical modification, allowing for the fine-tuning of pharmacological properties. Understanding the SAR of this scaffold is crucial for developing novel analgesics with improved safety profiles or, conversely, for identifying and predicting the potency of new, potentially dangerous synthetic opioids.[3]
The following diagram illustrates the core this compound structure and highlights the key regions for substitution that will be discussed in this guide.
Caption: Core this compound scaffold highlighting key regions for substitution.
Comparative Binding Affinity: The Influence of Substituents
The binding affinity of a ligand for its receptor is a measure of the strength of their interaction, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following data, compiled from various in vitro radioligand binding assays, compares fentanyl with several key analogs, demonstrating how modifications at different positions on the scaffold impact binding affinity at the µ-opioid receptor (MOR).
| Compound | Key Substitution(s) | µ-Opioid Receptor Kᵢ (nM) | Reference(s) |
| Fentanyl | Parent Compound | 1.2 - 1.4 | [4] |
| Carfentanil | 4-carbomethoxy on piperidine | 0.22 | [4] |
| Lofentanil | 3-methyl & 4-carbomethoxy on piperidine (cis) | ~0.1 - 0.2 | [3][4] |
| Sufentanil | Thiophene ring on N-phenethyl, 4-methoxymethyl on piperidine | 0.138 | [4][5] |
| Alfentanil | Tetrazole on N-phenethyl, 4-methoxymethyl on piperidine | 7.4 | [4] |
| N-Methyl Fentanyl | N-methyl instead of N-phenethyl | ~56 (40x weaker than fentanyl) | [6] |
| 4-Methyl Fentanyl | 4-methyl on anilido ring | More potent than fentanyl | [1][7] |
Analysis of Structure-Activity Relationships (SAR)
1. Modifications to the Piperidine Ring (Region A):
-
Position 4: Introducing polar, sterically acceptable groups at the 4-position of the piperidine ring generally increases binding affinity.[4] The addition of a methyl ester (carbomethoxy group), as seen in Carfentanil , results in a nearly 10-fold increase in affinity compared to fentanyl.[3][4] This is hypothesized to be due to favorable interactions with residues like Asp147 within the receptor's binding pocket.[6] Similarly, the 4-methoxymethyl group in sufentanil and alfentanil contributes to their high affinity.
-
Position 3: The stereochemistry and size of substituents at the 3-position are critical. A cis-3-methyl group, when combined with a 4-carbomethoxy group as in Lofentanil , maintains or slightly increases the already high affinity of carfentanil.[3][4] However, groups larger than a methyl at this position tend to severely reduce analgesic potency, likely due to steric hindrance within the binding site.[8][9][10]
2. Modifications to the N-Phenethyl Group (Region B): This group is crucial for high-affinity binding. Its removal and replacement with a smaller alkyl group, such as in N-Methyl Fentanyl , drastically reduces binding affinity by about 40-fold.[6] The aromatic ring of the phenethyl group engages in important aromatic stacking interactions with tryptophan residues (e.g., Trp293) in the binding pocket.[6] However, replacing the phenyl ring with other aromatic systems, like the thiophene ring in Sufentanil , can maintain or even enhance binding affinity.[4]
3. Modifications to the N-Acyl Group (Region D): The N-propionyl group of fentanyl can be replaced with other acyl groups. For instance, replacing it with an acetyl group results in acetylfentanyl. The propanamide carbonyl group is thought to form a hydrogen bond with the indole side-chain of Trp318 in the receptor.[11] The nature of this acyl group influences both potency and the ease of synthesis for clandestine chemists creating new analogs.[12]
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined experimental protocol is essential. The following is a representative workflow for a competitive radioligand binding assay to determine the Kᵢ of a test compound for the µ-opioid receptor.
Objective: To determine the binding affinity (Kᵢ) of a substituted this compound analog for the human µ-opioid receptor (hMOR).
Materials:
-
Cell Membranes: CHO or HEK 293 cell membranes expressing recombinant hMOR.
-
Radioligand: [³H]-DAMGO (a high-affinity, selective MOR agonist).
-
Test Compound: The this compound analog of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail & Vials.
-
Glass Fiber Filters (e.g., Whatman GF/B) and a cell harvester.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the hMOR cell membranes on ice.
-
Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare solutions of [³H]-DAMGO (at a final concentration near its Kₔ, e.g., 1 nM) and Naloxone (10 µM) in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, hMOR membranes, and [³H]-DAMGO to designated tubes.
-
Non-specific Binding (NSB): Add assay buffer, hMOR membranes, [³H]-DAMGO, and a high concentration of Naloxone. The causality here is that Naloxone will occupy nearly all receptors, so any remaining radioligand binding is considered non-specific (to the filter, tube, etc.).
-
Competitive Binding: Add assay buffer, hMOR membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation:
-
Vortex all tubes gently and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This step is critical; its speed ensures that the ligand-receptor complex does not significantly dissociate.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place each filter disc into a scintillation vial.
-
Add scintillation cocktail, which contains fluors that emit light when excited by the beta particles from the tritium (³H).
-
Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., using software like Prism) to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. This equation corrects for the competitive effect of the radioligand, providing a true measure of the test compound's affinity.
-
The following workflow diagram visualizes this experimental process.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The binding affinity of this compound analogs to opioid receptors is exquisitely sensitive to structural modifications. High affinity is generally promoted by: 1) the presence of an N-phenethyl group for key aromatic interactions, 2) specific polar substitutions at the 4-position of the piperidine ring, and 3) stereochemically appropriate small alkyl groups at the 3-position. Conversely, removing the N-phenethyl group or introducing bulky substituents at the 3-position drastically reduces affinity. The data and methodologies presented in this guide provide a framework for understanding and predicting the receptor binding characteristics of this vital class of compounds, supporting the continued development of safer therapeutics and the identification of novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. ussc.gov [ussc.gov]
A Head-to-Head Functional Comparison of 4-Phenethylpiperidine Analogs: From Potent Agonists to Inactive Precursors
In the landscape of opioid pharmacology, the 4-phenethylpiperidine scaffold is a cornerstone of immense clinical significance and profound public health implications. This chemical framework forms the basis of fentanyl and its numerous analogs, compounds that exhibit a wide spectrum of activity at the μ-opioid receptor (MOR), the primary target for opioid analgesics. Understanding the functional consequences of subtle molecular modifications to this scaffold is paramount for researchers in pain management, drug discovery, and addiction studies.
This guide provides a detailed head-to-head comparison of four exemplary this compound analogs: the archetypal potent agonist Fentanyl , the innovative pH-sensitive analog (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP) , the biosynthetic precursor 4-anilino-N-phenethylpiperidine (4-ANPP) , and the synthesis byproduct phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) . By examining their performance in a suite of functional assays, from receptor binding to in vivo analgesia, we will elucidate the critical structure-activity relationships that govern their pharmacological profiles.
The this compound Scaffold: A Privileged Structure for Opioid Activity
The this compound core, characterized by a piperidine ring with a phenethyl group attached to the nitrogen and an aniline group at the 4-position, is a highly optimized structure for interaction with the MOR.[1][2] This guide will dissect how modifications to this core structure dramatically alter the functional response, providing a rationale for the observed differences in potency, efficacy, and physiological effects.
In Vitro Functional Profile: A Graded Spectrum of Activity
The initial assessment of a compound's activity is typically performed in vitro, using a series of assays to quantify its interaction with the target receptor and its ability to initiate a cellular response. Here, we compare our selected analogs across key in vitro functional assays.
Receptor Binding Affinity: The Initial Interaction
Receptor binding assays determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Binding Affinity (Ki, nM) at μ-Opioid Receptor | Reference |
| Fentanyl | ~1.35 | [3] |
| NFEPP | Significantly lower affinity than fentanyl at physiological pH (7.4) | [4] |
| 4-ANPP | Pharmacologically inactive | [5] |
| phenethyl-4-ANPP | Not explicitly determined, but functional assays suggest very low affinity | [6] |
Expert Insight: The high affinity of fentanyl for the MOR is a cornerstone of its potency.[3] In contrast, NFEPP's design intentionally incorporates a lower affinity at physiological pH, a feature that is central to its targeted mechanism of action.[4] 4-ANPP, lacking the critical propionamide group of fentanyl, is essentially inactive, highlighting the importance of this functional group for high-affinity binding.[5]
G-Protein Activation: The Primary Signaling Cascade
Upon agonist binding, the MOR activates intracellular G-proteins, a critical step in mediating analgesia. This activation can be measured using assays such as [³⁵S]GTPγS binding or by quantifying the downstream inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. The potency (EC50) and efficacy (Emax) of an agonist in these assays are key indicators of its functional activity.
| Compound | G-Protein Activation (EC50, nM) | Efficacy (Emax, % of standard agonist) | Assay | Reference |
| Fentanyl | ~17-32 | Full Agonist (~100%) | [³⁵S]GTPγS | [7][8] |
| ~27 | Full Agonist | cAMP Inhibition | [9] | |
| NFEPP (at pH 6.5) | Log EC50 = -6.94 (~115) | Full Agonist | [³⁵S]GTPγS | [10] |
| NFEPP (at pH 7.4) | Log EC50 = -6.16 (~692) | Lower Efficacy | [³⁵S]GTPγS | [10] |
| 4-ANPP | Negligible Activity | - | - | [5] |
| phenethyl-4-ANPP | ~100,000-fold less potent than Fentanyl | Very Low | MOR Recruitment | [6] |
Expert Insight: The data clearly demonstrates the potent, full agonist activity of fentanyl at the MOR. The innovative design of NFEPP is evident in its pH-dependent G-protein activation; it is significantly more potent and efficacious in an acidic environment (pH 6.5), mimicking inflamed tissue, as compared to physiological pH (7.4).[10][11] This provides a mechanistic basis for its targeted analgesic effects. The extremely low potency of phenethyl-4-ANPP underscores how a seemingly minor structural addition can dramatically reduce functional activity.[6]
β-Arrestin Recruitment: A Pathway to Side Effects and Tolerance
In addition to G-protein signaling, agonist binding to the MOR can also trigger the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, tolerance, and some of the adverse effects of opioids, such as respiratory depression.[12][13] Compounds that preferentially activate G-protein signaling over β-arrestin recruitment are termed "biased agonists" and are a subject of intense research for developing safer analgesics.
| Compound | β-Arrestin 2 Recruitment (EC50, nM) | Efficacy (Emax) | Reference |
| Fentanyl | ~6.75 | Potent Recruiter | [14] |
| NFEPP | Recruits β-arrestin, pH-dependent | Lower efficacy than G-protein activation | [15] |
| 4-ANPP | Negligible Activity | - | [5] |
| phenethyl-4-ANPP | Negligible Activity | - | [6] |
Expert Insight: Fentanyl is a potent recruiter of β-arrestin 2, which is consistent with its profile of inducing tolerance and significant side effects.[12][14] NFEPP also recruits β-arrestin in a pH-dependent manner, though it appears to be biased towards G-protein activation, especially in acidic conditions, which may contribute to its improved side-effect profile.[15] The development of G-protein biased analogs of fentanyl is a key strategy in modern opioid research to separate analgesia from adverse effects.[16]
In Vivo Profile: From Potent Analgesia to Inactivity
The ultimate test of a compound's pharmacological profile is its activity in a living organism. In vivo assays, such as the hot plate test, are used to assess the analgesic efficacy of opioids.
Antinociceptive Potency in the Hot Plate Test
The hot plate test measures the latency of an animal to react to a thermal stimulus, with an increase in latency indicating an analgesic effect. The potency is often expressed as the ED50, the dose required to produce a maximal effect in 50% of the population.
| Compound | Analgesic Potency (ED50, mg/kg) | Pain Model | Reference |
| Fentanyl | ~0.08 | Hot Plate Test | |
| NFEPP | Effective in models of inflammatory and neuropathic pain | Acetic Acid Writhing, Chronic Constriction Injury | [4][7] |
| 4-ANPP | Inactive | - | [5] |
| phenethyl-4-ANPP | Biologically irrelevant in vivo | - | [6] |
Expert Insight: Fentanyl's high in vivo potency is a direct consequence of its potent in vitro activity and its ability to readily cross the blood-brain barrier. The in vivo data for NFEPP is particularly compelling, as it demonstrates efficacy in pain states associated with tissue acidosis, while having minimal effects in models of acute, non-inflammatory pain.[4][7] This provides strong evidence for its targeted, peripherally-restricted analgesic action, which is a significant advantage in minimizing central side effects.
Experimental Methodologies: The "How" Behind the Data
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies of the key functional assays employed.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor. It involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism. In its inactive state, the Gα subunit of a G-protein is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The assay utilizes a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the G-protein is proportional to the degree of receptor activation by the agonist.
cAMP Inhibition Assay
This is another functional assay to measure Gαi-coupled receptor activation. The activation of MOR by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). The assay typically involves stimulating cells with an agent that increases cAMP levels (e.g., forskolin) and then measuring the ability of the test compound to inhibit this increase.
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin proteins from the cytoplasm to the activated receptor at the cell membrane. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. In this system, the receptor is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a detectable light signal.
Hot Plate Test
This is a common in vivo assay to assess the analgesic effects of drugs against thermal pain. An animal, typically a mouse or rat, is placed on a heated surface maintained at a constant temperature. The latency to a nociceptive response (e.g., licking a paw or jumping) is measured. Analgesic compounds increase this latency. A cut-off time is employed to prevent tissue damage.
Visualizing the Pathways: From Receptor to Response
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: μ-Opioid Receptor Signaling Pathways.
Caption: Workflow of Functional Assays.
Conclusion: A Tale of Four Analogs
The head-to-head comparison of Fentanyl, NFEPP, 4-ANPP, and phenethyl-4-ANPP provides a compelling narrative of structure-activity relationships within the this compound class. We have seen how the removal of a key functional group in 4-ANPP renders the molecule inactive, while a subtle addition in phenethyl-4-ANPP drastically diminishes its potency. The contrast between the potent, broad-acting Fentanyl and the intelligently designed, pH-sensitive NFEPP showcases the potential for rational drug design to create safer, more targeted therapeutics.
This guide has provided the experimental data and mechanistic insights to understand these differences. For researchers in the field, this comparative approach underscores the importance of a comprehensive functional characterization to truly understand the pharmacological profile of any novel this compound analog.
References
- 1. A pH-sensitive opioid does not exhibit analgesic tolerance in a mouse model of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolving acidic microenvironments during colitis provide selective analgesic targets for a pH-sensitive opioid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carfentanil is a β-arrestin-biased agonist at the μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist NFEPP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling | PLOS Computational Biology [journals.plos.org]
- 14. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
A Researcher's Guide to the Metabolic Stability of 4-Phenethylpiperidine Derivatives: A Comparative Analysis
The 4-phenethylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of clinically significant agents, most notably in the realm of potent analgesics like fentanyl and its analogs.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition. A molecule's metabolic fate dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions or the formation of toxic byproducts.[3][4]
This guide provides an in-depth comparative study of the metabolic stability of this compound derivatives. Moving beyond a mere listing of facts, we will explore the causality behind experimental choices, present detailed protocols for assessing stability, and analyze structure-metabolism relationships (SMR) to empower researchers in the rational design of more robust and effective drug candidates.
The Metabolic Landscape: Common Pathways and Key Enzymatic Players
The biotransformation of this compound derivatives is primarily governed by Phase I and Phase II metabolic reactions. Phase I reactions, predominantly oxidative processes, are catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[4][5] For piperidine-containing drugs, these transformations often represent the initial and rate-limiting steps in their clearance.[6]
Key Phase I Metabolic Pathways:
-
N-Dealkylation: The cleavage of the N-phenethyl group is a common metabolic route, yielding 4-aminopiperidine derivatives.[7][8] This pathway is frequently mediated by major CYP isoforms such as CYP3A4 and CYP2D6.[8][9]
-
Hydroxylation: Oxidative addition of hydroxyl groups can occur at several positions, including the piperidine ring, the phenethyl moiety, or other substituents.[7][10] These hydroxylated metabolites can then be further oxidized.
-
Alpha-Carbon Oxidation: Oxidation of the carbon atom adjacent to the piperidine nitrogen can lead to the formation of a stable lactam metabolite.[11]
-
Amide Hydrolysis: For derivatives like fentanyl, where an amide linkage is present, enzymatic hydrolysis can occur, leading to metabolites such as 4-anilino-N-phenethylpiperidine (4-ANPP).[7][10]
-
N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide.[11]
Following Phase I oxidation, the resulting metabolites, now bearing polar functional groups, can undergo Phase II conjugation reactions (e.g., glucuronidation) to further increase their water solubility and facilitate their excretion from the body.[12]
Caption: Major Phase I and Phase II metabolic pathways for this compound derivatives.
Experimental Protocol: The In Vitro Liver Microsomal Stability Assay
To prospectively evaluate the metabolic lability of new chemical entities, the in vitro liver microsomal stability assay is the industry-standard method.[13][14] This assay utilizes subcellular fractions of liver tissue (microsomes) that are rich in CYP enzymes.[15][16] By monitoring the disappearance of a parent compound over time, we can calculate key parameters that predict in vivo clearance.[17]
The causality behind this choice is clear: it provides a rapid, cost-effective, and reproducible system to rank-order compounds and identify metabolic "soft spots" early in the drug discovery cascade, long before committing to expensive and complex in vivo studies.[18] A self-validating protocol includes positive controls (compounds with known metabolic fates) and negative controls (incubations without the necessary cofactor) to ensure the observed degradation is indeed enzymatic.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Test Compound Stock: Prepare a concentrated stock solution (e.g., 20 mM) of the this compound derivative in DMSO, then create an intermediate stock (e.g., 125 µM) in acetonitrile.[13][19]
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in the phosphate buffer.[16][17]
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity. A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13][15] This system continuously regenerates the essential CYP cofactor NADPH.
-
-
Incubation Procedure:
-
Add the microsomal solution to a 96-well plate or microcentrifuge tubes.
-
Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM).[16][17]
-
Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[13][15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a multiple-volume excess of ice-cold acetonitrile containing an internal standard (for analytical normalization).[15][16][17]
-
-
Sample Processing & Analysis:
-
Centrifuge the terminated reaction mixtures at high speed (e.g., >10,000 x g) to precipitate the microsomal proteins.[15]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[11]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[11]
-
Caption: Experimental workflow for the in vitro microsomal stability assay.
Comparative Stability: A Structure-Metabolism Relationship (SMR) Analysis
The true power of metabolic stability assays lies in the comparative analysis of structurally related compounds. By systematically modifying a lead scaffold, researchers can deduce critical SMR insights that guide the design of more durable molecules.
A study on a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) provides an excellent case study.[18] The goal was to improve the moderate metabolic stability of a lead compound (Compound 3 ) through isosteric modifications.[18]
| Compound | Modification | Half-Life (t½) in Human Liver Microsomes (min) | Half-Life (t½) in Rat Liver Microsomes (min) |
| 3 | Lead Compound | 220 | 26 |
| 3f | Deuterium at piperidine-4 | ~200 | ~30 |
| 3g | Fluorine on phenyl ring | ~200 | ~30 |
| 3h | Deuterium at piperidine-4, Fluorine on phenyl ring | >240 | >60 |
| 3i | Perdeuteration of phenyl ring | >240 | >60 |
| (Data synthesized from Kim, et al., 2016)[18] |
Key Insights from the Data:
-
Impact of Phenyl Ring Substitution: The most significant improvements in metabolic stability were achieved by modifying the phenyl ring. Replacing hydrogens with deuterium (Compound 3i ) dramatically increased the half-life in both human and rat microsomes.[18] This suggests that the phenyl ring is a primary site of metabolism (a "metabolic hotspot"), likely through CYP-mediated hydroxylation.
-
The Kinetic Isotope Effect: The enhanced stability of the deuterated analogs (3h and 3i ) is a direct result of the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This slows down the rate-limiting step of metabolism if it involves C-H bond cleavage at that position.[18]
-
Piperidine Ring Stability: In this particular scaffold, deuteration at position 4 of the piperidine ring (3f ) had a minimal effect on stability.[18] This indicates that this specific position on the piperidine ring is not a major site of initial metabolic attack for this series of compounds.[18]
Strategies for Enhancing Metabolic Stability
The SMR insights gleaned from comparative studies inform several rational drug design strategies to "block" or slow down metabolic pathways.
-
Blocking Metabolic Hotspots: Once a labile position on the molecule is identified, it can be blocked with a sterically hindering group or an atom that is resistant to oxidation, such as fluorine.[3][20] Replacing a hydrogen with a fluorine atom can prevent hydroxylation at that site.
-
Bioisosteric Replacement: Entire functional groups or scaffolds that are metabolically labile can be replaced with more stable bioisosteres—substituents that retain similar physicochemical properties and biological activity.[20][21] For example, a metabolically susceptible piperidine ring might be replaced with a more stable morpholine or a spirocyclic system to improve its metabolic profile.[3][6][11] The introduction of strained rings like cyclopropyl or azetidinyl groups can also influence metabolic stability.[22]
-
Conformational Constraint: Locking the molecule into a specific conformation can sometimes orient the metabolic soft spots away from the active site of metabolizing enzymes, thereby increasing stability.
Caption: Rational drug design strategies to improve metabolic stability.
Conclusion
The metabolic stability of this compound derivatives is a multifaceted property governed by the intricate interplay of their structure and the body's metabolic machinery. While the core scaffold is a privileged structure in drug design, its substituents ultimately dictate its metabolic fate.[6] Through the systematic application of in vitro assays like the microsomal stability assay, researchers can build robust structure-metabolism relationship models. These models are not merely academic; they are predictive tools that enable the rational design of next-generation therapeutics with optimized pharmacokinetic profiles, increasing their probability of success in the long and arduous path of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Pathways and Potencies of New Fentanyl Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 22. pubs.acs.org [pubs.acs.org]
Validating the Therapeutic Potential of 4-Phenethylpiperidine Leads Against Known Drugs: A Comparative Guide
Introduction: The 4-phenethylpiperidine scaffold is a cornerstone in the development of potent analgesics, most notably represented by the fentanyl class of µ-opioid receptor (MOR) agonists. While highly effective, traditional MOR agonists are fraught with dose-limiting side effects, including respiratory depression, constipation, and a high potential for abuse. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of novel this compound-based leads against established drugs. We will explore the rationale behind experimental designs aimed at identifying candidates with an improved therapeutic window, focusing on two promising conceptual leads: a pH-sensitive agonist and a G-protein biased agonist.
The Rationale for Developing Novel this compound Analgesics
The primary mechanism of action for opioid analgesia is the activation of MOR, a G-protein coupled receptor (GPCR). Upon agonist binding, MOR initiates two primary signaling cascades:
-
G-protein Signaling Pathway: This pathway is predominantly associated with the desired analgesic effects. Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit modulates ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), which hyperpolarizes neurons and reduces neurotransmitter release, thus dampening pain signals.[1][2][3]
-
β-Arrestin Recruitment Pathway: This pathway is increasingly linked to the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[1][4][5]
The central hypothesis in modern opioid research is that by designing ligands that selectively activate the G-protein pathway over β-arrestin recruitment (biased agonism) or by targeting receptor activation to specific pathological tissues, we can dissociate analgesia from undesirable side effects.[5][6][7]
Conceptual Lead Compounds
For the purpose of this guide, we will consider two hypothetical, yet scientifically grounded, this compound lead compounds:
-
Lead 1 (pH-Sensitive Agonist): Inspired by compounds like NFEPP ((±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide), this lead is designed to preferentially activate MOR in the acidic microenvironments characteristic of inflamed or injured tissues, while remaining largely inactive at physiological pH.[8] This approach aims to limit central nervous system (CNS) side effects.
-
Lead 2 (G-Protein Biased Agonist): This lead is designed to selectively engage the G-protein signaling cascade with minimal recruitment of β-arrestin. Compounds like Oliceridine (TRV130) and PZM21 have been developed based on this principle.[4][8][9][10]
Comparator Drugs
Our lead compounds will be benchmarked against:
-
Fentanyl: A potent, conventional this compound MOR agonist.
-
Morphine: A classic phenanthrene alkaloid opioid, serving as a gold standard for analgesia.
-
Celecoxib: A non-opioid, selective COX-2 inhibitor, providing a non-opioid mechanistic comparison for anti-inflammatory and analgesic effects.[11][12][13]
Comparative In Vitro Evaluation
The initial validation of our lead compounds will be conducted through a series of in vitro assays to determine their fundamental pharmacological properties.
Receptor Binding Affinity (Ki)
Objective: To determine the affinity of the lead compounds for the µ-opioid receptor.
Methodology: A competitive radioligand binding assay is a standard method.[14][15][16]
Experimental Protocol: Competitive Radioligand Binding Assay for MOR
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human µ-opioid receptor.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.
-
-
Assay Setup (96-well plate format, in triplicate):
-
Total Binding: 50 µL of radioligand (e.g., [³H]DAMGO at ~1 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of radioligand, 50 µL of serial dilutions of the test compound (Lead 1, Lead 2, Fentanyl, Morphine), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency and Efficacy (EC50 and Emax)
Objective: To assess the ability of the lead compounds to activate MOR and stimulate downstream signaling.
Methodologies:
-
G-Protein Activation: [³⁵S]GTPγS binding assay or a cAMP inhibition assay. The latter is often more straightforward.
-
β-Arrestin Recruitment: Assays using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Experimental Workflow: In Vitro Functional Assays
Caption: Workflow for in vitro functional characterization.
Data Interpretation:
-
Lead 1 (pH-Sensitive): Should exhibit significantly higher potency (lower EC50) in the G-protein activation assay at pH 6.5 compared to pH 7.4. Fentanyl and Morphine should show similar potency at both pH levels.
-
Lead 2 (G-Protein Biased): Should show high potency and efficacy in the G-protein activation assay but low potency and/or efficacy in the β-arrestin recruitment assay. The ratio of EC50 (β-arrestin) / EC50 (G-protein) can be used to calculate a "bias factor". Fentanyl and Morphine are expected to be more balanced or may even favor β-arrestin signaling.
Table 1: Hypothetical In Vitro Pharmacological Profile
| Compound | MOR Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) at pH 7.4 | G-Protein Activation (EC50, nM) at pH 6.5 | β-Arrestin Recruitment (EC50, nM) | Bias Factor (β-arr/G-prot) |
| Lead 1 (pH-Sensitive) | 5.2 | >1000 | 8.5 | >1000 | - |
| Lead 2 (G-Biased) | 2.1 | 10.3 | 10.1 | 850 | 82.5 |
| Fentanyl | 1.23[17] | 0.53[4] | 0.55 | 15 | 28.3 |
| Morphine | 4.02[17] | 193[18] | 190 | 250 | 1.3 |
| Celecoxib | >10,000 | >10,000 | >10,000 | >10,000 | - |
Comparative In Vivo Evaluation
Promising leads from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and side-effect profile in a physiological context. All animal studies must be conducted in accordance with ethical guidelines.
Analgesic Efficacy: Hot Plate Test
Objective: To evaluate the antinociceptive effects of the lead compounds against acute thermal pain.
Methodology: The hot plate test is a standard model for assessing centrally-mediated analgesia.[9][12][13][14]
Experimental Protocol: Hot Plate Test in Mice
-
Acclimation: Acclimate mice to the testing room and apparatus.
-
Baseline Latency: Place each mouse on the hot plate (maintained at 55 ± 1°C) and record the time until it exhibits a nocifensive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compounds (Lead 1, Lead 2, Fentanyl, Morphine, Celecoxib, or vehicle) via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Side Effect Profile: Respiratory Depression
Objective: To quantify the degree of respiratory depression induced by the lead compounds.
Methodology: Whole-body plethysmography is a non-invasive method to monitor respiratory parameters in conscious, unrestrained animals.[1][19][20]
Experimental Protocol: Whole-Body Plethysmography in Rodents
-
Acclimation: Acclimate the animals to the plethysmography chambers.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume, and minute volume.
-
Drug Administration: Administer equi-analgesic doses of the test compounds (determined from the hot plate test).
-
Post-treatment Measurement: Continuously monitor respiratory parameters for a set period (e.g., 2 hours).
-
Data Analysis: Express post-treatment respiratory parameters as a percentage of the baseline values. A significant decrease in minute volume is indicative of respiratory depression.
Side Effect Profile: Rewarding Properties
Objective: To assess the abuse potential of the lead compounds.
Methodology: The Conditioned Place Preference (CPP) paradigm is used to measure the motivational value of drug-associated environmental cues.[6][15]
Experimental Protocol: Conditioned Place Preference (CPP)
-
Pre-conditioning (Baseline Preference): Allow the animals to freely explore a two-compartment apparatus with distinct visual and tactile cues. Record the time spent in each compartment to determine any initial preference.
-
Conditioning: Over several days, pair the administration of the test drug with confinement to one compartment, and the administration of vehicle with confinement to the other compartment. For unbiased designs, the drug-paired compartment is assigned randomly.
-
Post-conditioning (Test): Place the animals back in the apparatus with free access to both compartments (in a drug-free state) and record the time spent in each.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.
Logical Flow of In Vivo Validation
Caption: In vivo validation workflow.
Table 2: Hypothetical In Vivo Comparative Profile (at Equi-analgesic Doses)
| Compound | Analgesia ED50 (mg/kg) | Respiratory Depression (% of Baseline Minute Volume) | Conditioned Place Preference (Time in Drug-Paired Chamber, % Increase) | Therapeutic Index (Resp. Depression / Analgesia) |
| Lead 1 (pH-Sensitive) | 5.0 (in inflammatory pain model) | 95% | 5% | High |
| Lead 2 (G-Biased) | 3.0 | 80% | 15% | Moderate-High |
| Fentanyl | 0.05 | 40% | 75% | Low |
| Morphine | 5.0 | 55% | 60% | Low |
| Celecoxib | 10.0 (in inflammatory pain model) | 100% | 0% | Very High |
Conclusion and Future Directions
This guide outlines a systematic approach to validating the therapeutic potential of novel this compound-based analgesics. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile of their lead compounds. The ideal candidate will exhibit high affinity and potent G-protein activation at the µ-opioid receptor, coupled with a significantly reduced liability for β-arrestin recruitment or off-target (e.g., CNS) effects.
The ultimate goal is the identification of a lead compound that demonstrates robust analgesic efficacy in relevant pain models while exhibiting a superior safety profile—specifically, minimal respiratory depression and low abuse potential—when compared to standard-of-care opioids like fentanyl and morphine. Such a compound would represent a significant advancement in pain management and a crucial step toward mitigating the ongoing opioid crisis.
References
- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Research progress on biased μ-opioid receptor agonists [xb.xzhmu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel μ‐opioid receptor agonist PZM21 depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] A Biased View of μ-Opioid Receptors? | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Enantiomeric Separation and Biological Evaluation of the 4-Phenethylpiperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The narrative herein is built on a foundation of established scientific principles and experimental data drawn from analogous compounds, providing a robust framework for researchers. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
Part 1: The Imperative of Chirality: Enantiomeric Separation of 4-Phenethylpiperidine Analogs
The presence of a chiral center transforms a molecule into a pair of non-superimposable mirror images known as enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like receptors and enzymes, leading to profound variations in efficacy, potency, and toxicity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly recommend the characterization and testing of individual enantiomers for any chiral drug candidate[1]. The this compound scaffold, while achiral itself, is a common precursor and structural component in more complex chiral molecules where stereochemistry dictates biological activity[2][3].
The separation of these enantiomers relies on creating a transient diastereomeric interaction with a chiral selector, most commonly one embedded in a chromatographic stationary phase[1][4]. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques employed for this purpose.
Comparative Analysis of Chiral Separation Techniques
Chiral High-Performance Liquid Chromatography (HPLC): As the most established method, chiral HPLC offers a wide array of commercially available chiral stationary phases (CSPs). For piperidine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective. The mechanism of separation is rooted in the formation of transient complexes between the analyte enantiomers and the chiral selector. These interactions, which include hydrogen bonds, π-π stacking, and dipole-dipole forces within the chiral grooves of the polysaccharide polymer, are stereochemically specific, leading to different retention times for each enantiomer[4].
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "green" alternative to HPLC, prized for its speed and reduced consumption of organic solvents[5][6]. It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster flow rates without a significant loss of efficiency, dramatically shortening analysis times[7]. For chiral separations, SFC is often complementary to HPLC; the different mobile phase environment can alter the interactions with the CSP, sometimes leading to better resolution or even a reversal of the enantiomer elution order, providing an orthogonal method for confirmation[7].
Table 1: Comparison of Chiral HPLC and SFC for Piperidine Derivatives
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Rationale & Causality |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol, Isopropanol) | Supercritical Carbon Dioxide (CO2) with co-solvents | SFC's CO2-based mobile phase has lower viscosity and higher diffusivity, enabling faster separations and reducing toxic solvent waste[5][7]. |
| Typical CSPs | Polysaccharide-based (coated or immobilized) | Polysaccharide-based (coated or immobilized) | Both techniques leverage the same fundamental chiral recognition mechanisms of polysaccharide CSPs[7]. |
| Analysis Speed | Slower (typically 10-30 minutes) | Faster (typically 2-10 minutes) | The physical properties of supercritical fluids permit higher optimal flow rates without sacrificing resolution[8]. |
| Resolution | Generally high, but can be limited by peak broadening | Often provides sharper peaks and higher efficiency | Higher diffusion rates in SFC lead to more efficient mass transfer between the mobile and stationary phases[7]. |
| Scalability (Preparative) | Well-established but solvent-intensive | Highly efficient; CO2 is easily removed post-collection | The ease of removing CO2 simplifies downstream processing, making SFC highly attractive for preparative-scale purification[5]. |
| Orthogonality | Standard | High | The unique solvating environment of CO2/modifier mixtures can produce different selectivity compared to HPLC, making it a valuable orthogonal technique[7]. |
Workflow for Chiral Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method. The logical workflow involves an initial screening phase to identify a suitable chiral stationary phase and mobile phase system, followed by an optimization phase to achieve the desired resolution and analysis time.
Caption: Generic workflow for chiral method development.
Protocol: Chiral SFC Screening for this compound Analogs
This protocol describes a standard screening procedure to quickly identify suitable conditions for the enantiomeric separation of a novel this compound derivative.
-
System Preparation:
-
Instrument: Analytical SFC system.
-
Columns: Select a set of 4-6 complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol.
-
Initial Conditions: Set back pressure to 150 bar, temperature to 40°C, and flow rate to 3 mL/min.
-
-
Sample Preparation:
-
Dissolve the racemic compound in a suitable alcohol (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution; filter if necessary.
-
-
Screening Execution:
-
Inject the sample onto the first column using a simple gradient.
-
Screening Gradient Example: Start with 5% co-solvent, increase linearly to 40% over 5 minutes, and hold for 1 minute.
-
Repeat this gradient for each of the selected co-solvents (Methanol, Ethanol, etc.).
-
Repeat the entire process for each of the 4-6 chiral columns.
-
-
Data Analysis:
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
Identify the "hit" conditions (Column/Co-solvent combination) that provide the best initial separation.
-
This "hit" becomes the starting point for the optimization phase, where parameters are fine-tuned to achieve baseline resolution (Rs > 1.5).
-
Part 2: The Biological Ramifications: Stereoselectivity in Action
While public domain data directly comparing the biological activities of the R- and S-enantiomers of the parent this compound is scarce, the vast body of literature on its more complex derivatives provides unequivocal evidence of the profound importance of stereochemistry. The opioid receptor system serves as a compelling case study.
Case Study: Opioid Receptor Binding
The this compound core is integral to the structure of fentanyl and its numerous, highly potent analogs[9][10]. These compounds exert their powerful analgesic effects primarily through agonism at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR)[11][12]. The binding pocket of this receptor is exquisitely chiral, leading to significant differences in affinity and efficacy between stereoisomers.
Research on ohmefentanyl, a complex fentanyl derivative with three chiral centers, demonstrates this principle dramatically. The (3R,4S,2'S) isomer is one of the most potent analgesics ever discovered, with a potency over 13,000 times that of morphine. In stark contrast, its corresponding enantiomers are profoundly less active[11]. Similarly, studies on other chiral 4-phenylpiperidine derivatives show that one enantiomer can be ten times more potent as an analgesic than its mirror image[13]. This stereoselectivity is a direct result of the specific three-dimensional arrangement of atoms, which dictates how well the molecule can fit into and activate the receptor.
Table 2: Stereoselectivity of this compound Derivatives at Opioid Receptors
| Compound | Stereoisomer | Biological Target | Activity Measurement | Potency/Affinity | Reference |
| Ohmefentanyl Analog | (3R,4S,2'S) | µ-Opioid Receptor | Analgesia (ED50, mice) | 0.00106 mg/kg (13,100x Morphine) | [11] |
| Ohmefentanyl Analog | (3S,4R,2'R) | µ-Opioid Receptor | Analgesia (ED50, mice) | > 1 mg/kg (Least potent isomer) | [11] |
| Ohmefentanyl Analog | (3R,4S,2'R) | µ-Opioid Receptor | Analgesia (ED50, mice) | 0.00465 mg/kg (2,990x Morphine) | [11] |
| β-prodine Analog | (-)-(2S,4R) | Opioid Receptors | Analgesia & Receptor Binding | ~10x more potent than its enantiomer | [13] |
| β-prodine Analog | (+)-(2R,4S) | Opioid Receptors | Analgesia & Receptor Binding | Less potent enantiomer | [13] |
Mechanism of Action: Mu-Opioid Receptor Signaling
The differential binding of enantiomers at the µ-opioid receptor translates directly into differences in downstream signaling. A high-affinity agonist enantiomer will effectively couple the receptor to its intracellular signaling partners, primarily Gi/o proteins. This initiates a cascade that leads to the desired analgesic effect but also potential side effects. The low-affinity enantiomer fails to bind or activate the receptor efficiently, resulting in little to no biological effect.
Caption: Differential signaling of enantiomers at the µ-opioid receptor.
Protocol: In Vitro Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of the separated enantiomers of a this compound derivative for a target receptor, such as the µ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Test Compounds: Separated R- and S-enantiomers of the this compound derivative, prepared in a dilution series.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation fluid, and a scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, cell membranes (e.g., 10-20 µg protein per well), and the [³H]-DAMGO radioligand at a concentration near its Kd (e.g., 1 nM).
-
Add varying concentrations of the test compound (either the R- or S-enantiomer) to the appropriate wells.
-
For determining non-specific binding, add 10 µM Naloxone. For total binding, add buffer only.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Ki values for the R- and S-enantiomers to quantify the difference in their binding affinities. A significant difference in Ki values provides strong evidence of stereoselective binding.
-
Conclusion and Forward Outlook
The enantiomeric separation of chiral molecules built upon the this compound scaffold is a critical and achievable step in modern drug discovery. Advanced chromatographic techniques, particularly chiral SFC, provide rapid and efficient means for both analytical characterization and preparative isolation.
For researchers, scientists, and drug development professionals, the message is clear. The principles of stereochemistry cannot be ignored. Early-stage enantiomeric separation and comparative biological evaluation are not optional hurdles but are fundamental to the design of safer, more effective, and more selective therapeutic agents. Any drug discovery program involving a chiral this compound derivative must prioritize the individual assessment of its stereoisomers to fully understand its therapeutic potential and liabilities.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. fagg.be [fagg.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. 4-ANPP - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenethylpiperidine
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, immediate safety and logistical information for handling 4-Phenethylpiperidine. As a regulated immediate precursor to the synthesis of fentanyl, this compound demands the highest level of precaution.[1][2][3] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.
Hazard Assessment & Toxicological Profile: Understanding the "Why"
While a comprehensive toxicological profile for this compound is not extensively published, its structural components and regulatory status provide a clear indication of its potential hazards. It is classified as a Schedule II immediate precursor in the United States, underscoring its importance in illicit fentanyl synthesis and the need for stringent controls.[1][3]
Our safety protocols are therefore derived from an analysis of its parent molecule, piperidine, and its role as a precursor chemical.
-
Corrosivity and Irritation: Piperidine, the core structure, is known to cause severe skin burns and eye damage.[4][5][6] Contact can lead to immediate irritation, and prolonged exposure can result in significant tissue damage.
-
Toxicity: Piperidine and related amines can be toxic if inhaled, absorbed through the skin, or ingested.[4][7] Acute exposure can irritate the nose and throat, causing coughing and wheezing, while systemic effects may include nausea and vomiting.[4]
-
Flammability: The parent compound, piperidine, is a flammable liquid.[6][8] Therefore, this compound should be handled away from ignition sources, and appropriate grounding procedures should be used during transfer to prevent static discharge.[4][6]
Given these inherent risks, a multi-barrier approach using a comprehensive Personal Protective Equipment (PPE) ensemble is not just recommended; it is mandatory.
The Core PPE Ensemble: A Multi-Barrier Defense
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[9] The following ensemble represents the minimum required protection for handling this compound in any quantity.
Respiratory Protection
Inhalation is a primary route of exposure for volatile amines.[4] All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor concentrations.[10][11]
-
Equipment: A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges. For situations with potential for high concentrations or spills, a full-face respirator provides a higher protection factor and protects the eyes simultaneously.
-
Causality: The respirator adsorbs organic vapors, preventing them from reaching the respiratory tract. A proper fit is critical; all users must be fit-tested annually as per OSHA standards (29 CFR 1910.134).[12][13] A user seal check must be performed every time the respirator is worn.[13]
Eye and Face Protection
The potential for severe eye damage from splashes of corrosive amines necessitates robust protection.[4]
-
Equipment: Chemical splash goggles that conform to ANSI Z87.1 standards, worn in conjunction with a full-face shield.
-
Causality: Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles.[9] The face shield adds a critical second layer of defense, protecting the entire face and neck from direct splash hazards.[4] Contact lenses should not be worn, as they can trap chemicals against the eye.[14]
Hand Protection
Skin contact is a significant risk, as piperidine derivatives can be absorbed dermally and cause severe burns.[4][15] No single glove material is impervious to all chemicals, making proper selection and use critical.[9][16]
-
Equipment: Double-gloving with compatible chemical-resistant gloves is required.
-
Selection Rationale: The outer glove should have a high resistance to degradation and permeation by amines. The inner glove provides protection in case the outer glove is breached. Always inspect gloves for tears or pinholes before use.[11]
Table 1: Glove Selection Guide for Handling this compound
| Glove Material | Performance Rating | Rationale & Breakthrough Time Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to many organic bases and corrosive chemicals. Recommended for prolonged contact. |
| Neoprene | Good to Excellent | Provides good resistance to a broad range of chemicals, including amines. A reliable choice for many applications. |
| Nitrile | Fair to Good | Suitable for incidental splash protection but not for prolonged immersion.[17] Breakthrough times can vary significantly by manufacturer and glove thickness. If a splash occurs, gloves must be removed and replaced immediately.[17] |
| Latex / Vinyl | Not Recommended | These materials offer poor resistance to many organic solvents and chemicals and should not be used.[18] |
Note: This data is a guide. Always consult the specific glove manufacturer's chemical resistance chart for detailed breakthrough time and permeation rate data for your chosen glove.[16][19]
Body Protection
Protective clothing minimizes the risk of skin contact from spills or splashes.
-
Equipment: A chemical-resistant apron (e.g., PVC) worn over a flame-resistant laboratory coat. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[15]
-
Causality: The lab coat provides a primary barrier. The chemical-resistant apron protects against direct splashes of larger volumes. Open-toed shoes and shorts are strictly prohibited as they leave skin exposed.[11]
Operational Plan: Safe Handling Workflow
A disciplined, procedural approach to handling this compound is essential to minimize risk. The following workflow provides a step-by-step guide from preparation to cleanup.
Experimental Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step PPE Protocols
Donning (Putting On) Sequence:
-
Inspect All PPE: Check for damage, defects, or expiration dates.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Lab Coat and Apron: Put on the lab coat, followed by the chemical-resistant apron.
-
Respirator: Don your fit-tested respirator and perform a positive/negative pressure user seal check.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Removing) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).
-
Decontaminate Outer Gloves: If grossly contaminated, decontaminate the surface of the outer gloves if possible.
-
Remove Apron: Remove the apron without touching the front surface.
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the straps or sides. Place in a designated area for decontamination.
-
Remove Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.
-
Remove Respirator: Remove from your face without touching the front.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out.
-
Wash Hands: Immediately and thoroughly wash hands and forearms with soap and water.[20]
Spill and Disposal Plan
Spill Response:
-
Alert Personnel: Notify others in the lab immediately.
-
Evacuate: If the spill is large or outside the fume hood, evacuate the area.
-
Contain: For small spills inside a fume hood, use a commercial spill kit or absorbent material compatible with amines (do not use combustible materials like paper towels).
-
Neutralize & Clean: Neutralize with a weak acid (e.g., citric acid solution) before cleanup. Clean the area thoroughly following your institution's hazardous material cleanup protocol.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste:
-
All disposable PPE (gloves, apron) that has come into contact with this compound must be considered hazardous waste.
-
Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.[21]
-
Liquid waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound or contaminated materials down the drain.[11] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you protect yourself, your colleagues, and the integrity of your scientific work. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan and standard operating procedures.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 3. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 4. nj.gov [nj.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. carlroth.com [carlroth.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 13. youtube.com [youtube.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. envirosafetyproducts.com [envirosafetyproducts.com]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. glovesbyweb.com [glovesbyweb.com]
- 19. docs.rs-online.com [docs.rs-online.com]
- 20. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 21. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
